4-Chloro-3-iodo-1H-indazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-3-iodo-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIN2/c8-4-2-1-3-5-6(4)7(9)11-10-5/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOBJFDRCHXFRIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C(=C1)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80625977 | |
| Record name | 4-Chloro-3-iodo-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
518990-33-5 | |
| Record name | 4-Chloro-3-iodo-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-3-iodo-1H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Strategic Importance of 4-Chloro-3-iodo-1H-indazole
An In-Depth Technical Guide to 4-Chloro-3-iodo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
The indazole nucleus is a prominent bicyclic heterocycle, recognized in medicinal chemistry as a "privileged scaffold."[1][2] Its rigid structure and ability to participate in various biological interactions have cemented its role in the design of numerous therapeutic agents, including anti-cancer, anti-inflammatory, and antimicrobial drugs.[1][2][3] Within this important class of compounds, this compound (CAS Number: 518990-33-5) emerges as a highly strategic building block.
This guide provides a comprehensive technical overview of this compound, focusing on its synthesis, physicochemical properties, core reactivity, and applications. The presence of two distinct halogen atoms at specific positions—a highly reactive iodine at the C3 position and a less reactive chlorine at the C4 position—offers medicinal chemists a powerful tool for sequential and regioselective functionalization. This dual-halogenation pattern is particularly valuable for constructing complex molecular architectures, as exemplified by its use as a key reagent in the synthesis of potent inhibitors of mitotic kinase TTK, a target in oncology.[1][4]
Physicochemical & Spectral Data
The fundamental properties of this compound are summarized below. Proper storage is critical to maintain its integrity; it is typically stored at temperatures ranging from -20°C to 4°C, protected from light.[4][5]
| Property | Value | References |
| CAS Number | 518990-33-5 | [4][6] |
| Molecular Formula | C₇H₄ClIN₂ | [6] |
| Molecular Weight | 278.48 g/mol | [4][6] |
| Purity | Commercially available at ≥95% to ≥98% | [6] |
| Appearance | Typically an off-white to yellow or brown solid | N/A |
| Storage | Store at -20°C or 4°C, protect from light | [4][5] |
Spectral Characterization
While comprehensive, publicly available spectra are limited, analytical data including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are available through commercial suppliers.[7] Based on the structure and data for analogous compounds, the following spectral features can be anticipated:
-
¹H NMR: Aromatic protons would appear as complex multiplets in the aromatic region (approx. 7.0-8.0 ppm), with the N-H proton appearing as a broad singlet at a downfield chemical shift.
-
¹³C NMR: Resonances for the seven carbon atoms would be observed, with the carbon atoms attached to the halogens (C3 and C4) being significantly influenced by their electronegativity and shielding effects.
-
Mass Spectrometry: The mass spectrum would show a characteristic molecular ion peak (M+) corresponding to the molecular weight, along with isotopic patterns characteristic of chlorine.[8]
Synthesis and Methodology
The synthesis of this compound is not typically achieved in a single step. A logical and efficient two-step sequence involves the initial formation of the 4-chloro-1H-indazole precursor, followed by a regioselective iodination at the C3 position.
Step 1: Preparation of 4-Chloro-1H-indazole
The precursor is reliably synthesized from the inexpensive and commercially available 3-chloro-2-methylaniline.[9][10] The process involves an initial acetylation of the amine, followed by an intramolecular diazotization and cyclization to form the indazole ring. The acetylation step is crucial as it forms the N-acetyl intermediate, which facilitates the subsequent ring-closure reaction upon treatment with a nitrite source.[9][11]
Protocol: Synthesis of 4-Chloro-1H-indazole [9][11]
-
Reaction Setup: In a round-bottomed flask, suspend 3-chloro-2-methylaniline and potassium acetate in chloroform.
-
Acetylation: Cool the mixture to 0°C with stirring. Slowly add acetic anhydride dropwise. Allow the reaction to warm to room temperature and stir for 1 hour.
-
Cyclization: Heat the mixture to approximately 60°C. Add isoamyl nitrite (or another suitable nitrite source like tert-butyl nitrite) and stir the reaction overnight at this temperature.[9][11]
-
Work-up & Hydrolysis: After cooling, add water and THF. Cool the mixture again to 0°C and add a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) to hydrolyze the N-acetyl group.[10][11] Stir for 2-3 hours.
-
Extraction & Isolation: Perform an aqueous work-up and extract the product with ethyl acetate. Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield 4-chloro-1H-indazole, typically as an orange or white solid.
Step 2: Regioselective Iodination of 4-Chloro-1H-indazole
The C3 position of the indazole ring is electronically favorable for electrophilic substitution.[12] Iodination can be achieved with high regioselectivity using molecular iodine in the presence of a base. The base (e.g., KOH) deprotonates the indazole, forming a more nucleophilic indazolide anion that readily attacks the iodine molecule.[13][14]
Protocol: Synthesis of this compound [13][14]
-
Reaction Setup: Dissolve the 4-chloro-1H-indazole precursor in a polar aprotic solvent such as DMF.
-
Iodination: To the stirred solution, add molecular iodine (I₂), followed by the portion-wise addition of a strong base like potassium hydroxide (KOH).
-
Reaction: Stir the mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC.
-
Work-up & Isolation: Quench the reaction by pouring the mixture into an aqueous solution of sodium thiosulfate (NaHSO₃ or Na₂S₂O₃) to neutralize excess iodine.[13] Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Chemical Reactivity and Applications in Drug Discovery
The synthetic utility of this compound lies in the differential reactivity of its two halogen substituents. The C-I bond at the 3-position is significantly more reactive than the C-Cl bond at the 4-position in palladium-catalyzed cross-coupling reactions.[15] This reactivity difference allows for selective functionalization at the C3 position while leaving the C4 chlorine intact for potential subsequent transformations.
This molecule is a quintessential substrate for reactions central to modern drug discovery:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the introduction of aryl or heteroaryl groups.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, a critical step in the synthesis of many kinase inhibitors.
-
Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties, which can serve as handles for further chemistry or as key pharmacophoric elements.
This selective reactivity makes it an ideal starting material for building libraries of complex indazole derivatives for screening against various biological targets, most notably protein kinases.[1][4]
Safety and Handling
As with any reactive chemical intermediate, proper handling of this compound is essential. The compound is generally classified as harmful and an irritant.
| Hazard Class | GHS Statement | Precautionary Measures |
| Acute Toxicity | H302: Harmful if swallowed. | P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
| Skin Corrosion/Irritation | H315: Causes skin irritation. (Some sources may indicate H314: Causes severe skin burns).[16] | P280: Wear protective gloves/protective clothing. P264: Wash skin thoroughly after handling.[16] |
| Eye Damage/Irritation | H319: Causes serious eye irritation. (Some sources may indicate H314: Causes severe eye damage).[16] | P280: Wear eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[16] |
Handling Recommendations:
-
Use in a well-ventilated area or a chemical fume hood.
-
Avoid generating dust.[16]
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Store in a tightly sealed container in a cool, dry place, often under an inert atmosphere.[16]
Conclusion
This compound is a high-value, versatile intermediate for the synthesis of complex heterocyclic compounds. Its well-defined regiochemistry, featuring a reactive C3-iodo handle and a more stable C4-chloro substituent, provides a robust platform for sequential, controlled diversification. For scientists in drug discovery and development, this molecule is not merely a reagent but a strategic tool that enables the efficient construction of novel indazole-based therapeutics, particularly in the competitive field of kinase inhibitor research. Its logical synthesis and predictable reactivity make it an indispensable component in the modern medicinal chemist's toolbox.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. usbio.net [usbio.net]
- 5. chemscene.com [chemscene.com]
- 6. cyclicpharma.com [cyclicpharma.com]
- 7. 4-CHLORO-3-IODO (1H)INDAZOLE(518990-33-5) 1H NMR spectrum [chemicalbook.com]
- 8. PubChemLite - this compound (C7H4ClIN2) [pubchemlite.lcsb.uni.lu]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. 4-CHLORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug [mdpi.com]
- 14. soc.chim.it [soc.chim.it]
- 15. benchchem.com [benchchem.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Introduction: The Strategic Value of the Functionalized Indazole Scaffold
An In-Depth Technical Guide to 4-Chloro-3-iodo-1H-indazole: Synthesis, Properties, and Application
The indazole core is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its bicyclic aromatic system, a fusion of benzene and pyrazole rings, serves as a versatile scaffold for developing therapeutic agents across various domains, including oncology, inflammation, and infectious diseases.[3][4] The strategic introduction of specific functional groups onto this core is paramount for modulating pharmacological activity, metabolic stability, and target-binding affinity.
This guide focuses on this compound, a halogenated derivative designed for synthetic versatility. The presence of two distinct and orthogonally reactive halogen atoms—an iodine at the C3 position and a chlorine at the C4 position—makes this molecule a highly valuable building block for researchers and drug development professionals. The C-I bond is primed for a host of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse carbon and nitrogen substituents.[5] Simultaneously, the C-Cl bond offers a secondary site for modification under different reaction conditions or can serve as a key electronic and steric modulator for ligand-receptor interactions. This document provides an in-depth examination of its synthesis, physicochemical properties, reactivity, and strategic applications in drug discovery.
PART 1: Synthesis and Structural Validation
The primary challenge in synthesizing substituted indazoles lies in achieving precise regiochemical control.[6] For this compound, the goal is the selective introduction of an iodine atom at the C3 position of the pre-existing 4-chloro-1H-indazole core. Direct iodination is a feasible and efficient strategy for this transformation.
Proposed Synthetic Pathway: Electrophilic Iodination
The synthesis commences with the commercially available 4-chloro-1H-indazole. The C3 position of the indazole ring is known to be susceptible to electrophilic attack, a characteristic that can be exploited for direct iodination.[7] The reaction is typically performed using molecular iodine (I₂) in the presence of a base, such as potassium hydroxide (KOH), in a polar aprotic solvent like N,N-Dimethylformamide (DMF).
The base plays a crucial role in deprotonating the indazole N-H, forming the indazolide anion. This enhances the electron density of the heterocyclic ring, thereby activating it towards electrophilic substitution and facilitating the attack on the iodine molecule. The choice of DMF as a solvent is predicated on its ability to dissolve both the indazole substrate and the reagents, promoting a homogeneous reaction environment.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the C3-iodination of indazoles.[7]
-
Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-chloro-1H-indazole (1.0 equiv.).
-
Dissolution: Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the starting material completely.
-
Reagent Addition: To the stirred solution, add molecular iodine (I₂) (2.0 equiv.), followed by the portion-wise addition of potassium hydroxide (KOH) pellets (4.0 equiv.).
-
Reaction: Allow the reaction mixture to stir at room temperature (approx. 25 °C) for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, pour the reaction mixture into a beaker of ice water. The crude product should precipitate out of the solution.
-
Purification: Collect the precipitate by vacuum filtration and wash thoroughly with water. The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
PART 2: Physicochemical and Spectroscopic Profile
While extensive experimental data for this compound is not widely published, its properties can be reliably calculated or inferred from closely related analogues.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₄ClIN₂ | Calculated[8] |
| Molecular Weight | 278.48 g/mol | Calculated |
| Monoisotopic Mass | 277.91077 Da | PubChem[8] |
| Appearance | Expected to be a solid at room temperature | Inference[1] |
| XlogP (Predicted) | 2.9 | PubChem[8] |
| CAS Number | 518990-33-5 | ChemicalBook[9] |
Table 2: Predicted Spectroscopic Data
The following table summarizes the expected spectral characteristics, which are critical for structural validation. Predictions are based on data from analogous substituted indazoles.[10][11]
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (3H) will appear as multiplets or doublets in the δ 7.0-8.0 ppm range. The broad N-H proton signal is expected >10 ppm. |
| ¹³C NMR | Approximately 7 distinct carbon signals are expected. The iodinated C3 carbon will be shifted significantly upfield (around δ 85-95 ppm) due to the heavy atom effect. The chlorinated C4 will be downfield. |
| IR Spectroscopy | Characteristic N-H stretching band around 3100-3300 cm⁻¹. Aromatic C-H stretching just above 3000 cm⁻¹. C=C and C=N stretching in the 1400-1600 cm⁻¹ region. C-Cl and C-I stretches in the fingerprint region (<800 cm⁻¹).[10][12] |
| Mass Spec. (HRMS) | The high-resolution mass will confirm the elemental composition (C₇H₄ClIN₂). The isotopic pattern will be characteristic of a molecule containing one chlorine atom (M+ and M+2 peaks in an approx. 3:1 ratio).[13][14] |
PART 3: Chemical Reactivity and Synthetic Utility
The synthetic power of this compound lies in the differential reactivity of its C-I and C-Cl bonds, making it a versatile substrate for palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive towards oxidative addition to a Pd(0) center than the C-Cl bond, allowing for selective functionalization at the C3 position.[5]
A. Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organohalide with an organoboron species.[15] For 3-iodoindazoles, this reaction provides a direct route to 3-arylindazoles, which are common motifs in kinase inhibitors.[16][17]
Causality in Protocol Design:
-
Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf) are commonly used. Pd(PPh₃)₄ is a pre-catalyst that readily provides the active Pd(0) species.[7][18]
-
Base: An aqueous base like Na₂CO₃ or K₂CO₃ is essential for the transmetalation step, activating the boronic acid partner.
-
Solvent: A mixture of an organic solvent (like DMF, dioxane, or toluene) and water is used to dissolve both the organic and inorganic reagents.[18]
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Setup: In a microwave vial or Schlenk tube, combine this compound (1.0 equiv.), the desired arylboronic acid (1.5-2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%).[18]
-
Reagent Addition: Add the base (e.g., 2M aqueous Na₂CO₃, 2.0 equiv.) and the organic solvent (e.g., 1,4-dioxane).
-
Inert Atmosphere: Seal the vessel and degas the mixture by bubbling an inert gas (Argon or Nitrogen) through the solution for 10-15 minutes.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring for 4-24 hours. Microwave irradiation can significantly shorten reaction times.[19]
-
Work-up: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
B. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds, a critical transformation in the synthesis of many pharmaceuticals.[20][21] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines.[22]
Causality in Protocol Design:
-
Catalyst/Ligand System: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., Xantphos, RuPhos, BINAP) are often required to facilitate the reductive elimination step, which is typically rate-limiting.[20][22]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is used to deprotonate the amine coupling partner.[23]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are necessary to prevent quenching of the strong base and catalyst deactivation.
Experimental Protocol: Buchwald-Hartwig Amination
-
Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and the phosphine ligand (4-10 mol%).[22]
-
Reagent Addition: Add the base (e.g., NaOtBu, 1.5-2.0 equiv.) and the anhydrous solvent (e.g., toluene).
-
Reactant Addition: Add the amine coupling partner (1.1-1.5 equiv.).
-
Heating: Seal the tube and heat the reaction mixture with vigorous stirring at the desired temperature (typically 80-110 °C) for 4-24 hours.
-
Work-up and Purification: After cooling, quench the reaction carefully with water. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.
PART 4: Safety and Handling
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
First Aid: In case of contact, wash the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[25]
Conclusion
This compound emerges as a strategically designed and highly versatile building block for chemical synthesis and drug discovery. Its distinct physicochemical properties and, most importantly, the orthogonal reactivity of its two halogen substituents, provide researchers with a powerful tool for the rapid construction of complex molecular architectures. The reliable and selective functionalization at the C3 position via established cross-coupling methodologies like the Suzuki-Miyaura and Buchwald-Hartwig reactions allows for the systematic exploration of chemical space around the privileged indazole scaffold. This guide provides the foundational knowledge and practical protocols necessary for scientists to effectively leverage this compound in the pursuit of novel therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. PubChemLite - this compound (C7H4ClIN2) [pubchemlite.lcsb.uni.lu]
- 9. 4-CHLORO-3-IODO (1H)INDAZOLE(518990-33-5) 1H NMR [m.chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. rsc.org [rsc.org]
- 12. 1H-indazole hydrochloride [webbook.nist.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism [mdpi.com]
- 16. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Suzuki-type cross-coupling reaction of 3-iodoindazoles with aryl boronic acids: A general and flexible route to 3-arylindazoles | Semantic Scholar [semanticscholar.org]
- 18. benchchem.com [benchchem.com]
- 19. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 21. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 22. benchchem.com [benchchem.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. chemicalbook.com [chemicalbook.com]
- 25. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 13096-96-3 Name: 4-CHLORO-1H-INDAZOLE [xixisys.com]
4-Chloro-3-iodo-1H-indazole molecular structure and weight
An In-Depth Technical Guide to 4-Chloro-3-iodo-1H-indazole: A Key Intermediate in Kinase Inhibitor Synthesis
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest to researchers and professionals in drug development. We will delve into its core molecular structure, physicochemical properties, a proposed synthetic pathway grounded in established chemical principles, and its critical application as a reagent in the synthesis of targeted cancer therapeutics, specifically inhibitors of the mitotic kinase TTK. This document serves as a resource for understanding the utility and synthesis of this valuable compound.
Physicochemical and Structural Properties
This compound is a substituted indazole, a class of aromatic heterocyclic compounds known for their prevalence in medicinally active molecules.[1][2] The indazole core is considered a "privileged structure" as it is known to interact with a wide variety of biological targets, particularly protein kinases.[2][3] The specific substitution pattern of this compound, featuring a halogen at both the 3 and 4 positions, makes it a versatile intermediate for further functionalization via cross-coupling reactions.[3]
The fundamental properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 518990-33-5 | [4][5] |
| Molecular Formula | C₇H₄ClIN₂ | [4][6] |
| Molecular Weight | 278.48 g/mol | [5][7] |
| Monoisotopic Mass | 277.91077 Da | [6][8] |
| Appearance | Expected to be a solid at room temperature | [9] |
| Canonical SMILES | C1=CC2=NNC(=C2C(=C1)Cl)I | [6] |
| InChI Key | GOBJFDRCHXFRIE-UHFFFAOYSA-N | [6] |
Proposed Synthesis and Mechanistic Rationale
Step 1: Synthesis of 4-Chloro-1H-indazole
The initial step is the synthesis of the precursor, 4-chloro-1H-indazole. An efficient method for this transformation starts with 3-chloro-2-methylaniline, which is a cost-effective starting material.[10] The synthesis proceeds via a diazotization reaction followed by cyclization to form the indazole ring. This method avoids the use of more expensive starting materials and provides a reliable route to the key intermediate.[10]
Step 2: Regioselective Iodination of 4-Chloro-1H-indazole
The second step is the introduction of an iodine atom at the C3 position of the indazole ring. Electrophilic substitution on the 1H-indazole core is known to preferentially occur at the 3-position. This regioselectivity is a key mechanistic consideration. The synthesis of 3-iodo-1H-indazole from indazole is well-documented and typically employs molecular iodine (I₂) in the presence of a base such as potassium hydroxide (KOH) in a solvent like DMF.[11]
Experimental Protocol:
-
To a stirred solution of 4-chloro-1H-indazole (1.0 equivalent) in dimethylformamide (DMF), add molecular iodine (I₂) (2.0 equivalents).
-
Add potassium hydroxide (KOH) pellets (4.0 equivalents) to the mixture.
-
Allow the reaction to stir at room temperature for 1-2 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a 10% aqueous sodium bisulfite (NaHSO₃) solution to quench excess iodine.
-
Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by column chromatography or recrystallization to obtain pure this compound.
This proposed workflow provides a logical and efficient pathway to the target molecule, leveraging known reactivity patterns of the indazole scaffold.
Applications in Medicinal Chemistry & Drug Development
The primary and most significant application of this compound is its use as a key intermediate in the synthesis of potent and selective kinase inhibitors for cancer therapy.[4]
Inhibition of Mitotic Kinase TTK
This compound is explicitly cited as a general reagent for synthesizing inhibitors of mitotic kinase TTK (also known as Mps1).[4] TTK is a crucial component of the spindle assembly checkpoint, a cellular mechanism that ensures proper chromosome segregation during mitosis. In many cancer cells, this checkpoint is dysregulated, and targeting TTK has emerged as a promising therapeutic strategy to induce mitotic catastrophe and cell death in tumor cells.
The structure of this compound is ideal for building TTK inhibitors. The iodine atom at the 3-position serves as a versatile "handle" for introducing various aryl or heteroaryl groups through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira coupling.[3][11] This allows medicinal chemists to rapidly generate a library of diverse compounds to explore the structure-activity relationship (SAR) and optimize for potency and selectivity against the TTK kinase. The chlorine atom at the 4-position can also be used for further modification or may itself contribute to binding within the kinase's active site.
Conclusion
This compound is a strategically important molecule in modern medicinal chemistry. While detailed synthetic protocols are not widespread, a reliable pathway can be constructed from inexpensive starting materials based on the fundamental reactivity of the indazole nucleus. Its molecular structure, particularly the presence of two distinct halogen atoms at key positions, makes it an exceptionally valuable building block for creating diverse libraries of compounds. Its established role in the development of TTK inhibitors for cancer treatment underscores its importance and ensures its continued relevance for researchers and scientists dedicated to discovering next-generation therapeutics.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. usbio.net [usbio.net]
- 5. chemuniverse.com [chemuniverse.com]
- 6. PubChemLite - this compound (C7H4ClIN2) [pubchemlite.lcsb.uni.lu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. 4-chloro-5-iodo-1H-indazole | C7H4ClIN2 | CID 24729461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-氯-1H-吲唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Spectroscopic Blueprint of 4-Chloro-3-iodo-1H-indazole: A Predictive and Methodological Guide
Abstract
This technical guide provides a comprehensive, in-depth analysis of the anticipated spectroscopic characteristics of 4-Chloro-3-iodo-1H-indazole (CAS No: 518990-33-5).[1] In the absence of publicly available experimental spectra for this specific molecule, this document serves as a predictive blueprint for researchers, scientists, and professionals in drug development. By leveraging established principles of spectroscopic interpretation and drawing parallels with structurally analogous compounds, we present a robust forecast of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Furthermore, this guide details the requisite experimental protocols for acquiring and validating this data, ensuring scientific integrity and fostering a deeper understanding of the structure-property relationships of halogenated indazoles.
Introduction: The Significance of this compound
This compound is a halogenated heterocyclic compound belonging to the indazole family. The indazole scaffold is a well-recognized pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including but not limited to, kinase inhibition and anti-cancer properties. The specific substitution pattern of a chloro group at the 4-position and an iodo group at the 3-position imparts unique electronic and steric properties to the molecule, making it a valuable intermediate in the synthesis of novel therapeutic agents.
The precise and unambiguous characterization of such molecules is paramount for advancing drug discovery programs. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for confirming the molecular structure, assessing purity, and elucidating the electronic environment of the molecule. This guide provides a foundational understanding of the expected spectroscopic signatures of this compound, thereby aiding in its synthesis, characterization, and application in research and development.
Molecular Structure and Predicted Spectroscopic Overview
The molecular formula of this compound is C₇H₄ClIN₂, with a molecular weight of 278.48 g/mol .[1] The structural framework, with the IUPAC numbering convention, is depicted below. This numbering is crucial for the assignment of signals in NMR spectroscopy.
Caption: Molecular structure of this compound with IUPAC numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra of this compound are based on the analysis of substituent effects on the indazole ring system, with data from analogous compounds providing a reference point.[1][2]
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR data is essential for accurate structural elucidation.
Sample Preparation:
-
Weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for indazole derivatives as it allows for the observation of the exchangeable N-H proton.
-
Ensure complete dissolution by gentle agitation. If necessary, briefly warm the sample.
-
For quantitative analysis, a known amount of an internal standard can be added.
Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H) is recommended for optimal signal dispersion and resolution.
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can range from 8 to 64, depending on the sample concentration.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.
-
A significantly larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.
-
Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.
-
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to show four signals in the aromatic region and one broad signal for the N-H proton. The predicted chemical shifts (δ) are presented in the table below.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-5 | ~7.30 - 7.45 | t | ~7.8 | 1H |
| H-6 | ~7.05 - 7.20 | d | ~7.8 | 1H |
| H-7 | ~7.55 - 7.70 | d | ~7.8 | 1H |
| N1-H | ~13.0 - 14.0 | br s | - | 1H |
Interpretation:
-
The aromatic protons (H-5, H-6, and H-7) will resonate in the typical downfield region for aromatic compounds.
-
The electron-withdrawing effects of the chlorine at C-4 and the iodine at C-3, along with the fused pyrazole ring, will influence the precise chemical shifts.
-
H-7 is expected to be the most downfield of the carbocyclic aromatic protons due to the anisotropic effect of the adjacent pyrazole ring.
-
H-5 is expected to appear as a triplet due to coupling with both H-6 and H-7 (assuming similar coupling constants).
-
H-6 and H-7 are expected to appear as doublets, coupling with H-5.
-
The N1-H proton is expected to be a broad singlet at a very downfield chemical shift, a characteristic feature of N-H protons in indazoles. Its broadness is due to quadrupole broadening from the nitrogen atom and potential intermolecular exchange.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals corresponding to the seven carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-3 | ~90 - 100 |
| C-3a | ~140 - 145 |
| C-4 | ~125 - 130 |
| C-5 | ~122 - 127 |
| C-6 | ~115 - 120 |
| C-7 | ~128 - 133 |
| C-7a | ~120 - 125 |
Interpretation:
-
C-3: The carbon bearing the iodine atom is expected to be significantly shielded (shifted upfield) due to the heavy atom effect of iodine. This is a key diagnostic signal. For comparison, the C-3 in 3-iodo-1H-indazole has been reported in this region.[3]
-
C-4: The carbon attached to the chlorine atom will be deshielded relative to an unsubstituted carbon.
-
C-3a and C-7a: These are the bridgehead carbons and are expected to resonate in the downfield region typical for carbons at the fusion of two rings.
-
C-5, C-6, and C-7: These carbons of the benzene ring will have chemical shifts influenced by the substituents and the fused heterocyclic ring.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted key IR absorption bands for this compound are summarized below.
Experimental Protocol for IR Data Acquisition
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
Data Acquisition:
-
Instrument: A Fourier-transform infrared (FTIR) spectrometer is used.
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum.
-
The spectrum is typically scanned over the range of 4000-400 cm⁻¹.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3100 - 3300 | N-H stretch | Medium, Broad |
| 3000 - 3100 | Aromatic C-H stretch | Medium |
| 1600 - 1620 | C=C aromatic ring stretch | Medium |
| 1450 - 1550 | C=N stretch | Medium |
| 1000 - 1100 | C-Cl stretch | Strong |
| 500 - 600 | C-I stretch | Strong |
Interpretation:
-
The N-H stretching vibration is expected as a broad band in the region of 3100-3300 cm⁻¹, characteristic of hydrogen-bonded N-H groups in the solid state.
-
The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹.
-
The C=C and C=N stretching vibrations of the aromatic and pyrazole rings will be observed in the 1450-1620 cm⁻¹ region.
-
The C-Cl stretching vibration is expected to give a strong absorption band in the fingerprint region, typically around 1000-1100 cm⁻¹.[4]
-
The C-I stretching vibration will appear at a lower wavenumber, in the range of 500-600 cm⁻¹, due to the larger mass of the iodine atom.[4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.
Experimental Protocol for MS Data Acquisition
Sample Preparation and Introduction:
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
The sample can be introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.
Data Acquisition:
-
Ionization Technique: Electrospray ionization (ESI) is a common soft ionization technique suitable for this type of molecule, which will likely produce the protonated molecule [M+H]⁺.
-
Mass Analyzer: A high-resolution mass spectrometer (HRMS), such as an Orbitrap or Time-of-Flight (TOF) analyzer, is recommended to obtain an accurate mass measurement, which can confirm the elemental composition.
Predicted Mass Spectrum
| m/z | Ion | Comments |
| 278/280 | [M]⁺ | Molecular ion peak. The M+2 peak will have an intensity of about one-third of the M peak due to the ³⁷Cl isotope. |
| 279/281 | [M+H]⁺ | Protonated molecular ion in ESI-MS. The isotopic pattern for chlorine will be observed. |
| 151/153 | [M - I]⁺ | Loss of an iodine radical. |
| 116 | [M - I - Cl]⁺ | Loss of both halogen radicals. |
Interpretation:
-
The molecular ion peak ([M]⁺) is expected to be observed, and its mass-to-charge ratio (m/z) will confirm the molecular weight. The presence of chlorine will result in a characteristic isotopic pattern, with a peak at M+2 that is approximately one-third the intensity of the M peak.
-
In ESI-MS, the protonated molecule ([M+H]⁺) will be the base peak.
-
Fragmentation is likely to involve the loss of the halogen substituents. The loss of an iodine radical is a probable fragmentation pathway, leading to a significant peak at m/z 151/153.
-
Subsequent loss of a chlorine radical would result in a fragment at m/z 116.
Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.
References
A Technical Guide to the Solubility of 4-Chloro-3-iodo-1H-indazole in Organic Solvents for Drug Development Applications
Abstract
4-Chloro-3-iodo-1H-indazole is a substituted indazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery.[1] Its utility as a synthetic intermediate, particularly in the development of kinase inhibitors for oncology, underscores the importance of understanding its fundamental physicochemical properties.[2] Among these, solubility in organic solvents is a critical parameter that profoundly influences reaction kinetics, purification strategies, formulation development, and ultimately, the bioavailability of resulting active pharmaceutical ingredients (APIs).[3][4] This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound. While specific quantitative data for this compound is not widely published, this guide synthesizes foundational principles of solubility, predictive analysis based on molecular structure, and a detailed, field-proven experimental protocol for its accurate determination.
Introduction: The Role of Indazoles and the Criticality of Solubility
The indazole nucleus, a bicyclic aromatic system composed of fused benzene and pyrazole rings, is a privileged scaffold in modern pharmacology.[1][5] Compounds bearing this moiety have demonstrated a wide array of biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1][5] this compound (CAS: 518990-33-5) serves as a key building block in the synthesis of complex molecules, such as inhibitors of the mitotic kinase TTK, a target in cancer therapy.[2]
The success of any drug discovery program hinges on a delicate balance between pharmacological potency and favorable biopharmaceutical properties.[6] Solubility is a cornerstone of these properties, governing everything from the feasibility of a synthetic route to the absorption and in vivo efficacy of a potential drug candidate.[7][8] Poor solubility can lead to challenges in formulation, unreliable results in biological assays, and diminished bioavailability, representing a significant risk for project attrition.[3][4] Therefore, a robust understanding and accurate measurement of the solubility of key intermediates like this compound are not merely academic exercises but essential steps in risk mitigation and resource optimization.
This guide is structured to empower the researcher by providing:
-
A theoretical assessment of the compound's expected solubility profile.
-
A detailed, self-validating protocol for the experimental determination of thermodynamic solubility.
-
Guidelines for data interpretation and safety.
Physicochemical Profile and Solubility Prediction
While extensive experimental data is pending, a reliable qualitative prediction of solubility can be derived from the molecular structure of this compound.
Compound Properties:
-
Structure: A planar, aromatic indazole core substituted with a chloro group at position 4 and an iodo group at position 3.
Structural Analysis for Solubility Prediction:
-
Indazole Core: The bicyclic indazole ring system is inherently aromatic and possesses two nitrogen atoms. The N-H proton at the N1 position can act as a hydrogen bond donor, while the lone pair on the N2 nitrogen can act as a hydrogen bond acceptor. This dual capacity for hydrogen bonding suggests an affinity for polar solvents.[5] Like other nitrogen-containing heterocycles such as imidazole, it is expected to be soluble in polar solvents.[10]
-
Halogen Substituents: The chlorine and iodine atoms are electron-withdrawing and significantly increase the molecule's lipophilicity (attraction to non-polar, lipid-like environments). This effect will counteract the polarity of the indazole core.
-
Overall Polarity: The molecule presents a classic amphiphilic character, with a polar, hydrogen-bonding capable "head" (the pyrazole part of the ring) and a more non-polar, lipophilic "body" (the halogenated benzene ring).
Predicted Solubility Profile: Based on this structural analysis, the following solubility hierarchy can be predicted:
-
High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate the molecule without competing for hydrogen bonding sites.
-
Moderate Solubility: Expected in polar protic solvents such as methanol, ethanol, and isopropanol. These solvents can engage in hydrogen bonding but may also interact strongly with themselves, slightly reducing their capacity to dissolve the solute.
-
Low to Poor Solubility: Expected in solvents of intermediate polarity like Dichloromethane (DCM) and Ethyl Acetate (EtOAc).
-
Very Poor to Insoluble: Expected in non-polar solvents such as Toluene, Heptane, and Hexane, which lack the ability to form the necessary intermolecular interactions to overcome the crystal lattice energy of the solid compound.
Computational tools and models like the General Solubility Equation (GSE) or machine learning algorithms can provide more quantitative in silico predictions, which are invaluable for prioritizing solvent selection before experimental work begins.[11][12]
Experimental Determination of Thermodynamic Solubility
To obtain definitive, high-quality data, an experimental approach is essential. The Shake-Flask Method is the gold-standard technique for determining equilibrium (thermodynamic) solubility.[3] It measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid solute.[8] This method is highly valued for its accuracy and relevance to pharmaceutical development.[13]
Principle of the Method
An excess amount of the solid compound is added to a known volume of the solvent of interest. The mixture is agitated at a constant temperature for a prolonged period (typically 24 hours or more) to ensure that equilibrium is reached between the dissolved and undissolved states.[3] After equilibration, the solid and liquid phases are separated, and the concentration of the compound in the clear, saturated supernatant is quantified using a reliable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[8][14]
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, incorporating checks to ensure equilibrium has been reached.
Materials and Reagents:
-
This compound (Purity >98%, solid powder)
-
Selected organic solvents (HPLC grade or equivalent)
-
Volumetric flasks, glass vials with screw caps, and pipettes
-
Orbital shaker with temperature control (incubator)
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
HPLC system with a UV detector
-
Analytical balance
Workflow Diagram: The following diagram illustrates the key steps in the shake-flask solubility determination workflow.
Caption: A step-by-step workflow for the shake-flask method.
Step-by-Step Methodology:
-
Preparation of Slurries:
-
For each solvent to be tested, weigh approximately 5-10 mg of this compound into a glass vial. The key is to add sufficient excess solid to ensure saturation is achieved and that undissolved solid remains visible at the end of the experiment.[13]
-
Accurately add a known volume (e.g., 2.0 mL) of the selected organic solvent to each vial.
-
Prepare each solvent system in triplicate to assess reproducibility.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C for room temperature data or 37°C for physiological relevance) and moderate agitation (e.g., 150 rpm).[13]
-
Causality: Agitation ensures a consistent and maximal surface area for dissolution, while constant temperature is critical because solubility is a temperature-dependent property.
-
Allow the mixtures to shake for at least 24 hours. To validate that equilibrium has been reached, samples can be taken at 24 and 48 hours. If the measured concentrations are consistent, equilibrium has been achieved.[15]
-
-
Sample Collection and Preparation:
-
After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle for 30 minutes. Alternatively, centrifuge the vials at a moderate speed to pellet the excess solid.
-
Carefully draw the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial.
-
Causality: This filtration step is critical to remove any microscopic, undissolved particulates that would otherwise lead to an overestimation of solubility.[16]
-
Dilute the filtered sample with a suitable mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.
-
-
Quantification by HPLC-UV:
-
Method Development: Develop a reverse-phase HPLC method capable of resolving this compound from any potential impurities. A C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or TFA) is a common starting point.
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λ-max) for the compound by running a UV scan. This wavelength should be used for detection to ensure maximum sensitivity.[17]
-
Calibration: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Inject these standards to generate a calibration curve (Absorbance vs. Concentration). The curve must have a correlation coefficient (r²) of >0.99 for accurate quantification.[17]
-
Sample Analysis: Inject the prepared (filtered and diluted) samples from the solubility experiment and record the peak area.
-
-
Data Analysis and Calculation:
-
Using the linear regression equation from the calibration curve, calculate the concentration of the compound in the diluted sample.
-
Account for the dilution factor to determine the final concentration in the original saturated solution.
-
Express the solubility in standard units, such as mg/mL and micromolar (µM).
-
Data Presentation and Interpretation
Quantitative results should be summarized in a clear, tabular format for easy comparison.
Table 1: Template for Reporting Solubility Data of this compound
| Solvent Class | Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Observations |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 25 | Experimental Data | Calculated Data | e.g., Clear solution |
| Dimethylformamide (DMF) | 25 | Experimental Data | Calculated Data | ||
| Polar Protic | Methanol | 25 | Experimental Data | Calculated Data | |
| Ethanol | 25 | Experimental Data | Calculated Data | ||
| Intermediate | Dichloromethane (DCM) | 25 | Experimental Data | Calculated Data | e.g., Fine suspension |
| Ethyl Acetate | 25 | Experimental Data | Calculated Data | ||
| Non-Polar | Toluene | 25 | Experimental Data | Calculated Data | e.g., Insoluble |
| Heptane | 25 | Experimental Data | Calculated Data |
Interpretation for Drug Development:
-
High solubility in DMSO is useful for preparing stock solutions for high-throughput screening (HTS) assays.
-
Solubility in alcohols (methanol/ethanol) provides insight into purification options like recrystallization.
-
Data in solvents like DCM or EtOAc is relevant for synthetic reaction conditions and chromatographic purification.
Safety, Handling, and Disposal
While a specific Safety Data Sheet (SDS) for this compound may not be universally available, data from structurally similar halogenated indazoles should be used to inform handling procedures.[18][19][20]
-
Hazard Identification: Assume the compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[20]
-
Personal Protective Equipment (PPE): Always handle the compound in a certified chemical fume hood.[21] Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[18][22]
-
Handling: Avoid creating dust. Use only in well-ventilated areas. Wash hands thoroughly after handling.[20]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[19] The compound should be stored at -20°C for long-term stability.[2]
-
Disposal: Dispose of chemical waste in accordance with all local, state, and federal regulations. Do not allow the product to enter drains.[18]
Conclusion
This compound is a valuable synthetic intermediate whose utility in drug discovery is directly linked to its physicochemical properties. This guide provides a robust framework for understanding and determining its solubility in organic solvents. By combining theoretical prediction with the rigorous, gold-standard shake-flask experimental method, researchers can generate the high-quality, reliable data needed to accelerate their research. Accurate solubility data enables informed decisions in synthesis, purification, and formulation, ultimately derisking the development pathway for novel indazole-based therapeutics.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. usbio.net [usbio.net]
- 3. enamine.net [enamine.net]
- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 5. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. bioassaysys.com [bioassaysys.com]
- 8. improvedpharma.com [improvedpharma.com]
- 9. chemuniverse.com [chemuniverse.com]
- 10. mdpi.com [mdpi.com]
- 11. lifechemicals.com [lifechemicals.com]
- 12. Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. pubs.acs.org [pubs.acs.org]
- 15. downloads.regulations.gov [downloads.regulations.gov]
- 16. researchgate.net [researchgate.net]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. aksci.com [aksci.com]
- 19. fishersci.com [fishersci.com]
- 20. aksci.com [aksci.com]
- 21. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 22. enamine.enamine.net [enamine.enamine.net]
The Synthetic Chemist's Guide to Substituted 1H-Indazoles: Strategies, Mechanisms, and Protocols
Introduction: The Privileged 1H-Indazole Scaffold
The 1H-indazole core is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of pharmacologically active agents.[1][2][3] This bicyclic heterocycle, consisting of a benzene ring fused to a pyrazole ring, is a key structural motif in drugs demonstrating a wide array of biological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[1][2][4][5] For instance, Pazopanib, an indazole-bearing compound, is a potent tyrosine kinase inhibitor used in cancer therapy, while Niraparib is another indazole-containing drug for treating ovarian cancer.[6][7] The thermodynamic stability of the 1H-tautomer over its 2H-counterpart generally makes it the more predominantly synthesized and studied isomer.[3][7]
The strategic placement of substituents on the indazole ring system is critical for modulating a compound's pharmacological profile. Consequently, the development of robust and regioselective synthetic methods is a paramount objective for researchers in drug discovery and development.[1] This guide provides an in-depth exploration of both classical and contemporary strategies for the synthesis of substituted 1H-indazoles, focusing on the underlying mechanisms, practical considerations, and detailed experimental workflows to empower scientists in this dynamic field.
Classical Approaches to the Indazole Core
Traditional methods for constructing the 1H-indazole ring have been the bedrock of indazole chemistry for decades. These reactions typically involve intramolecular cyclization and N-N bond formation from readily available aromatic precursors.
The Jacobson Indazole Synthesis
The Jacobson synthesis is a foundational method that proceeds from N-nitroso-o-toluidines. The reaction is believed to involve an intramolecular azo coupling, with an initial acyl shift being a key step.[8] While historically significant, its application can be limited by the need for specific N-nitroso precursors and potentially harsh reaction conditions. A more convenient variation starts from the N-acetyl compound of o-toluidine, which is then nitrosated and cyclized.[8]
The Cadogan-Sundberg Reaction
The Cadogan-Sundberg synthesis is a reductive cyclization of o-nitrostyrenes or related substrates using trivalent phosphorus reagents, such as triethyl phosphite.[9][10] The mechanism is generally thought to involve the deoxygenation of the nitro group to a reactive nitrene intermediate, which then attacks the adjacent double bond to form the indazole ring.[11] However, some studies suggest that non-nitrene pathways, such as a five-center 6π electrocyclization, may also be operative, especially given the isolation of N-O bond-containing byproducts in related reactions.[12] While powerful, this reaction often requires high temperatures.[12]
Synthesis from Arylhydrazones
A versatile and widely used strategy involves the intramolecular cyclization of arylhydrazones. This approach offers multiple avenues for achieving the desired indazole product, often through oxidative C-H amination. For example, readily accessible arylhydrazones can be cyclized using reagents like [bis(trifluoroacetoxy)iodo]benzene (PIFA) or iodine to mediate the C-N bond formation under metal-free conditions.[2][7] This method is valued for its operational simplicity and tolerance of diverse functional groups.[1][7]
Modern Synthetic Methodologies: Precision and Efficiency
Contemporary organic synthesis has ushered in an era of powerful new tools for heterocycle construction. Transition-metal catalysis, in particular, has revolutionized the synthesis of substituted 1H-indazoles, offering milder conditions, broader substrate scope, and enhanced regiocontrol.[13][14]
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis is a mainstay for constructing C-C and C-N bonds. In indazole synthesis, it can be employed in several ways. One approach involves an intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines to form the indazole N(1)-C(7a) bond, a strategy that is tolerant of a wide range of substituents.[5][15] Another powerful application is the Suzuki-Miyaura cross-coupling, which can be used to introduce substituents onto a pre-formed bromo-indazole core, allowing for late-stage diversification of drug candidates.[16]
Rhodium and Cobalt-Catalyzed C-H Activation
Direct C-H activation has emerged as a highly atom-economical and efficient strategy for building molecular complexity.[13][14] Rhodium(III) and Cobalt(III) catalysts have been successfully employed to synthesize 1H-indazoles through the annulation of various starting materials. For example, a rhodium/copper-catalyzed system can effect the reaction of N-H-imidates with nitrosobenzenes.[14] The general mechanism involves the coordination of a directing group to the metal center, followed by C-H activation to form a metallacycle intermediate. This intermediate then reacts with a coupling partner, leading to cyclization and formation of the indazole ring.[1][14] These methods provide access to complex substitution patterns that are difficult to achieve through classical routes.
Silver-Mediated Intramolecular C-H Amination
Silver(I)-mediated intramolecular oxidative C-H amination of arylhydrazones represents an efficient route to 3-substituted 1H-indazoles.[1] This method is noted for its operational simplicity and its ability to tolerate a variety of functional groups that may be challenging for other C-H amination techniques.[1][17]
Regiocontrol in Indazole Synthesis
The ability to selectively install substituents at specific positions of the indazole nucleus is crucial for structure-activity relationship (SAR) studies in drug development. The choice of synthetic strategy directly dictates the achievable substitution pattern.
-
N-1 vs. N-2 Alkylation: Direct alkylation of an unsubstituted 1H-indazole often yields a mixture of N-1 and N-2 isomers.[15] However, regioselectivity can be controlled. For instance, using sodium hydride in THF with an alkyl bromide tends to favor the N-1 product, while certain substituents on the indazole ring (e.g., an electron-withdrawing group at the C-7 position) can direct alkylation to the N-2 position.[18]
-
Substitution on the Benzene Ring: The substitution pattern on the aromatic starting material (e.g., a substituted o-toluidine or 2-bromobenzonitrile) directly translates to the substitution on the benzene portion of the final indazole product.
-
Substitution at C-3: Methods starting from arylhydrazones derived from ketones or aldehydes allow for the introduction of a wide variety of substituents at the C-3 position.[1][17] Similarly, the [3+2] annulation of arynes with N-tosylhydrazones can afford 3-substituted indazoles.[19][20]
Data Presentation: A Comparative Overview of Modern Methods
| Synthetic Method | Catalyst/Reagent | Key Precursors | Typical Position of Substitution | Advantages |
| Silver-Mediated C-H Amination | AgNTf₂, Cu(OAc)₂ | Arylhydrazones | C-3 | Operational simplicity, broad functional group tolerance.[1] |
| Rh/Cu-Catalyzed C-H Activation | [Cp*RhCl₂]₂, Cu(OAc)₂ | Imidates, Nitrosobenzenes | Varied | High atom economy, access to complex patterns.[1][14] |
| Palladium-Catalyzed Amination | Pd(OAc)₂, dppf | N-aryl-N-(o-bromobenzyl)hydrazines | N-2 | Good yields, tolerates diverse electronics.[5][15] |
| Suzuki-Miyaura Coupling | PdCl₂(dppf) | Bromo-indazoles, Boronic acids | Position of Halogen | Late-stage functionalization, high efficiency for C-C bonds.[16] |
Experimental Protocols: A Practical Guide
The following protocols are presented as self-validating systems, providing detailed, step-by-step methodologies for key synthetic transformations.
Protocol 1: Silver(I)-Mediated Synthesis of 3-Substituted 1H-Indazoles
This procedure is adapted from a method describing the intramolecular oxidative C-H amination of arylhydrazones.[1]
Objective: To synthesize a 3-substituted 1H-indazole from a corresponding arylhydrazone substrate.
Materials:
-
Arylhydrazone Substrate (1.0 equiv)
-
Silver(I) triflimide (AgNTf₂) (1.1 equiv)
-
Copper(II) acetate (Cu(OAc)₂) (2.0 equiv)
-
1,2-Dichloroethane (DCE) (0.1 M)
-
Silica Gel for chromatography
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add the arylhydrazone substrate, AgNTf₂, and Cu(OAc)₂.
-
Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon).
-
Add 1,2-dichloroethane via syringe.
-
Seal the vial and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane (DCM) and filter it through a pad of Celite to remove insoluble salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-substituted 1H-indazole.
-
Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for C-5 Functionalization
This protocol is based on a reported synthesis of indazole derivatives for creating C-C bonds.[16]
Objective: To synthesize a C-5 aryl-substituted 1H-indazole from a 5-bromo-1H-indazole precursor.
Materials:
-
5-Bromo-1H-indazole derivative (1.0 equiv)
-
Arylboronic acid (3.0 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (PdCl₂(dppf)·CH₂Cl₂) (0.05 equiv)
-
1,4-Dioxane
-
Water
-
Celite
Procedure:
-
In a round-bottom flask, combine the 5-bromo-1H-indazole derivative, arylboronic acid, and K₂CO₃.
-
Add the PdCl₂(dppf)·CH₂Cl₂ catalyst.
-
Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Fit the flask with a reflux condenser and heat the mixture to 100 °C under an inert atmosphere.
-
Maintain the reaction at this temperature for 12 hours, with stirring. Monitor for completion using TLC.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by column chromatography or recrystallization to yield the pure C-5 aryl-substituted indazole.
-
Confirm the structure and purity of the product by appropriate analytical methods.
Visualization of Synthetic Pathways
Diagrams created using Graphviz provide a clear visual representation of the logical flow of the synthetic protocols described.
References
- 1. benchchem.com [benchchem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caribjscitech.com [caribjscitech.com]
- 4. The Davis-Beirut Reaction: N1,N2-Disubstituted-1 H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction [organic-chemistry.org]
- 6. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07398F [pubs.rsc.org]
- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Cadogan–Sundberg indole synthesis - Wikipedia [en.wikipedia.org]
- 10. synarchive.com [synarchive.com]
- 11. researchgate.net [researchgate.net]
- 12. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Synthesis of substituted 1H-indazoles from arynes and hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of Halogenation in Modulating the Biological Activity of Indazoles
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its presence in numerous clinically successful drugs.[1][2] A key strategy in optimizing the therapeutic potential of indazole-based compounds is halogenation. The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) is far from a trivial modification; it is a powerful tool that allows for the fine-tuning of a molecule's physicochemical properties, metabolic stability, and, most critically, its interaction with biological targets. This guide provides an in-depth exploration of the causality behind halogenating indazole scaffolds, moving from synthetic strategy and structure-activity relationships (SAR) to the nuanced mechanics of halogen bonding and its impact on pharmacokinetics. We will dissect how, where, and why halogenation is employed to transform promising indazole leads into potent and selective therapeutic agents.
The Indazole Nucleus: A Privileged Scaffold in Drug Discovery
Indazoles, or benzopyrazoles, are bicyclic aromatic heterocycles consisting of a benzene ring fused to a pyrazole ring. They exist primarily in two tautomeric forms, 1H-indazole and 2H-indazole, with the 1H form being the more thermodynamically stable and predominant isomer.[2][3] Its structural resemblance to indole makes it an effective bioisostere, capable of mimicking the interactions of this crucial biological motif while offering distinct electronic and metabolic properties.[1]
This scaffold is at the heart of several blockbuster drugs, including:
-
Niraparib and Pazopanib: Anticancer agents that function as kinase inhibitors.[2][4][5]
-
Axitinib: A potent tyrosine kinase inhibitor for treating renal cell carcinoma.[1]
-
Granisetron: A 5-HT3 receptor antagonist used as an antiemetic in chemotherapy.[1]
A common thread among many of these successful molecules is the presence of halogen substituents or their synthesis from halogenated indazole intermediates, highlighting the strategic importance of this chemical modification.[4][5]
Halogenation as a Multifaceted Tool in Medicinal Chemistry
The deliberate introduction of halogens is a cornerstone of lead optimization. Each halogen atom offers a unique profile of size, electronegativity, and polarizability, allowing for precise modulation of a drug candidate's properties.[6][7]
Tuning Physicochemical Properties
-
Lipophilicity: Halogenation generally increases a molecule's lipophilicity (logP), which can enhance membrane permeability and cell penetration. However, this effect must be balanced, as excessive lipophilicity can lead to poor solubility and increased metabolic clearance.[8][9]
-
Electronic Effects (pKa): The high electronegativity of halogens, particularly fluorine, exerts a strong inductive effect, which can significantly alter the acidity or basicity of nearby functional groups.[10] This is crucial for modulating the ionization state of a drug at physiological pH, affecting its solubility, target binding, and pharmacokinetic profile.
-
Metabolic Stability: Introducing a halogen, most commonly fluorine, at a site susceptible to metabolic oxidation (a "metabolic hotspot") can block this pathway, thereby increasing the drug's half-life and bioavailability.[8]
Engineering Molecular Interactions: The Halogen Bond
Beyond simple steric and electronic effects, heavier halogens (Cl, Br, I) can participate in a highly directional, non-covalent interaction known as a halogen bond (XB) .[11] This occurs because the electron density around a covalently bound halogen is not uniform. An electron-poor region, termed the σ-hole , forms along the axis of the C-X bond, carrying a partial positive charge.[11][12] This σ-hole can act as a Lewis acid, interacting favorably with Lewis bases like the backbone carbonyl oxygens or electron-rich side chains (Asp, Glu) in a protein's active site.[12][13][14] The strength of this bond increases with the polarizability of the halogen: I > Br > Cl.[11] This interaction provides a powerful and increasingly utilized tool for enhancing ligand affinity and selectivity.[11]
Synthetic Pathways to Halogenated Indazoles
The ability to regioselectively introduce halogens onto the indazole core is paramount. Modern synthetic chemistry offers several robust methods, with direct C-H halogenation being particularly efficient.[4][5]
Key Methodologies
-
Electrophilic Halogenation: The most common approach involves using N-halosuccinimides (NCS for chlorine, NBS for bromine, NIS for iodine) as the halogen source.[4][15] The regioselectivity of the reaction (i.e., which position on the ring is halogenated) can often be controlled by tuning the reaction conditions, such as solvent, temperature, and the presence of protecting groups on the indazole nitrogen.[4][5] The C3 position is often readily halogenated, but methods have been developed for selective halogenation at other positions like C5, C6, and C7.[16][17][18]
-
Metal-Free vs. Catalyzed Reactions: Many efficient halogenation protocols are now metal-free, offering advantages in terms of cost and environmental impact.[4][5] However, metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) are indispensable for further functionalizing halogenated indazoles, making the initial halogenation a critical strategic step.[16][19]
Experimental Protocol: Regioselective C3-Bromination of 1H-Indazole
This protocol provides a representative method for introducing a bromine atom at the C3 position, a common synthetic handle for further diversification.
-
Protection (Optional but Recommended): To a solution of 1H-indazole (1.0 eq) in dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP). Stir at room temperature until TLC analysis indicates complete consumption of the starting material. Work up by washing with water and brine, then purify by column chromatography to yield N1-Boc-indazole.
-
Deprotonation: Dissolve N1-Boc-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78°C under an inert atmosphere (N₂ or Ar).
-
Lithiation: Add n-butyllithium (n-BuLi, 1.1 eq) dropwise, maintaining the temperature at -78°C. Stir for 1 hour. This step selectively deprotonates the C3 position.
-
Bromination: Add a solution of 1,2-dibromoethane (1.2 eq) in anhydrous THF dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quenching and Extraction: Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-bromo-1-Boc-indazole. The Boc group can be subsequently removed under acidic conditions (e.g., trifluoroacetic acid in DCM) if the NH-free indazole is required.
Visualization: General Synthetic Workflow
Caption: Workflow for the synthesis and purification of halogenated indazoles.
Structure-Activity Relationship (SAR): The "Where" and "What" of Halogenation
The precise placement and identity of a halogen atom can dramatically alter biological activity. SAR studies are essential to unravel these effects.
Positional Isomerism: The "Where"
The biological effect of a halogen substituent is highly dependent on its position on the indazole ring system. For example, in the development of allosteric antagonists for the CC-chemokine receptor 4 (CCR4), systematic exploration revealed that:
-
C4-Position: Methoxy or hydroxyl groups were potent substituents.
-
C5, C6, C7-Positions: Only small groups were tolerated, with C6-substituted analogues being preferred over C5 or C7.[17]
-
N1-Position: Bulky meta-substituted benzyl groups were optimal.
-
N3-Position: A 5-chlorothiophene-2-sulfonamide group was identified as the most potent substituent, demonstrating a specific requirement for a halogenated aromatic system at this position.[17]
This illustrates that there are no universal rules; the optimal halogenation pattern is target-specific and must be determined empirically.
Halogen Identity: The "What"
The choice of halogen is a critical variable in drug design.[6][7]
-
Fluorine: Its small size and high electronegativity make it an excellent bioisostere for hydrogen.[8][20] It is often used to block metabolic oxidation or fine-tune the pKa of adjacent groups without adding significant steric bulk.
-
Chlorine and Bromine: These are larger and more polarizable, making them capable of forming significant halogen bonds.[11] Their presence can introduce key interactions with a protein target that are absent in non-halogenated or fluorinated analogues. They also serve as versatile synthetic handles for further modification via cross-coupling reactions.[16][19]
-
Iodine: As the largest and most polarizable halogen, it is the strongest halogen bond donor.[16] Its utility in forming strong protein-ligand contacts is significant, and it is highly reactive in cross-coupling reactions, making it invaluable during the lead discovery phase.
Data Presentation: SAR of Halogenated Indazole-3-Carboxamides as CRAC Channel Blockers
A study on indazole-3-carboxamides as blockers of the calcium-release activated calcium (CRAC) channel revealed a stark dependence on both halogenation and the regiochemistry of the amide linker.[21]
| Compound | R¹ (Position 5) | R² (Position 6) | Linker | IC₅₀ (µM) for Ca²⁺ Influx |
| 12a | H | H | 3-Carboxamide | 1.1 |
| 12b | F | H | 3-Carboxamide | 0.9 |
| 12c | Cl | H | 3-Carboxamide | 0.6 |
| 12d | H | Cl | 3-Carboxamide | 0.5 |
| 9c | Cl | H | 1-Acyl-3-amino | >100 (inactive) |
Data adapted from Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers.[21]
Analysis of Causality: The data clearly shows that halogenation at either the C5 or C6 position with fluorine or chlorine enhances potency compared to the unsubstituted analogue (12a).[21] Notably, a chlorine at C6 (12d) is slightly more potent than at C5 (12c). The most critical finding is the absolute requirement for the 3-carboxamide linker; the "reverse amide" isomer (9c) is completely inactive, even with a chlorine substituent.[21] This demonstrates that halogenation can only enhance activity when the core scaffold has the correct orientation to engage with the target.
Visualization: Logic of Halogen-Driven SAR
Caption: The interplay between halogenation strategy and biological outcome.
Mechanistic Deep Dive: Halogen Bonding in Action
To truly leverage halogenation, one must understand its structural basis. The halogen bond is a powerful tool for anchoring a ligand within a binding pocket.
An ideal halogen bond involves a nearly linear geometry (C-X···A angle between 160-180°), where 'A' is the acceptor atom (typically an oxygen or nitrogen).[12] In proteins, the most common halogen bond acceptors are the oxygen atoms of backbone carbonyls.[12][13] This interaction can be particularly effective at stabilizing a binding pose, contributing an affinity enhancement comparable to a conventional hydrogen bond.
Visualization: Indazole Halogen Bonding with a Protein Target
Caption: A halogenated indazole forming a directional halogen bond with a protein backbone carbonyl.
Conclusion and Future Outlook
Halogenation is a sophisticated, high-impact strategy in the development of indazole-based therapeutics. It provides medicinal chemists with a versatile toolkit to enhance potency, selectivity, and pharmacokinetic properties. The key to its successful application lies in a deep understanding of the causal relationships between the choice of halogen, its position on the scaffold, and the resulting effects on target engagement and ADME profiles.
Future Directions:
-
Computational Prediction: The use of computational chemistry and quantum mechanics (QM) to accurately predict the strength and impact of halogen bonds will become increasingly vital for rational drug design, reducing the need for exhaustive empirical screening.[22][23][24]
-
Novel Halogenation Methods: The development of even more precise and regioselective C-H functionalization and enzymatic halogenation techniques will open new avenues for creating novel indazole analogues.[25]
-
Polyhalogenation: Systematic exploration of di- and tri-halogenated indazoles may unlock unique binding modes and properties that are inaccessible with mono-halogenation.[4][5]
By integrating these advanced approaches, the strategic application of halogenation will continue to be a primary driver in unlocking the full therapeutic potential of the indazole scaffold.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07398F [pubs.rsc.org]
- 5. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 9. Halogen bonds between ligands and proteins: Can we use them in validation? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 11. The Significance of Halogen Bonding in Ligand–Receptor Interactions: The Lesson Learned from Molecular Dynamic Simulations of the D4 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. "Halogen interactions in protein-ligand complexes: Implications of halo" by Suman Sirimulla, Jake B. Bailey et al. [scholarworks.utep.edu]
- 13. [PDF] Halogen Interactions in Protein-Ligand Complexes: Implications of Halogen Bonding for Rational Drug Design | Semantic Scholar [semanticscholar.org]
- 14. Interplay of halogen bonding and solvation in protein–ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. soc.chim.it [soc.chim.it]
- 17. Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. elearning.uniroma1.it [elearning.uniroma1.it]
- 21. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. mdpi.com [mdpi.com]
- 24. Insights into enzymatic halogenation from computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
A Robust and Regioselective Protocol for the Direct C3-Iodination of 4-chloro-1H-indazole
An Application Note for Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive, field-proven protocol for the direct iodination of 4-chloro-1H-indazole. The described methodology is designed for high regioselectivity, yielding the synthetically valuable 4-chloro-3-iodo-1H-indazole, a key intermediate in the development of various pharmacologically active compounds.
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs, including kinase inhibitors used in oncology such as Pazopanib and Axitinib.[1][2] Functionalization of the indazole ring is critical for modulating biological activity, and halogenation, particularly at the C3 position, provides a versatile handle for subsequent modifications via cross-coupling reactions.[3] This protocol details an efficient and scalable method using molecular iodine under basic conditions, a widely adopted strategy for preparing 3-iodoindazoles.[2][3]
Mechanistic Rationale and Regioselectivity
The direct iodination of 1H-indazole is a classic example of an electrophilic aromatic substitution (SEAr) reaction. The regioselectivity is governed by the inherent electronic properties of the heterocyclic ring system.
-
Activation by Deprotonation: The reaction is typically performed in the presence of a base, such as potassium hydroxide (KOH). The base deprotonates the relatively acidic N1 proton of the indazole ring (pKa ≈ 14) to form a highly nucleophilic indazolide anion. This deprotonation significantly enhances the electron density of the ring system, making it much more susceptible to attack by a weak electrophile like molecular iodine (I₂).
-
Nucleophilic Attack at C3: The C3 position of the indazole ring is the most electron-rich and sterically accessible carbon atom, making it the preferred site for electrophilic attack.[4][5] The presence of the electron-withdrawing chloro group at the C4 position further deactivates the benzene portion of the molecule towards electrophilic substitution, thus reinforcing the inherent preference for reaction at the C3 position of the pyrazole ring.[6] The indazolide anion attacks one of the iodine atoms in an I-I bond, leading to the formation of the C3-iodinated product and an iodide ion.
The overall transformation is reliable and generally proceeds in high yield, making it a cornerstone reaction for the elaboration of the indazole scaffold.[3]
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Comments |
| 4-chloro-1H-indazole | >98% | Sigma-Aldrich | Starting material. |
| Iodine (I₂) | ACS Reagent, >99.8% | Fisher Scientific | Iodinating agent. |
| Potassium Hydroxide (KOH) | Pellets, >85% | Merck | Base for activation. |
| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | Acros Organics | Reaction solvent. |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | Extraction solvent. |
| Sodium Thiosulfate (Na₂S₂O₃) | Anhydrous | Alfa Aesar | Used to prepare quenching solution. |
| Brine (Saturated NaCl solution) | - | Lab-prepared | For aqueous workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | Lab-prepared | Drying agent. |
| Deionized Water (H₂O) | - | Lab-prepared | For workup. |
| Silica Gel | 60 Å, 230-400 mesh | - | For column chromatography (if necessary). |
Safety Precautions
All operations should be performed inside a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
| Chemical | Hazards | Handling Precautions |
| Iodine (I₂) | Harmful if swallowed, inhaled, or in contact with skin. Causes skin irritation and serious eye damage.[7] Toxic to aquatic life. | Avoid creating dust. Work in a well-ventilated area.[7] Use appropriate PPE.[8] Store away from powdered metals and strong bases.[7] |
| Potassium Hydroxide (KOH) | Corrosive. Causes severe skin burns and eye damage. Harmful if swallowed. | Handle with care to avoid contact with skin and eyes. Do not inhale dust. |
| DMF | Combustible liquid. Harmful in contact with skin or if inhaled. Can cause eye irritation. Suspected of damaging the unborn child. | Avoid inhalation of vapors. Prevent contact with skin and eyes. Keep away from heat and open flames. |
| Ethyl Acetate | Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness. | Keep away from ignition sources. Use in a well-ventilated area. |
Experimental Workflow Diagram
Caption: Workflow for the direct iodination of 4-chloro-1H-indazole.
Step-by-Step Procedure
-
To a stirred solution of 4-chloro-1H-indazole (1.0 g, 6.55 mmol, 1.0 equiv) in anhydrous N,N-dimethylformamide (20 mL) in a round-bottom flask, add potassium hydroxide pellets (0.92 g, 16.38 mmol, 2.5 equiv).
-
Stir the mixture at room temperature for 15-20 minutes until the KOH pellets have completely dissolved and the solution is homogenous.
-
In a separate beaker, dissolve iodine (1.99 g, 7.86 mmol, 1.2 equiv) in anhydrous N,N-dimethylformamide (10 mL).
-
Slowly add the iodine solution dropwise to the reaction mixture over 10 minutes. An exotherm may be observed; maintain the temperature below 30°C using a water bath if necessary.
-
Stir the resulting dark solution at room temperature for 1-2 hours.
-
Monitor the reaction's completion by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The product spot should be visible by UV light and will have a lower Rf than the starting material.
-
Once the starting material is consumed, pour the reaction mixture into a beaker containing a 10% aqueous solution of sodium thiosulfate (50 mL). The dark color of iodine should dissipate.
-
Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with deionized water (2 x 50 mL) and saturated brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure this compound.
Expected Results and Characterization
| Parameter | Expected Outcome |
| Product | This compound |
| Molecular Formula | C₇H₄ClIN₂ |
| Molecular Weight | 278.48 g/mol |
| Appearance | Off-white to light brown solid |
| Yield | 80-95% (typical) |
| Melting Point | ~212-214 °C (literature values may vary)[9] |
| ¹H NMR | Spectroscopic data should be consistent with the structure. Characterization data is available in chemical databases.[10] |
| Mass Spec (MS) | [M+H]⁺ expected at m/z 278.9180.[11] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Insufficient reaction time.2. Inactive or insufficient base (KOH).3. Water present in the reaction. | 1. Extend the reaction time and continue monitoring by TLC.2. Use freshly opened or properly stored KOH. Ensure the molar ratio is correct.3. Use anhydrous DMF and ensure glassware is thoroughly dried. |
| Low Yield | 1. Product loss during aqueous workup.2. Incomplete extraction.3. Degradation of product. | 1. Ensure pH is not strongly acidic or basic during workup. Avoid vigorous shaking that can lead to emulsions.2. Perform additional extractions with ethyl acetate.3. Avoid prolonged exposure to high temperatures or strong light. |
| Dark Oily Product | Residual DMF or iodine. | 1. Ensure complete removal of DMF under high vacuum.2. Ensure the quench with sodium thiosulfate was complete. If the organic layer is still colored, wash again with thiosulfate solution.3. Purify via column chromatography. |
| Multiple Spots on TLC | Formation of side products (e.g., di-iodination, N-iodination). | 1. Control the stoichiometry of iodine carefully; do not add a large excess.2. Ensure slow, controlled addition of the iodine solution, particularly at the beginning of the reaction.3. Isolate the desired product using column chromatography. |
Conclusion
The direct C3-iodination of 4-chloro-1H-indazole using molecular iodine and potassium hydroxide in DMF is a highly efficient, regioselective, and scalable method. It provides reliable access to a versatile building block crucial for the synthesis of complex molecules in drug discovery and development. By understanding the underlying mechanism and adhering to the detailed protocol and safety measures, researchers can consistently achieve high yields of the desired product.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. soc.chim.it [soc.chim.it]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. fishersci.com [fishersci.com]
- 8. edvotek.com [edvotek.com]
- 9. scribd.com [scribd.com]
- 10. 4-CHLORO-3-IODO (1H)INDAZOLE(518990-33-5) 1H NMR spectrum [chemicalbook.com]
- 11. PubChemLite - this compound (C7H4ClIN2) [pubchemlite.lcsb.uni.lu]
Suzuki coupling reactions using 4-Chloro-3-iodo-1H-indazole
An In-Depth Guide to the Strategic Application of 4-Chloro-3-iodo-1H-indazole in Suzuki-Miyaura Cross-Coupling Reactions
Authored by a Senior Application Scientist
This document serves as a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic use of this compound in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous therapeutic agents.[1][2][3] The ability to selectively functionalize this core is paramount for developing novel molecular entities. This compound offers a distinct synthetic advantage due to the differential reactivity of its two halogen substituents, enabling site-selective C-C bond formation.
This guide moves beyond a simple recitation of steps to explain the underlying mechanistic principles, the rationale behind procedural choices, and strategies for optimization, ensuring a robust and reproducible application of this powerful synthetic tool.
The Suzuki-Miyaura Reaction: A Mechanistic Overview
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboron compounds and organic halides or pseudohalides.[4][5] The reaction is prized for its mild conditions, broad functional group tolerance, and the commercial availability and low toxicity of its boronic acid reagents.[6][7] The catalytic cycle, which is central to understanding and troubleshooting the reaction, proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][8]
-
Oxidative Addition: The cycle begins with the insertion of a coordinatively unsaturated Palladium(0) complex into the carbon-halogen bond of the electrophile (in this case, this compound). This is typically the rate-determining step.[4] The reactivity of the halide is critical, following the general trend: I > OTf > Br >> Cl.[9][10] This reactivity difference is the key to the selective functionalization of our target substrate. The oxidative addition results in a Pd(II) intermediate.
-
Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) center. This process requires activation of the boronic acid or ester by a base, which forms a more nucleophilic "ate" complex, facilitating the ligand exchange on the palladium center.[4][6]
-
Reductive Elimination: This is the final, product-forming step. The two organic fragments on the palladium(II) complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[9]
The choice of ligand is paramount, as it modulates the steric and electronic properties of the palladium center. Bulky, electron-rich phosphine ligands are known to stabilize the Pd(0) species and accelerate both the oxidative addition and reductive elimination steps, making them essential for coupling less reactive halides like chlorides or sterically hindered substrates.[11][12]
Strategic Application: Site-Selective C-3 Arylation of this compound
The primary synthetic value of this compound lies in the significant difference in reactivity between the C-I and C-Cl bonds. The C(sp²)-I bond is weaker and more susceptible to oxidative addition by Pd(0) than the more robust C(sp²)-Cl bond.[9] This allows for a highly selective Suzuki-Miyaura coupling at the C-3 position, leaving the C-4 chloro substituent untouched and available for subsequent orthogonal cross-coupling reactions or other transformations. This strategy enables the rapid construction of complex, diversely substituted indazole libraries from a single, versatile building block.
Detailed Experimental Protocol: General Procedure for C-3 Selective Coupling
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be required depending on the specific boronic acid used.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium Catalyst: e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%) or Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%) with a suitable ligand.
-
Ligand (if using a Pd(II) source): e.g., Triphenylphosphine [PPh₃] or 1,1'-Bis(diphenylphosphino)ferrocene [dppf] (4-10 mol%)
-
Base: e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), or Potassium phosphate (K₃PO₄) (2-3 equiv), finely powdered.
-
Solvent: Anhydrous, degassed 1,4-dioxane and water (e.g., 4:1 or 5:1 v/v).
-
Inert gas: Argon or Nitrogen.
Equipment:
-
Schlenk flask or reaction vial with a screw cap and septum
-
Magnetic stirrer and hotplate
-
Inert gas line (manifold or balloon)
-
Syringes and needles
-
Standard laboratory glassware for workup and purification
-
Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring.
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask under a positive flow of inert gas, add this compound, the arylboronic acid, and the base.
-
Inerting the Vessel: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Catalyst Addition: If using an air-stable precatalyst, it can be added in step 1. If using an air-sensitive catalyst like Pd(PPh₃)₄, add it to the flask under a positive flow of inert gas.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water) via syringe. The reaction mixture should be a suspension.
-
Reaction Execution: Lower the flask into an oil bath preheated to the desired temperature (typically 80-100 °C for aryl iodides). Stir the mixture vigorously for the specified time (e.g., 2-16 hours).
-
Monitoring: Periodically check the reaction's progress by taking a small aliquot, quenching it with water, extracting with ethyl acetate, and analyzing by TLC or LC-MS until the starting iodo-indazole is consumed.
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the aqueous layer and extract it two more times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Isolation: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the 4-chloro-3-aryl-1H-indazole product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Optimization and Troubleshooting
Even with a robust protocol, challenges can arise. A systematic approach to optimization is crucial for maximizing yield and purity.
Troubleshooting Common Issues:
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently strong or soluble base.3. Reaction temperature too low. | 1. Use fresh catalyst; handle Pd(0) sources under inert gas. Consider a more stable pre-catalyst.[10]2. Switch to a stronger or more soluble base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄). Ensure the base is finely powdered.[10]3. Incrementally increase the temperature (e.g., from 80°C to 100°C). Microwave heating can accelerate optimization. |
| Dehalogenation of Starting Material | 1. Presence of hydride sources.2. Certain ligand/base combinations can promote this side reaction. | 1. Use high-purity, anhydrous solvents.2. Screen different phosphine ligands or bases. |
| Homo-coupling of Boronic Acid (R²-R²) | 1. Presence of oxygen in the reaction.2. High catalyst loading or temperature. | 1. Ensure the reaction setup is thoroughly degassed and maintained under a strict inert atmosphere.2. Reduce catalyst loading or reaction temperature once optimal conditions are approached. |
| Formation of Bi-indazole | Reaction at the C-4 chloro position. | This is unlikely under standard conditions due to the lower reactivity of the C-Cl bond. If observed, reduce reaction temperature and time. Ensure a mild catalyst system (e.g., Pd(PPh₃)₄) is used rather than one designed for activating aryl chlorides. |
Comparative Data and Considerations
The selection of reaction parameters is critical for success. The following table summarizes typical conditions used for Suzuki couplings of halogenated indazoles, providing a reference for initial experimental design.
| Indazole Substrate | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | (4-methoxyphenyl)boronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 85 | [13] |
| 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | High | [14] |
| tert-butyl 3-iodo-1H-indazole-1-carboxylate | phenylboronic acid | PdCl₂(dppf) (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | 92 | [15] |
| 3-iodo-1H-indazole | pinacol vinyl boronate | Pd(dppf)Cl₂ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 59 | [16] |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of functionalized indazole derivatives. Its differential halide reactivity allows for precise, site-selective C-3 arylation via the Suzuki-Miyaura cross-coupling reaction. By understanding the core mechanistic principles and employing a systematic approach to optimization, researchers can reliably leverage this substrate to accelerate the discovery and development of novel chemical entities for pharmaceutical and materials science applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of TTK Kinase Inhibitors from 4-Chloro-3-iodo-1H-indazole
Introduction: Targeting the Mitotic Spindle with TTK Inhibitors
Threonine Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1), is a dual-specificity kinase that serves as a master regulator of the Spindle Assembly Checkpoint (SAC).[1][2] The SAC is a critical cellular surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[2][3] It prevents premature entry into anaphase until all chromosomes are correctly attached to the microtubules of the mitotic spindle. In many types of cancer, including aggressive forms like triple-negative breast cancer, TTK is overexpressed, and its activity is heightened.[1] This overexpression is linked to aneuploidy, genomic instability, and poor patient prognosis.[1] Consequently, inhibiting TTK has emerged as a promising therapeutic strategy to selectively induce mitotic catastrophe and cell death in rapidly dividing cancer cells.[3]
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[4] Its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it an ideal starting point for drug design. This application note provides a detailed synthetic route and protocols for the synthesis of a potent TTK inhibitor scaffold starting from the versatile building block, 4-Chloro-3-iodo-1H-indazole. The strategic placement of the iodo and chloro groups allows for sequential, site-selective functionalization, providing a robust platform for generating libraries of novel kinase inhibitors.
The Role of TTK in the Spindle Assembly Checkpoint
TTK is a cornerstone of the SAC signaling cascade. When a kinetochore is not properly attached to spindle microtubules, TTK is recruited and activated. Activated TTK initiates a phosphorylation cascade, leading to the recruitment of other checkpoint proteins like MAD1, MAD2, BUB1, and BUBR1.[2][5] This culminates in the formation of the Mitotic Checkpoint Complex (MCC), which binds to and inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase.[2] Inhibition of APC/C prevents the degradation of securin and cyclin B, thus delaying the onset of anaphase. By inhibiting TTK, small molecules can override this checkpoint, causing cells with unaligned chromosomes to prematurely enter anaphase, leading to massive chromosome missegregation and subsequent cell death.
Caption: Simplified TTK signaling pathway at the spindle assembly checkpoint.
Synthetic Strategy: A Multi-step Route to a TTK Inhibitor Scaffold
The synthesis of the target TTK inhibitor scaffold from this compound is a multi-step process designed for modularity and efficiency. The strategy leverages a key palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to install the core aryl moiety at the C3 position, followed by a series of functional group interconversions to build the final pharmacophore.
Caption: Proposed synthetic workflow from the starting material to the target inhibitor.
This four-step sequence is designed with the following rationale:
-
Suzuki-Miyaura Coupling: The C-I bond at the 3-position is significantly more reactive towards palladium-catalyzed cross-coupling than the C-Cl bond at the 4-position. This chemoselectivity allows for the precise installation of the 3-(sulfamoylphenyl) group, a key structural motif found in potent TTK inhibitors like CFI-400936.[6]
-
Nitration: Following the construction of the core bi-aryl system, electrophilic aromatic substitution is employed to introduce a nitro group. The directing effects of the existing substituents are expected to favor nitration at the C5 or C7 position of the indazole ring.
-
Reduction: The nitro group is a versatile precursor to the critical amine functionality. Standard reduction conditions, such as catalytic hydrogenation or reduction with metals like tin(II) chloride or iron, are highly effective for this transformation on nitroindazole systems.[7][8][9]
-
Acylation: The final acylation of the amine provides the acetamide group, which is crucial for binding to the TTK active site. This step is typically high-yielding and straightforward.
Detailed Experimental Protocols
Note: All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE). Solvents should be anhydrous where specified.
Protocol 1: Synthesis of 4-Chloro-3-(3-sulfamoylphenyl)-1H-indazole (Intermediate 2)
This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with (3-sulfamoylphenyl)boronic acid.
Materials:
-
This compound (1.0 eq)
-
(3-sulfamoylphenyl)boronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a microwave vial or Schlenk flask, add this compound (1.0 eq), (3-sulfamoylphenyl)boronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and Cs₂CO₃ (2.0 eq).
-
Evacuate and backfill the vessel with argon or nitrogen gas three times.
-
Add degassed 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of starting material).
-
Seal the vessel and heat the reaction mixture to 100-140 °C with stirring for 2-4 hours. Microwave irradiation can significantly shorten reaction times.[10]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford Intermediate 2 .
| Compound | Starting Material (1) | Intermediate (2) |
| Structure | This compound | 4-Chloro-3-(3-sulfamoylphenyl)-1H-indazole |
| Molecular Formula | C₇H₄ClIN₂ | C₁₃H₁₀ClN₃O₂S |
| Molecular Weight | 278.48 | 323.76 |
| Expected Yield | - | 75-85% |
| Appearance | Off-white solid | White to pale yellow solid |
| Expected ¹H NMR (DMSO-d₆, 400 MHz) | δ 13.5 (br s, 1H), 7.6-7.2 (m, 3H) | δ 13.8 (br s, 1H), 8.3 (s, 1H), 8.0-7.4 (m, 7H), 7.3 (s, 2H) |
Protocol 2: Synthesis of 4-Chloro-5-nitro-3-(3-sulfamoylphenyl)-1H-indazole (Intermediate 3)
This protocol describes the nitration of the indazole core.
Materials:
-
Intermediate 2 (1.0 eq)
-
Fuming nitric acid (HNO₃, 90%)
-
Concentrated sulfuric acid (H₂SO₄, 98%)
-
Ice
-
Water
Procedure:
-
To a round-bottom flask, add concentrated sulfuric acid at 0 °C (ice bath).
-
Slowly add Intermediate 2 in portions, ensuring the temperature remains below 10 °C.
-
Once dissolved, slowly add fuming nitric acid dropwise, maintaining the temperature at 0-5 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours.[11]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
A precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Dry the solid under vacuum to yield Intermediate 3 . This product is often used in the next step without further purification.
Protocol 3: Synthesis of 5-Amino-4-chloro-3-(3-sulfamoylphenyl)-1H-indazole (Intermediate 4)
This protocol describes the reduction of the nitro group to an amine using tin(II) chloride.
Materials:
-
Intermediate 3 (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq)
-
Ethanol or Ethyl Acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend Intermediate 3 in ethanol or ethyl acetate in a round-bottom flask.
-
Add SnCl₂·2H₂O in one portion.
-
Heat the mixture to reflux (approx. 80 °C) and stir for 2-4 hours.[7]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Redissolve the residue in ethyl acetate or DCM and cool to 0 °C.
-
Carefully add saturated aqueous NaHCO₃ solution to neutralize the mixture (caution: gas evolution). Adjust pH to ~8.
-
A precipitate of tin salts will form. Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate or DCM.
-
Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to afford Intermediate 4 .
Protocol 4: Synthesis of N-(4-Chloro-3-(3-sulfamoylphenyl)-1H-indazol-5-yl)acetamide (Compound 5)
This protocol describes the final N-acylation step.
Materials:
-
Intermediate 4 (1.0 eq)
-
Acetic anhydride (1.5 eq)
-
Pyridine or Triethylamine (as solvent and base)
-
Dichloromethane (DCM) or Ethyl Acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Intermediate 4 in pyridine or DCM with triethylamine (2.0 eq) at 0 °C.
-
Slowly add acetic anhydride (1.5 eq) dropwise.[12]
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine/triethylamine), water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization (e.g., from ethanol/water) or by silica gel column chromatography to yield the final product, Compound 5 .
| Compound | Intermediate (4) | Final Product (5) |
| Structure | 5-Amino-4-chloro-3-(3-sulfamoylphenyl)-1H-indazole | N-(4-Chloro-3-(3-sulfamoylphenyl)-1H-indazol-5-yl)acetamide |
| Molecular Formula | C₁₃H₁₁ClN₄O₂S | C₁₅H₁₃ClN₄O₃S |
| Molecular Weight | 338.78 | 380.81 |
| Expected Yield | 80-90% (from 3) | 85-95% |
| Appearance | Light brown or tan solid | White or off-white solid |
| Expected ¹H NMR (DMSO-d₆, 400 MHz) | δ 13.5 (br s, 1H), 8.2 (s, 1H), 7.9-7.2 (m, 6H), 5.5 (s, 2H) | δ 13.6 (br s, 1H), 10.1 (s, 1H), 8.3 (s, 1H), 8.1-7.4 (m, 6H), 2.1 (s, 3H) |
Application: In Vitro Kinase Inhibition Assay
To evaluate the efficacy of the synthesized compounds as TTK inhibitors, a biochemical in vitro kinase assay is essential. The ADP-Glo™ Kinase Assay is a common, luminescence-based method for measuring kinase activity.
Principle: The assay quantifies the amount of ADP produced during the kinase reaction. After the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. A Kinase Detection Reagent is then added to convert the generated ADP into ATP, which is used in a luciferase/luciferin reaction to produce a luminescent signal directly proportional to the ADP produced and, therefore, to the kinase activity.
Abbreviated Protocol:
-
Reaction Setup: Prepare a reaction mixture containing the synthesized inhibitor (serially diluted, typically in DMSO), recombinant human TTK enzyme, a suitable substrate (e.g., Myelin Basic Protein, MBP), and kinase buffer in a 96- or 384-well plate.
-
Initiation: Start the reaction by adding ATP to each well. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 45-60 minutes).
-
Detection: Stop the kinase reaction and measure the generated ADP by sequentially adding the ADP-Glo™ Reagent and the Kinase Detection Reagent according to the manufacturer's protocol.
-
Data Analysis: Measure luminescence using a plate reader. The inhibitory activity is determined by plotting the percentage of remaining kinase activity against the inhibitor concentration. The IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) is then calculated using a sigmoidal dose-response curve.
| Parameter | Description |
| Enzyme | Recombinant Human TTK (Mps1) |
| Substrate | Myelin Basic Protein (MBP) or a specific peptide substrate |
| Detection Method | ADP-Glo™ Luminescence Assay |
| Plate Format | 96-well or 384-well, white, opaque |
| Endpoint | IC₅₀ determination |
Purification and Characterization
Purification:
-
Flash Column Chromatography: The primary method for purifying intermediates and the final product from reaction mixtures. Silica gel is the standard stationary phase, with mobile phase gradients typically consisting of ethyl acetate in hexanes or methanol in dichloromethane.
-
Preparative HPLC: For obtaining highly pure samples (>98%) for biological testing, Reverse-Phase Preparative High-Performance Liquid Chromatography (Prep-HPLC) is the method of choice. A C18 column with a water/acetonitrile gradient containing a modifier like formic acid or trifluoroacetic acid is commonly used.
Characterization:
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation of all intermediates and the final product. The expected chemical shifts provided in the tables serve as a guide for confirming the successful transformation at each step.
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition and exact mass of the synthesized compounds, providing definitive proof of their identity.
-
Purity Analysis: Analytical HPLC coupled with a UV detector is used to determine the purity of the final compound before biological evaluation.
Conclusion
This application note details a robust and versatile synthetic pathway for producing TTK kinase inhibitors based on a 4-chloro-1H-indazole scaffold. By leveraging a strategic Suzuki-Miyaura coupling followed by established functional group manipulations, this route provides medicinal chemists with a reliable method for accessing this important class of anticancer agents. The provided protocols are based on well-documented chemical transformations and offer a solid foundation for the synthesis, purification, and biological evaluation of novel TTK inhibitors in a drug discovery setting.
References
- 1. genecards.org [genecards.org]
- 2. Spindle assembly checkpoint activation and silencing at kinetochores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. radar.brookes.ac.uk [radar.brookes.ac.uk]
- 4. Rapid purification of protein kinase C by high performance liquid chromatography. | Semantic Scholar [semanticscholar.org]
- 5. TTK TTK protein kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. soc.chim.it [soc.chim.it]
- 12. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Strategic Application of 4-Chloro-3-iodo-1H-indazole in Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: Unlocking the Potential of a Privileged Scaffold
The indazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds, particularly in the realm of oncology.[1] Its unique bicyclic structure, comprising a fused benzene and pyrazole ring, offers a versatile template for designing molecules that can effectively interact with various biological targets. The strategic functionalization of this core is paramount in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.
This guide focuses on the synthetic utility and application of a highly functionalized intermediate: 4-Chloro-3-iodo-1H-indazole . The presence of two distinct halogen atoms at the 3 and 4 positions of the indazole ring provides medicinal chemists with orthogonal handles for sequential, site-selective modifications. The iodo group, being the more reactive of the two halogens in palladium-catalyzed cross-coupling reactions, allows for the introduction of a diverse array of substituents, while the chloro group can be functionalized in subsequent steps or retained for its electronic and steric influence on molecular interactions. This dual-functionality makes this compound a powerful building block in the synthesis of complex molecules, most notably in the development of potent and selective kinase inhibitors.[2]
Synthesis of this compound: A Proposed Pathway
Part 1: Synthesis of 4-Chloro-1H-indazole
The initial step involves the diazotization of 3-chloro-2-methylaniline followed by an intramolecular cyclization to form the indazole ring. This is a well-established method for the synthesis of substituted indazoles.[3]
Protocol 1: Synthesis of 4-Chloro-1H-indazole
| Reagent/Solvent | Quantity | Role |
| 3-chloro-2-methylaniline | 1 equivalent | Starting material |
| Sodium nitrite (NaNO₂) | 1.1 equivalents | Diazotizing agent |
| Hydrochloric acid (HCl) | Excess | Acidic medium |
| Water | Solvent |
Procedure:
-
Dissolve 3-chloro-2-methylaniline in a suitable volume of aqueous hydrochloric acid and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours to ensure complete diazotization.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 12-16 hours to facilitate the intramolecular cyclization.
-
Neutralize the reaction mixture with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.
-
Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield 4-chloro-1H-indazole.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Part 2: Iodination of 4-Chloro-1H-indazole
The second step involves the regioselective iodination of the 4-chloro-1H-indazole at the C3 position. The C3 position of the indazole ring is known to be susceptible to electrophilic substitution.[4]
Protocol 2: Iodination of 4-Chloro-1H-indazole
| Reagent/Solvent | Quantity | Role |
| 4-chloro-1H-indazole | 1 equivalent | Starting material |
| Iodine (I₂) | 1.5 equivalents | Iodinating agent |
| Potassium hydroxide (KOH) | 2 equivalents | Base |
| Dimethylformamide (DMF) | Solvent |
Procedure:
-
To a solution of 4-chloro-1H-indazole in DMF, add potassium hydroxide and stir until the base is fully dissolved.
-
Add a solution of iodine in DMF dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature for 3-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench the excess iodine.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Core Application: A Versatile Building Block for Kinase Inhibitors
This compound is a valuable reagent in the synthesis of kinase inhibitors for cancer treatment, with a known application in the development of inhibitors for the mitotic kinase TTK.[2] The strategic placement of the iodo and chloro groups allows for a modular approach to inhibitor design, where the C3 position can be functionalized to interact with the hinge region of the kinase, and the C4 position can be used to explore the solvent-front region of the ATP-binding pocket.
The Power of Palladium: Cross-Coupling Reactions
The carbon-iodine bond at the C3 position is highly amenable to palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of substituents. The following protocols are adapted from established procedures for similar iodoindazole analogues and can serve as a starting point for the functionalization of this compound.
Protocol 3: Suzuki-Miyaura Coupling
This reaction is ideal for the formation of carbon-carbon bonds, allowing for the introduction of aryl or vinyl groups.
| Reagent/Solvent | Quantity | Role |
| This compound | 1 equivalent | Electrophile |
| Aryl/vinyl boronic acid or ester | 1.2 equivalents | Nucleophile |
| Palladium catalyst (e.g., Pd(PPh₃)₄) | 0.05 equivalents | Catalyst |
| Base (e.g., Na₂CO₃) | 2 equivalents | Activates boronic acid |
| Solvent (e.g., 1,4-dioxane/water, 4:1) | - | Reaction medium |
Procedure:
-
In a microwave vial, combine this compound, the boronic acid/ester, the palladium catalyst, and the base.
-
Add the degassed solvent system to the vial.
-
Seal the vial and heat the reaction mixture in a microwave reactor to 120-150 °C for 30-60 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 4: Sonogashira Coupling
This reaction facilitates the formation of carbon-carbon triple bonds, introducing alkyne functionalities.
| Reagent/Solvent | Quantity | Role |
| This compound | 1 equivalent | Electrophile |
| Terminal alkyne | 1.2 equivalents | Nucleophile |
| Palladium catalyst (e.g., Pd(PPh₃)₄) | 0.05 equivalents | Catalyst |
| Copper(I) iodide (CuI) | 0.1 equivalents | Co-catalyst |
| Base (e.g., Triethylamine) | 2 equivalents | Base and solvent |
Procedure:
-
To a solution of this compound in triethylamine, add the terminal alkyne, the palladium catalyst, and copper(I) iodide under an inert atmosphere.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride, water, and brine.
-
Dry the organic layer and concentrate. Purify by column chromatography.
Protocol 5: Heck Reaction
The Heck reaction is used to form a new carbon-carbon bond between the indazole and an alkene.
| Reagent/Solvent | Quantity | Role |
| This compound | 1 equivalent | Electrophile |
| Alkene | 1.5 equivalents | Nucleophile |
| Palladium catalyst (e.g., Pd(OAc)₂) | 0.05 equivalents | Catalyst |
| Phosphine ligand (e.g., PPh₃) | 0.1 equivalents | Ligand |
| Base (e.g., Et₃N) | 2 equivalents | Base |
| Solvent (e.g., DMF or acetonitrile) | - | Reaction medium |
Procedure:
-
In a sealed tube, dissolve this compound, the alkene, the palladium catalyst, and the phosphine ligand in the chosen solvent.
-
Add the base to the mixture.
-
Heat the reaction at 80-120 °C for several hours until completion.
-
After cooling, dilute the mixture with water and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate. Purify by column chromatography.
Protocol 6: Buchwald-Hartwig Amination
This powerful reaction forms carbon-nitrogen bonds, allowing for the introduction of primary or secondary amines.
| Reagent/Solvent | Quantity | Role |
| This compound | 1 equivalent | Electrophile |
| Amine | 1.2 equivalents | Nucleophile |
| Palladium catalyst (e.g., Pd₂(dba)₃) | 0.02 equivalents | Catalyst |
| Ligand (e.g., Xantphos) | 0.04 equivalents | Ligand |
| Base (e.g., Cs₂CO₃) | 1.5 equivalents | Base |
| Solvent (e.g., Toluene or Dioxane) | - | Reaction medium |
Procedure:
-
In a glovebox or under an inert atmosphere, combine this compound, the amine, the palladium catalyst, the ligand, and the base in a reaction vessel.
-
Add the dry, degassed solvent.
-
Seal the vessel and heat the reaction mixture at 80-110 °C for 12-24 hours.
-
After cooling, quench the reaction with water and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate. Purify by column chromatography.
Biological Context: Targeting the Mitotic Kinase TTK
Tyrosine Threonine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1), is a critical regulator of the spindle assembly checkpoint (SAC), a key cellular process that ensures the proper segregation of chromosomes during mitosis.[5] Dysregulation of TTK can lead to aneuploidy, a hallmark of many cancers. Therefore, inhibiting TTK is a promising therapeutic strategy for the treatment of various malignancies.
Derivatives of this compound have been investigated as inhibitors of TTK.[2] The indazole core serves as a scaffold to position key pharmacophoric elements within the ATP-binding site of the kinase.
Exemplary Bioactive Derivative and Data
The development of potent TTK inhibitors has led to the discovery of compounds like CFI-400936, which features an indazole core. While not directly synthesized from this compound, its structure and activity highlight the potential of this chemical class.
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
| CFI-400936 | TTK | 3.6 | [5] |
This data underscores the potential for developing highly potent kinase inhibitors using the indazole scaffold, for which this compound is a key starting material. The ability to diversify the C3 position through the versatile cross-coupling reactions described above allows for the fine-tuning of inhibitor potency and selectivity.
Conclusion and Future Perspectives
This compound represents a strategically important and highly versatile building block for medicinal chemists engaged in drug discovery. Its dual halogenation provides a platform for sequential and regioselective functionalization, enabling the rapid generation of diverse chemical libraries. The protocols outlined in this guide, adapted from established methodologies for related compounds, provide a solid foundation for the application of this reagent in the synthesis of novel kinase inhibitors and other biologically active molecules. The proven success of indazole-based compounds in targeting kinases such as TTK validates the continued exploration of this privileged scaffold, and this compound is poised to play a significant role in the development of the next generation of targeted therapies.
References
- 1. Discovery of inhibitors of the mitotic kinase TTK based on N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides and carboxamides. | Sigma-Aldrich [sigmaaldrich.com]
- 2. usbio.net [usbio.net]
- 3. researchgate.net [researchgate.net]
- 4. soc.chim.it [soc.chim.it]
- 5. Discovery of inhibitors of the mitotic kinase TTK based on N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides and carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 4-Chloro-3-iodo-1H-indazole
Introduction: The Strategic Value of 4-Chloro-3-iodo-1H-indazole in Medicinal Chemistry
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in crucial hydrogen bonding interactions make it an attractive core for the design of kinase inhibitors, anti-cancer agents, and other therapeutics.[2] The strategic introduction of halogen substituents onto the indazole ring provides synthetic handles for diversification through transition metal-catalyzed cross-coupling reactions, a powerful toolkit for the rapid assembly of complex molecular architectures.[3]
This guide focuses on a particularly valuable, dihalogenated building block: This compound . The presence of two distinct halogen atoms at the C3 and C4 positions offers the potential for sequential, site-selective functionalization. This orthogonal reactivity is governed by the differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive towards oxidative addition to a Pd(0) center, which is typically the rate-determining step in the catalytic cycle.[4] This inherent reactivity difference (C-I >> C-Cl) allows for the selective coupling at the C3 position while preserving the C4-chloro substituent for subsequent transformations.
These application notes provide detailed, field-proven protocols for the selective Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions at the C3-position of this compound. The methodologies are designed to be robust and reproducible, offering researchers in drug discovery and process development a reliable guide for the synthesis of novel 3-substituted-4-chloro-1H-indazole derivatives.
Chemoselectivity: The Key to Orthogonal Functionalization
The success of selectively functionalizing this compound hinges on exploiting the differential reactivity of the C-I and C-Cl bonds. The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf >> Cl.[4] This principle allows for the precise tuning of reaction conditions to favor coupling at the more labile C-I bond. By employing mild reaction conditions, including appropriate catalyst/ligand systems and lower temperatures, the less reactive C-Cl bond remains intact, serving as a latent synthetic handle for further diversification.
N-Protection: A Critical Consideration for Robust Couplings
The indazole NH proton can interfere with palladium-catalyzed cross-coupling reactions by reacting with the basic reagents or coordinating to the metal center, leading to catalyst inhibition and lower yields.[5] While some couplings on unprotected indazoles have been reported, N-protection is generally recommended to ensure high efficiency and reproducibility, particularly for Sonogashira and Buchwald-Hartwig reactions. The tert-butoxycarbonyl (Boc) group is a common and effective choice, as it can be readily installed and removed under mild conditions.
Protocol: N-Boc Protection of this compound
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or 4-Dimethylaminopyridine (DMAP) (catalytic)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
To a solution of this compound (1.0 equiv) in DCM or THF, add triethylamine (1.5 equiv) or a catalytic amount of DMAP.
-
Add di-tert-butyl dicarbonate (1.2 equiv) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the N-Boc protected product.
I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds.[4] For this compound, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents at the C3 position.
Protocol: Selective Suzuki-Miyaura Coupling at the C3-Position
Rationale: This protocol utilizes a common palladium catalyst and base combination effective for the coupling of aryl iodides. The reaction temperature is kept moderate to ensure selectivity for the C-I bond over the C-Cl bond. The use of a mixed aqueous-organic solvent system is often crucial for the solubility of the inorganic base and the boronic acid.[4]
Materials:
-
N-Boc-4-chloro-3-iodo-1H-indazole (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v)
Procedure:
-
To a Schlenk flask or microwave vial, add N-Boc-4-chloro-3-iodo-1H-indazole, the arylboronic acid, Pd(dppf)Cl₂, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 3-aryl-4-chloro-1H-indazole derivative.
| Catalyst | Base | Solvent | Temp. (°C) | Typical Yield Range |
| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80-90 | 75-95% |
| Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80-100 | 70-90% |
| SPhos Pd G2 | K₃PO₄ | Toluene/H₂O | 90-100 | 80-98% |
II. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction provides a powerful method for the formation of C(sp²)-C(sp) bonds, coupling terminal alkynes with aryl halides.[6] This reaction is particularly valuable for synthesizing 3-alkynyl-4-chloro-1H-indazoles, which are versatile intermediates for further transformations.
Protocol: Selective Sonogashira Coupling at the C3-Position
Rationale: This protocol employs the classic Sonogashira conditions with a palladium catalyst, a copper(I) co-catalyst, and an amine base.[5] The N-protected substrate is crucial for preventing side reactions. The reaction is typically run at mild temperatures to ensure high selectivity for the C-I bond.
Materials:
-
N-Boc-4-chloro-3-iodo-1H-indazole (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)
-
N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) (anhydrous)
Procedure:
-
To a dry Schlenk flask, add N-Boc-4-chloro-3-iodo-1H-indazole, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous solvent (DMF or THF) and the amine base via syringe.
-
Add the terminal alkyne dropwise at room temperature.
-
Stir the reaction mixture at room temperature to 50 °C for 6-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the 3-alkynyl-4-chloro-1H-indazole derivative.
| Catalyst System | Base | Solvent | Temp. (°C) | Typical Yield Range |
| PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | RT - 50 | 70-90% |
| Pd(PPh₃)₄ / CuI | DIPEA | THF | RT - 60 | 65-85% |
| Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ | Toluene | 50-70 | 75-95% |
III. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, coupling amines with aryl halides.[1][7] This reaction is essential for the synthesis of 3-amino-4-chloro-1H-indazoles, which are important pharmacophores in many kinase inhibitors.
Protocol: Selective Buchwald-Hartwig Amination at the C3-Position
Rationale: The choice of a bulky, electron-rich phosphine ligand is critical for the success of the Buchwald-Hartwig amination.[8][9] Ligands such as Xantphos or RuPhos are often effective. A strong, non-nucleophilic base like sodium tert-butoxide is typically required to deprotonate the amine and facilitate the catalytic cycle. The reaction temperature is carefully controlled to ensure selectivity for the C-I bond.
Materials:
-
N-Boc-4-chloro-3-iodo-1H-indazole (1.0 equiv)
-
Primary or secondary amine (1.2-1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%) or Palladium(II) acetate (Pd(OAc)₂) (2-4 mol%)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) or 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (1.2-1.5 equiv relative to Pd)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5-2.0 equiv)
-
Toluene or 1,4-Dioxane (anhydrous)
Procedure:
-
To a dry Schlenk tube, add the palladium precursor, the phosphine ligand, and the base.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen).
-
Add the anhydrous solvent, followed by N-Boc-4-chloro-3-iodo-1H-indazole and the amine.
-
Seal the tube and heat the reaction mixture at 80-110 °C for 12-24 hours. Monitor the progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the 3-amino-4-chloro-1H-indazole derivative.
| Catalyst/Ligand | Base | Solvent | Temp. (°C) | Typical Yield Range |
| Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 90-110 | 70-90% |
| Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Dioxane | 100-110 | 75-95% |
| BrettPhos Pd G3 | LHMDS | THF | 70-90 | 80-98% |
Conclusion and Future Perspectives
The palladium-catalyzed cross-coupling of this compound provides a reliable and versatile platform for the synthesis of a diverse library of 3-substituted-4-chloroindazoles. The inherent chemoselectivity of the C-I versus the C-Cl bond allows for a modular approach to drug discovery, enabling the rapid exploration of structure-activity relationships. The protocols outlined in this guide serve as a robust starting point for researchers. Further optimization of ligands, bases, and reaction conditions may be necessary for particularly challenging substrates. The resulting 4-chloroindazole derivatives are primed for subsequent functionalization at the C4 position, opening avenues for the creation of novel, multi-functionalized indazole-based therapeutics.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. soc.chim.it [soc.chim.it]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. research.rug.nl [research.rug.nl]
Application Notes & Protocols: The Strategic Use of 4-Chloro-3-iodo-1H-indazole as a Versatile Synthetic Building Block
Introduction: Unlocking Synthetic Versatility
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals, including potent kinase inhibitors used in oncology.[1][2][3] 4-Chloro-3-iodo-1H-indazole emerges as a particularly powerful synthetic building block due to its distinct and orthogonally reactive halogen substituents. The differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds under palladium-catalyzed cross-coupling conditions allows for a programmed, regioselective functionalization of the indazole core.
This guide provides an in-depth exploration of this compound, detailing its application in key carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions. The protocols described herein are grounded in established chemical principles and are designed to provide researchers, scientists, and drug development professionals with a robust framework for leveraging this versatile intermediate in their synthetic campaigns.
Physicochemical Properties and Safety Data
A thorough understanding of a reagent's properties and handling requirements is paramount for safe and successful experimentation.
| Property | Value | Reference |
| CAS Number | 518990-33-5 | |
| Molecular Formula | C₇H₄ClIN₂ | |
| Molecular Weight | 278.48 g/mol | |
| Appearance | Off-white to light brown solid | (General technical data) |
Safety & Handling:
This compound and related halo-indazoles should be handled with care in a well-ventilated chemical fume hood.[4] Appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.[5]
GHS Hazard Statements (Inferred from related compounds):
Storage: Store in a tightly sealed container in a cool, dry place away from light and moisture.[4] For long-term stability, storage under an inert atmosphere (e.g., Argon or Nitrogen) is recommended.
Core Applications: Palladium-Catalyzed Cross-Coupling Reactions
The primary utility of this compound lies in its capacity as an electrophilic partner in cross-coupling reactions. The C-I bond at the 3-position is significantly more reactive than the C-Cl bond at the 4-position in the key oxidative addition step of the palladium catalytic cycle (Reactivity order: I > Br > Cl).[7] This reactivity differential is the cornerstone of its synthetic utility.
A. Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organohalide with an organoboron species, such as a boronic acid or boronate ester.[7][8] This reaction is fundamental in constructing the biaryl and heteroaryl-aryl scaffolds prevalent in many pharmaceutical agents.
Protocol: Synthesis of 4-Chloro-3-aryl-1H-indazole
-
Vessel Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst & Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 2-5 mol%).[9] Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 ratio).[7][8]
-
Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS until the starting iodide is consumed (typically 4-16 hours).
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the 4-chloro-3-aryl-1H-indazole product.
Causality Behind Choices:
-
Base: The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the key transmetalation step in the catalytic cycle.[7]
-
Catalyst/Ligand: Pd(PPh₃)₄ is a reliable Pd(0) source. PdCl₂(dppf) is a robust pre-catalyst where the ferrocene-based dppf ligand provides thermal stability and promotes efficient catalytic turnover.[9][10]
-
Solvent: The aqueous co-solvent is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[7]
B. Sonogashira Coupling: C-C Alkynyl Bond Formation
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.[11] This reaction is invaluable for introducing alkynyl moieties, which are versatile handles for further transformations (e.g., click chemistry, reductions) or key pharmacophores in their own right.
Protocol: Synthesis of 3-Alkynyl-4-chloro-1H-indazole
-
Vessel Preparation: To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Add a degassed solvent such as DMF or THF, followed by an amine base (e.g., triethylamine (Et₃N) or diisopropylamine (DIPEA), 2-3 equiv). Finally, add the terminal alkyne (1.1-1.3 equiv) via syringe.
-
Reaction: Stir the mixture at room temperature to 50 °C. The reaction is often rapid and can be monitored by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction with an organic solvent and wash with water or a dilute ammonium chloride solution to remove the amine base. Wash with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Causality Behind Choices:
-
Dual Catalysis: The reaction proceeds via two interconnected catalytic cycles.[11] The palladium cycle is similar to other cross-couplings, while the copper cycle activates the alkyne by forming a copper(I) acetylide, which then participates in the transmetalation step with the palladium center.
-
Amine Base: The amine serves both to scavenge the HI byproduct generated during the reaction and as a solvent. It is crucial for the deprotonation of the terminal alkyne.[12]
-
N-H Protection: For some sensitive substrates or sluggish reactions, protection of the indazole N-H (e.g., as a Boc or SEM derivative) can prevent side reactions and improve yields, though it is not always necessary.[12][13]
C. Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a transformative palladium-catalyzed reaction for forming C-N bonds, a linkage central to a vast number of pharmaceuticals.[14][15] It allows for the coupling of aryl halides with a wide array of primary and secondary amines under relatively mild conditions, overcoming the limitations of classical methods.[15][16]
Protocol: Synthesis of N-Substituted-4-chloro-1H-indazol-3-amine
-
Vessel Preparation: In a glovebox or under a positive flow of inert gas, add this compound (1.0 equiv), the desired amine (1.1-1.5 equiv), a strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), 1.5-2.5 equiv), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the appropriate phosphine ligand (2-4 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, dioxane, or THF).
-
Reaction: Seal the vessel and heat to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Quench carefully by adding water or a saturated aqueous ammonium chloride solution. Extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material via flash column chromatography.
Causality Behind Choices:
-
Ligand is Key: The success of the Buchwald-Hartwig amination is critically dependent on the choice of ligand.[14] Bulky, electron-rich biarylphosphine ligands (e.g., Xantphos, RuPhos, BrettPhos) are essential. They promote the rate-limiting reductive elimination step that forms the C-N bond and stabilize the palladium catalyst throughout the cycle.[14][17]
-
Base: A strong base is required to deprotonate the amine, forming the active amide nucleophile. The choice of base can significantly impact the reaction's success and must be compatible with the substrates' functional groups.
-
Inert Conditions: The Pd(0) species in the catalytic cycle is oxygen-sensitive. Therefore, maintaining strictly anaerobic conditions is vital to prevent catalyst deactivation.
Advanced Strategy: Sequential Functionalization
The true synthetic power of this compound is realized in sequential, regioselective cross-coupling reactions. By first targeting the more reactive C-I bond under standard conditions, one can isolate the 3-substituted-4-chloro-1H-indazole intermediate. This intermediate can then be subjected to a second, distinct cross-coupling reaction at the less reactive C-Cl position, often requiring more forcing conditions (e.g., higher temperatures, stronger bases, or more active catalyst systems) to proceed efficiently. This strategy allows for the controlled and divergent synthesis of highly complex, disubstituted indazoles from a single starting material.
Conclusion
This compound is a high-value, strategic building block for modern organic synthesis and medicinal chemistry. Its well-defined reactivity profile enables chemists to perform selective functionalizations at the C3 and C4 positions of the indazole core. Mastery of the cross-coupling protocols detailed in this guide provides a direct and powerful route to novel and complex molecular architectures, accelerating the discovery and development of new therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 13096-96-3 Name: 4-CHLORO-1H-INDAZOLE [xixisys.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
- 17. youtube.com [youtube.com]
Application Notes and Protocols for the Sonogashira Coupling of 4-Chloro-3-iodo-1H-indazole
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 4-Chloro-3-iodo-1H-indazole in Medicinal Chemistry
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The targeted functionalization of this heterocyclic system is paramount for the development of novel therapeutics. This compound is a particularly valuable building block due to the differential reactivity of its two halogen substituents. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 3-position.[1][2]
The Sonogashira coupling, a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons and terminal alkynes, is an indispensable tool in the synthetic chemist's arsenal.[1][3] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, proceeds under mild conditions and exhibits broad functional group tolerance, making it ideal for the late-stage modification of complex molecules.[1][4] This application note provides a comprehensive guide to the experimental conditions for the Sonogashira coupling of this compound, offering both theoretical insights and practical, field-proven protocols.
Theoretical Background: Unraveling the Sonogashira Catalytic Cycle
The Sonogashira reaction traditionally operates through a dual catalytic cycle involving both palladium and copper.[5][6] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
-
The Palladium Cycle: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the aryl iodide to form a Pd(II) complex.[5][6]
-
The Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to generate a copper(I) acetylide intermediate.[5][6]
-
Transmetalation: The copper acetylide then transfers the alkyne group to the palladium(II) complex.[5][7]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired aryl-alkyne product and regenerate the active Pd(0) catalyst.[5]
The base plays a critical role, not only in neutralizing the hydrogen halide byproduct but also in facilitating the deprotonation of the terminal alkyne to form the reactive copper acetylide.[7][8]
Caption: The dual catalytic cycle of the Sonogashira reaction.
A copper-free variant of the Sonogashira reaction has also been developed to circumvent issues such as the formation of alkyne homocoupling byproducts (Glaser coupling).[3] In this case, the base is believed to directly facilitate the formation of a palladium-acetylide complex.[1]
Experimental Protocols
PART 1: Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| This compound | >98% | Commercial Source | Store under an inert atmosphere. |
| Terminal Alkyne | >98% | Commercial Source | Purify by distillation or filtration through a plug of silica gel if necessary. |
| Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂) | Catalysis Grade | Commercial Source | Other common catalysts include Pd(PPh₃)₄.[9] |
| Copper(I) Iodide (CuI) | >99% | Commercial Source | For copper-catalyzed reactions. |
| Ligand (e.g., PPh₃) | >99% | Commercial Source | Optional, but can improve catalyst stability and reactivity. |
| Base (e.g., Triethylamine, Diisopropylamine) | Anhydrous, >99% | Commercial Source | Amine bases often act as both the base and a co-solvent.[1] Inorganic bases like K₂CO₃ or Cs₂CO₃ can also be used.[1] |
| Solvent (e.g., THF, DMF, Toluene) | Anhydrous, Degassed | Commercial Source | The choice of solvent can significantly impact reaction rate and yield.[10] A mixture of toluene and triethylamine (e.g., 3:1 v/v) is a common starting point.[11] |
Note on N-H Protection: The indazole N-H is acidic and can potentially interfere with the reaction, although many Sonogashira couplings proceed without protection. If side reactions or low yields are observed, protection of the indazole nitrogen with a suitable group (e.g., Boc, SEM, or tosyl) may be necessary.[12] The choice of protecting group will depend on the overall synthetic strategy and the stability of the group to the reaction conditions.
PART 2: General Procedure for Sonogashira Coupling (Copper-Catalyzed)
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (5-10 mol%).
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous, degassed solvent (e.g., a 3:1 mixture of toluene and triethylamine) via syringe.
-
Add the terminal alkyne (1.1-1.5 eq.) dropwise via syringe.
-
Stir the reaction mixture at room temperature or heat to a specified temperature (typically 40-80 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: General experimental workflow for Sonogashira coupling.
PART 3: Optimization of Reaction Conditions
For challenging substrates or to improve yield and purity, systematic optimization of the reaction parameters is recommended. The following tables provide a starting point for screening various components.
Table 1: Screening of Palladium Catalysts and Ligands
| Entry | Catalyst (mol%) | Ligand (mol%) | Temperature (°C) | Yield (%) | Notes |
| 1 | Pd(PPh₃)₂Cl₂ (2) | None | RT | 75 | Standard conditions. |
| 2 | Pd(PPh₃)₄ (2) | None | RT | 78 | Pd(0) source may improve initiation. |
| 3 | Pd(OAc)₂ (2) | PPh₃ (4) | 50 | 85 | In situ generation of the active catalyst. |
| 4 | PdCl₂(dppf) (2) | None | 50 | 88 | Bidentate ligands can enhance catalyst stability and activity.[9] |
| 5 | Pd(t-Bu₃P)₂ (2) | None | RT | 92 | Bulky, electron-rich phosphine ligands are often highly effective for cross-coupling reactions.[9] |
Table 2: Screening of Bases and Solvents
| Entry | Base (eq.) | Solvent | Temperature (°C) | Yield (%) | Notes |
| 1 | Et₃N (3.0) | Toluene | 60 | 82 | A common combination. |
| 2 | i-Pr₂NEt (3.0) | THF | 60 | 85 | A bulkier amine base can sometimes improve results. |
| 3 | K₂CO₃ (2.0) | DMF | 80 | 70 | Inorganic bases may be useful for certain substrates. |
| 4 | Cs₂CO₃ (2.0) | 1,4-Dioxane | 80 | 78 | Cesium carbonate is a stronger base and can be effective in challenging couplings.[9] |
| 5 | Pyrrolidine (3.0) | NMP | RT | 90 | Certain nitrogen-containing solvents and bases can be highly effective, particularly in copper-free systems.[1] |
Characterization Techniques
Successful synthesis of the desired 3-alkynyl-4-chloro-1H-indazole product should be confirmed by a combination of the following analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation of the newly formed carbon-carbon bond. The disappearance of the terminal alkyne proton signal in the ¹H NMR spectrum is a key indicator of a successful reaction.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the product.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a valuable tool for assessing the purity of the final compound.
Conclusion and Future Perspectives
The Sonogashira coupling of this compound provides a reliable and versatile method for the synthesis of a diverse range of 3-alkynyl-4-chloro-1H-indazoles. These compounds can serve as valuable intermediates for further functionalization, for instance, through subsequent cross-coupling reactions at the less reactive chloro position, or through transformations of the alkyne moiety. The protocols and optimization guidelines presented herein offer a robust framework for researchers to successfully employ this powerful reaction in their synthetic endeavors, accelerating the discovery and development of novel chemical entities for a wide range of applications.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 3. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. fiveable.me [fiveable.me]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. books.lucp.net [books.lucp.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Topic: A Scalable, Two-Step Synthesis of 4-Chloro-3-iodo-1H-indazole for Advanced Research Applications
An Application Note and Protocol from the Senior Scientist's Desk
Audience: Researchers, scientists, and drug development professionals.
Abstract
4-Chloro-3-iodo-1H-indazole is a pivotal heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of complex molecules, particularly kinase inhibitors for oncological research.[1][2] Its utility stems from the orthogonal reactivity of the chloro and iodo substituents, enabling selective functionalization through various cross-coupling reactions. This guide presents a robust and scalable two-step synthetic protocol designed for reliability and high yield. The synthesis begins with the formation of 4-chloro-1H-indazole from the inexpensive starting material 3-chloro-2-methylaniline, followed by a regioselective iodination at the C3 position.[3][4][5] This document provides a detailed mechanistic rationale, step-by-step experimental procedures, characterization data, and critical safety considerations to ensure successful and safe implementation in a research or process development setting.
Introduction: The Strategic Importance of this compound
The indazole scaffold is recognized as a "privileged structure" in drug discovery, forming the core of numerous FDA-approved drugs like Pazopanib and Niraparib.[2][6] The specific substitution pattern of this compound offers medicinal chemists a versatile platform for generating diverse molecular libraries. The C3-iodo group is primed for reactions like Suzuki, Sonogashira, and Heck couplings, while the C4-chloro group can be targeted under different conditions or serve as a key electronic and steric modulator.[7][8]
The synthetic strategy outlined herein was chosen for its scalability, cost-effectiveness, and high degree of control. It avoids expensive starting materials and employs well-understood, reliable chemical transformations, making it suitable for producing gram-to-kilogram quantities required for extensive research and development campaigns.[3]
Overall Synthetic Pathway
The synthesis is executed in two primary stages, starting from 3-chloro-2-methylaniline. The first stage involves an intramolecular diazotization and cyclization to form the indazole core. The second stage is a direct, base-mediated iodination that selectively targets the C3 position.
Caption: Overall two-step synthetic scheme.
Part I: Scalable Synthesis of 4-Chloro-1H-indazole
Mechanistic Rationale
This transformation is a variation of the Davis-Beirut synthesis, which proceeds via an intramolecular Sandmeyer-type reaction.[9] The key steps are:
-
Acetylation: The amino group of 3-chloro-2-methylaniline is first acetylated with acetic anhydride. This serves to protect the amine and activate the molecule for the subsequent steps.[3]
-
Diazotization: An alkyl nitrite, such as tert-butyl nitrite or isoamyl nitrite, is introduced. In the presence of acetic acid (formed in situ or added), the nitrite generates a nitrosating agent (e.g., acetyl nitrite). This reacts with the acetylated aniline to form a diazonium species.[3][10]
-
Cyclization: The ortho-methyl group then acts as an internal nucleophile, attacking the diazonium group to initiate cyclization and form the indazole ring system with the concomitant loss of a stable nitrogen molecule (N₂).[11][12] This intramolecular pathway is highly efficient and avoids the need for copper catalysts often associated with classical Sandmeyer reactions.[11] The final hydrolysis step under basic conditions removes the N-acetyl group to yield the desired 1H-indazole.[4][10]
Caption: Key mechanistic stages of indazole formation.
Detailed Experimental Protocol
Disclaimer: This protocol should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Reaction Setup: To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add 3-chloro-2-methylaniline (50.0 g, 353 mmol, 1.0 equiv.), potassium acetate (41.6 g, 424 mmol, 1.2 equiv.), and chloroform (600 mL).
-
Acetylation: Cool the stirred mixture to 0 °C using an ice-water bath. Slowly add acetic anhydride (100 mL, 1.06 mol, 3.0 equiv.) dropwise over 15 minutes, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, stirring for 1 hour.
-
Diazotization & Cyclization: Heat the reaction mixture to 55-60 °C. Once the temperature has stabilized, add tert-butyl nitrite (63 mL, 530 mmol, 1.5 equiv.) dropwise over 30 minutes.[3] Caution: Gas evolution (N₂) will occur. Ensure adequate ventilation. Stir the reaction at 60 °C for 7-12 hours, monitoring for the consumption of the starting material by TLC (Thin Layer Chromatography; eluent: 2:1 petroleum ether/ethyl acetate).
-
Hydrolysis & Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a solution of sodium hydroxide (84.7 g, 2.12 mol, 6.0 equiv.) in 300 mL of water, pre-cooled to 0 °C. Stir vigorously for 2-3 hours at 0 °C to hydrolyze the N-acetyl intermediate.[4]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 200 mL). Combine all organic layers.
-
Purification: Wash the combined organic layers with water (200 mL) and then brine (200 mL). Dry the solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a solid. The crude product can be purified by recrystallization from a mixture of THF/water or by trituration with cold hexanes to afford 4-chloro-1H-indazole as an off-white to pale orange solid.[3][10]
-
Characterization: Expected yield: 85-95%. The product identity should be confirmed by ¹H NMR and LCMS analysis. ¹H NMR (400 MHz, CDCl₃) δ 8.18 (d, J= 1 Hz, 1H), 7.33 (d, J= 8 Hz 1H), 7.31 (t, J= 7 Hz, 1H), 7.17 (dd, J= 7 Hz, 1 Hz 1H). LCMS (ESI+) m/z: 153.1 [M+H]⁺.[10]
Part II: Regioselective C3-Iodination of 4-Chloro-1H-indazole
Mechanistic Rationale
The direct iodination of the indazole ring is an electrophilic aromatic substitution reaction. The C3 position of 1H-indazole is the most electron-rich and sterically accessible carbon on the heterocyclic ring, making it the preferred site for electrophilic attack. The mechanism proceeds as follows:
-
Deprotonation: In the presence of a strong base like potassium hydroxide (KOH), the acidic N1-proton of the indazole is removed, forming the indazolide anion.
-
Tautomerization & Nucleophilic Attack: The negative charge is delocalized across the N1-C3 system. The C3-carbanion tautomer is a potent nucleophile that attacks the electrophilic iodine molecule (I₂).[5]
-
Product Formation: This attack breaks the I-I bond, forming the C-I bond at the C3 position and releasing an iodide ion (I⁻), yielding the final product.[13] This method is highly regioselective, providing almost exclusively the 3-iodo isomer.
Detailed Experimental Protocol
-
Reaction Setup: In a 500 mL round-bottom flask, dissolve 4-chloro-1H-indazole (20.0 g, 131 mmol, 1.0 equiv.) in dimethylformamide (DMF, 200 mL).
-
Base Addition: Add powdered potassium hydroxide (14.7 g, 262 mmol, 2.0 equiv.) portion-wise to the solution while stirring. A slight exotherm may be observed.
-
Iodination: In a separate flask, dissolve iodine (49.8 g, 196 mmol, 1.5 equiv.) in 80 mL of DMF. Add this iodine solution dropwise to the reaction mixture at room temperature over 30 minutes. The color will change from dark brown to a lighter slurry.
-
Reaction Monitoring: Stir the reaction at room temperature for 3-5 hours. Monitor the reaction progress by TLC (eluent: 4:1 hexanes/ethyl acetate) until the starting material is consumed.
-
Quenching & Precipitation: Upon completion, pour the reaction mixture into a 2 L beaker containing 1 L of ice-water and a solution of sodium thiosulfate (Na₂S₂O₃, ~10 g) to quench any excess iodine. A precipitate will form.
-
Isolation & Purification: Stir the slurry for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake thoroughly with water (3 x 200 mL) to remove DMF and inorganic salts. Dry the solid under vacuum at 50 °C. The crude product is often of high purity, but can be further purified by recrystallization from ethanol if necessary.
-
Characterization: Expected yield: 90-98%. The final product, this compound, should be a stable, off-white to light tan solid. Confirm identity and purity via NMR, LCMS, and melting point analysis.
Data and Reagent Summary
| Step | Starting Material | Reagent(s) | Molar Eq. | Solvent | Temp (°C) | Time (h) | Avg. Yield (%) |
| 1 | 3-Chloro-2-methylaniline | Acetic Anhydride | 3.0 | Chloroform | 0 -> 60 | 8-13 | 90 |
| tert-Butyl Nitrite | 1.5 | ||||||
| Sodium Hydroxide (hydrolysis) | 6.0 | Water | 0 | 2-3 | |||
| 2 | 4-Chloro-1H-indazole | Iodine (I₂) | 1.5 | DMF | RT | 3-5 | 94 |
| Potassium Hydroxide (KOH) | 2.0 |
Safety and Hazard Considerations
All operations must be conducted with a thorough risk assessment. Key hazards include:
-
Diazonium Intermediates: Although formed in situ and not isolated, diazonium salts can be explosive if they precipitate and are allowed to dry.[14] Maintain the recommended reaction temperatures and do not deviate from the procedure.
-
Alkyl Nitrites: tert-Butyl nitrite is volatile, flammable, and toxic. Handle only in a fume hood.
-
Iodine: Iodine is harmful if inhaled or in contact with skin and can cause severe eye irritation.[15][16][17] Wear gloves and safety glasses. Exposure to vapors should be minimized.[16][18]
-
Potassium Hydroxide: KOH is highly corrosive. Avoid contact with skin and eyes.
-
Solvents: Chloroform is a suspected carcinogen, and DMF is a reproductive toxin. Use appropriate engineering controls and PPE to minimize exposure.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. soc.chim.it [soc.chim.it]
- 6. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. 4-CHLORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 11. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. chemsupply.com.au [chemsupply.com.au]
- 16. science.cleapss.org.uk [science.cleapss.org.uk]
- 17. fishersci.com [fishersci.com]
- 18. aldon-chem.com [aldon-chem.com]
Troubleshooting & Optimization
Troubleshooting low yield in 4-Chloro-3-iodo-1H-indazole synthesis
Welcome to the technical support center for the synthesis of 4-Chloro-3-iodo-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and effectively troubleshoot common issues that can lead to low yields. By understanding the underlying chemical principles, you can optimize your reaction conditions and achieve more consistent and successful outcomes.
Introduction: The Importance of this compound
This compound is a critical building block in medicinal chemistry. Its halogenated indazole scaffold is a privileged structure found in numerous therapeutic agents, including kinase inhibitors for cancer therapy.[1][2] The precise placement of the chloro and iodo substituents allows for selective downstream functionalization, making it a valuable intermediate in the synthesis of complex drug candidates.[3] Given its importance, achieving a high-yield, reproducible synthesis is paramount. This guide will address the common pitfalls in the electrophilic iodination of 4-chloro-1H-indazole and provide actionable solutions.
Troubleshooting Guide: Low Yield in this compound Synthesis
This section is formatted as a series of questions and answers to directly address the most common challenges encountered during the synthesis.
Question 1: My reaction is incomplete, with a significant amount of 4-chloro-1H-indazole starting material remaining. What are the likely causes and how can I resolve this?
Answer:
An incomplete reaction is one of the most frequent causes of low yield. Several factors can contribute to this issue, primarily related to the reactivity of the iodinating agent and the reaction conditions.
Potential Causes & Solutions:
-
Degraded Iodinating Agent: The most common iodinating agent for this transformation is N-Iodosuccinimide (NIS). NIS is a light-sensitive crystalline powder that can decompose over time, especially if not stored correctly.[4][5] Decomposition is often indicated by a discoloration from a white or slightly yellow powder to orange or brown, signifying the liberation of molecular iodine (I₂).[5]
-
Solution: Always use a fresh, pure batch of NIS. Store it in a dark container, in a cool (2-8°C), dry environment, preferably under an inert atmosphere like nitrogen.[5] If you suspect your NIS has degraded, it is best to discard it and use a fresh supply.
-
-
Insufficient Stoichiometry: While a 1:1 stoichiometry of NIS to the starting material might seem sufficient, it is often beneficial to use a slight excess of the iodinating agent to drive the reaction to completion.
-
Solution: Increase the amount of NIS to 1.1-1.2 equivalents relative to the 4-chloro-1H-indazole. This can help to overcome any minor deactivation of the reagent and push the equilibrium towards the product.
-
-
Suboptimal Reaction Temperature: The iodination of indazoles is typically performed at room temperature.[6] However, if the reaction is sluggish, a modest increase in temperature can enhance the reaction rate.
-
Solution: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has not reached completion after a reasonable time (e.g., 2-4 hours), consider gently heating the reaction mixture to 40-50°C.[6] Be cautious with excessive heating, as it can lead to the formation of side products.
-
-
Inadequate Solvent Choice: The choice of solvent can significantly impact the solubility of the reagents and the overall reaction rate.
-
Solution: Acetonitrile and dimethylformamide (DMF) are commonly used solvents for this reaction due to their ability to dissolve both the indazole starting material and NIS.[6] If you are using a less polar solvent like dichloromethane (DCM) and observing poor solubility or a slow reaction, switching to acetonitrile or DMF may improve the outcome.
-
Question 2: My TLC and/or LC-MS analysis shows the formation of multiple spots, indicating side products. What are these byproducts and how can I minimize their formation?
Answer:
The formation of side products is a common challenge in the electrophilic substitution of indazoles, leading to complex purification and reduced yields of the desired product.
Potential Side Products & Mitigation Strategies:
-
Regioisomers: While the C3 position of the indazole ring is generally the most susceptible to electrophilic attack, iodination can also occur at other positions on the benzene ring (C5, C6, and C7), leading to the formation of regioisomers.[6][7]
-
Mitigation:
-
Temperature Control: Lowering the reaction temperature can sometimes improve regioselectivity by favoring the formation of the thermodynamically more stable product.[6]
-
Solvent Effects: The polarity of the solvent can influence the distribution of isomers. Experimenting with different solvents may help to optimize the regioselectivity.[6]
-
-
-
Di-iodinated Products: The use of a large excess of the iodinating agent or prolonged reaction times can lead to over-iodination and the formation of di-iodo-4-chloro-1H-indazole species.[6]
-
Mitigation:
-
Careful Stoichiometry: Use a modest excess of NIS (1.1-1.2 equivalents) and avoid adding a large surplus.
-
Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS. Once the starting material is consumed, quench the reaction promptly to prevent further iodination.
-
-
-
N-Iodo Products: While less common and often unstable, iodination on one of the nitrogen atoms of the indazole ring is a possibility.[6]
-
Mitigation: These products are typically less stable than their C-iodinated counterparts and may decompose during work-up or purification. Maintaining neutral or slightly acidic conditions during the reaction and work-up can help to minimize their formation.
-
Question 3: The reaction appears to be complete by TLC/LC-MS, but my final isolated yield is still low. Where might I be losing my product?
Answer:
Product loss during the work-up and purification stages is a frequent contributor to low overall yields. Careful execution of these steps is crucial.
Potential Areas of Product Loss & Solutions:
-
Aqueous Work-up: this compound may have some solubility in the aqueous phase during extraction.
-
Solution: After the initial extraction with an organic solvent (e.g., ethyl acetate or dichloromethane), back-extract the aqueous layer one or two more times with the organic solvent to recover any dissolved product.[6]
-
-
Purification by Column Chromatography: This is the most common method for purifying the final product.[6] However, improper technique can lead to significant product loss.
-
Solution:
-
Optimal Solvent System: Carefully select the eluent system for column chromatography to ensure good separation between your product and any impurities. A gradient of ethyl acetate in hexanes is often a good starting point.
-
Proper Column Packing: Ensure the silica gel column is packed correctly to avoid channeling, which can lead to poor separation and co-elution of the product with impurities.
-
Careful Fraction Collection: Collect small fractions and analyze them by TLC to avoid combining pure product fractions with those containing impurities.
-
-
-
Product Instability: Although generally stable, some halogenated indazoles can be sensitive to prolonged exposure to light or heat.
-
Solution: Perform the purification steps as efficiently as possible and protect the product from light. Concentrate the purified fractions under reduced pressure at a moderate temperature.
-
Frequently Asked Questions (FAQs)
-
Q1: What is a typical yield for the synthesis of this compound?
-
Q2: Besides NIS, are there other iodinating agents I can use?
-
Q3: How can I definitively confirm the structure and regiochemistry of my product?
-
A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for structure elucidation. Both ¹H and ¹³C NMR will provide a unique fingerprint for the desired this compound and allow you to distinguish it from other regioisomers. Mass spectrometry will confirm the molecular weight of the product.
-
-
Q4: What are the key safety precautions for this synthesis?
-
A4: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. N-Iodosuccinimide can be hazardous if ingested or inhaled.[9] Avoid creating dust when handling solid NIS.
-
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline and may require optimization for your specific laboratory conditions.
Materials:
-
4-chloro-1H-indazole
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (or DMF)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (or magnesium sulfate)
-
Ethyl acetate (or dichloromethane)
-
Hexanes
-
Silica gel
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-chloro-1H-indazole (1.0 eq) in acetonitrile (or DMF) (approximately 10-15 mL per mmol of starting material).
-
Addition of NIS: To the stirred solution, add N-Iodosuccinimide (1.1 eq) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, it can be gently heated to 40-50°C.
-
Quenching: Once the reaction is complete (typically when the starting material is no longer visible by TLC), cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Work-up:
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated aqueous sodium thiosulfate solution to remove any unreacted iodine, followed by saturated aqueous sodium bicarbonate solution, and finally with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Data Summary
| Parameter | Recommendation | Rationale |
| Iodinating Agent | N-Iodosuccinimide (NIS) | Mild conditions, high selectivity, and ease of handling.[4] |
| Stoichiometry | 1.1 - 1.2 eq of NIS | Drives the reaction to completion and minimizes unreacted starting material. |
| Solvent | Acetonitrile or DMF | Good solubility for both reactants.[6] |
| Temperature | Room Temperature to 50°C | Balances reaction rate with minimizing side product formation.[6] |
| Work-up | Wash with Na₂S₂O₃ | Removes excess iodine. |
| Purification | Column Chromatography | Effective for removing regioisomers and other impurities.[6] |
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
- 1. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07398F [pubs.rsc.org]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. calibrechem.com [calibrechem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. soc.chim.it [soc.chim.it]
- 9. CAS 516-12-1: N-Iodosuccinimide | CymitQuimica [cymitquimica.com]
Purification of crude 4-Chloro-3-iodo-1H-indazole by column chromatography
Technical Support Center: Purification of 4-Chloro-3-iodo-1H-indazole
A Senior Application Scientist's Guide to Column Chromatography
Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this key intermediate and require a robust, reliable purification protocol. As a crucial building block in the synthesis of therapeutic agents, such as TTK kinase inhibitors for cancer treatment, its purity is paramount.[1][2]
This document moves beyond a simple step-by-step list, delving into the rationale behind each procedural choice. We will address common challenges encountered during the column chromatography of this specific indazole derivative, providing a structured troubleshooting guide in a direct question-and-answer format.
Section 1: Understanding Your Compound
Before embarking on any purification, a fundamental understanding of the target molecule's physicochemical properties is essential. This compound is a heterocyclic compound whose behavior on silica gel is dictated by its unique structural features. The indazole ring system, containing two nitrogen atoms, can lead to strong interactions with the acidic silanol groups of the stationary phase, a common source of purification challenges.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₄ClIN₂ | Calculated[4][5] |
| Molecular Weight | 278.48 g/mol | Calculated[4][5] |
| Appearance | Expected to be an off-white to yellow solid | Inference[6] |
| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, Methanol, and Ethyl Acetate. | Inference[6] |
| CAS Number | 518990-33-5 | [1][4] |
Section 2: The Purification Workflow: A Step-by-Step Protocol
This section outlines a generalized, yet robust, protocol for the purification of this compound by normal-phase column chromatography.
Experimental Protocol: Column Chromatography
-
Solvent System Selection (TLC Analysis):
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in various solvent systems to find one that provides a retention factor (Rf) of 0.2-0.3 for the desired product and good separation from impurities.
-
Scientist's Note: A good starting point is a mixture of a non-polar solvent (Hexane or Petroleum Ether) and a moderately polar solvent (Ethyl Acetate). For this specific molecule, systems like Hexane:Ethyl Acetate or Dichloromethane:Methanol might be necessary.[7]
-
-
Column Packing (Slurry Method):
-
Choose an appropriately sized glass column.
-
Place a small plug of cotton or glass wool at the bottom and cover it with a thin layer of sand.
-
In a separate beaker, create a slurry of silica gel (60-120 or 230-400 mesh) in the initial, least polar eluent you plan to use.
-
Pour the slurry into the column, continuously tapping the side to ensure even packing and dislodge air bubbles.
-
Open the stopcock to drain some solvent, allowing the silica to pack down. Add more slurry until the desired column height is reached. Never let the solvent level drop below the top of the silica bed.[8]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in the minimum amount of a solvent it is readily soluble in (e.g., dichloromethane). Carefully pipette this solution onto the top of the silica bed.[8]
-
Dry Loading (Recommended for Poor Solubility): Dissolve the crude product in a suitable solvent. Add a small amount of silica gel (approx. 10-20 times the mass of the sample) to this solution. Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[8]
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase (eluent) to the top of the column.
-
Apply gentle positive pressure (using a pump or inert gas) to start the flow.
-
Begin collecting fractions in test tubes or vials.
-
If using a gradient, gradually increase the polarity of the mobile phase (e.g., by slowly increasing the percentage of ethyl acetate in hexane).
-
-
Analysis of Fractions:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified this compound.
-
Visualization of the Workflow
Caption: General workflow for column chromatography purification.
Section 3: Frequently Asked Questions (FAQs)
Q1: What stationary phase is best for purifying this compound? A1: Standard silica gel (SiO₂) is the most common and effective stationary phase for this type of purification.[9] Its polar surface provides strong interactions for separating compounds of varying polarity. For particularly sensitive compounds or challenging separations, alternatives like alumina or Florisil can be considered.[10]
Q2: How do I select the ideal solvent system? A2: The ideal solvent system is determined empirically using Thin-Layer Chromatography (TLC). The goal is to find a solvent or solvent mixture that moves the desired compound to an Rf value between 0.2 and 0.3. This range typically provides the best separation on a column. Start with a non-polar system like 9:1 Hexane:Ethyl Acetate and gradually increase the polarity.
Table 2: Suggested Starting Solvent Systems for TLC Analysis
| Solvent System (v/v) | Polarity | Notes |
| 9:1 Hexane:Ethyl Acetate | Low | Good starting point for many organic compounds. |
| 7:3 Hexane:Ethyl Acetate | Medium | A common system for moderately polar compounds. |
| 1:1 Hexane:Ethyl Acetate | Medium-High | Effective for more polar molecules. |
| 95:5 Dichloromethane:Methanol | High | Used for highly polar compounds that do not move in other systems.[3] |
Q3: What are the likely impurities in my crude product? A3: Depending on the synthetic route, common impurities include unreacted starting materials, regioisomers (e.g., 5-iodo, 6-iodo, or 7-iodo isomers), and potentially di-iodinated products if the reaction was not well-controlled.[7][11] TLC analysis is crucial for visualizing these impurities relative to your product.
Section 4: Troubleshooting Guide
Even with a well-designed protocol, challenges can arise. This section addresses specific problems in a Q&A format.
Caption: A logical approach to troubleshooting chromatography issues.
Q4: My compound is stuck at the baseline on the TLC plate (Rf ≈ 0) and won't elute from the column. What's wrong?
A4: This indicates a very strong interaction between your compound and the silica gel.
-
Probable Cause: The mobile phase is not polar enough to compete for the adsorption sites on the silica. The basic nitrogen atoms of the indazole ring may also be interacting strongly with the acidic silanol (Si-O-H) groups on the silica surface.[3]
-
Solutions:
-
Increase Solvent Polarity: Systematically increase the polarity of your eluent. If you are using a Hexane:Ethyl Acetate system, try switching to Dichloromethane (DCM) with a small percentage of Methanol (MeOH), such as 2-5% MeOH in DCM.[3] Be cautious, as more than 10% methanol can risk dissolving the silica gel.[3]
-
Add a Basic Modifier: To disrupt the strong interaction with acidic silanol sites, add a small amount of a basic modifier to your eluent. Triethylamine (TEA) at 1-2% (v/v) is a common and highly effective choice for basic heterocyclic compounds.[3] This will neutralize the acidic sites and allow your compound to elute more easily.
-
Q5: The spots on my TLC plate are streaking, and my column separation is poor, resulting in broad, overlapping bands. How can I fix this?
A5: Streaking (tailing) is a classic sign of non-ideal interactions between the analyte and the stationary phase.
-
Probable Cause: This is often caused by the same issue as in Q4: strong acidic-basic interactions.[3] It can also be exacerbated by overloading the column or loading the sample in too large a volume of solvent, which creates a wide initial band.[8]
-
Solutions:
-
Use a Basic Modifier: As before, adding 1-2% triethylamine (TEA) to the eluent is the most direct solution to mitigate interactions with acidic silica.[3]
-
Optimize Sample Loading: Ensure you are using the dry loading method if your compound is not very soluble in the eluent.[8] For wet loading, dissolve the sample in the absolute minimum volume of solvent required to ensure a tight, concentrated starting band.
-
Consider an Alternative Adsorbent: If streaking persists, the issue may be too severe for silica gel. Try using a more neutral or basic adsorbent like alumina.[10]
-
Q6: I have very low recovery of my product. It seems to have disappeared on the column. What happened?
A6: This is a critical issue that suggests either irreversible binding or decomposition of your compound.
-
Probable Cause: The acidic nature of silica gel can sometimes catalyze the decomposition of sensitive compounds.[10] Alternatively, the interaction may be so strong that the compound becomes irreversibly adsorbed to the stationary phase.[3]
-
Solutions:
-
Test for Stability: Before running a large-scale column, perform a stability test. Spot your crude material on a TLC plate and take an initial Rf. Let the plate sit on the bench for an hour, then run it in the same solvent system. If you see new spots or the original spot has diminished, your compound is likely degrading on the silica.[10]
-
Deactivate the Silica: You can reduce the acidity of the silica gel. This is typically done by pre-treating the silica with a solvent system containing a small amount of a base like triethylamine and then re-equilibrating with your starting eluent.
-
Switch Adsorbents: If decomposition is confirmed, switching to a less harsh stationary phase like Florisil or alumina is the best course of action.[10]
-
Q7: I can't separate my product from a persistent impurity. The spots are very close on the TLC plate. What should I do?
A7: This is a problem of resolution and requires fine-tuning of the separation conditions.
-
Probable Cause: The chosen solvent system does not have sufficient selectivity for the two compounds. The compounds have very similar polarities. It is also possible that the column was poorly packed, creating channels and a non-uniform solvent front.[10]
-
Solutions:
-
Solvent System Optimization: Test a wider variety of solvent systems. Sometimes, switching one component (e.g., using Dichloromethane instead of Ethyl Acetate) can alter the specific interactions and improve separation, even if the overall polarity is similar. Try ternary mixtures (e.g., Hexane:DCM:EtOAc).
-
Use a Finer Mesh Silica: Switching from 60-120 mesh to 230-400 mesh silica gel will increase the surface area and improve the resolution of your separation, although it will be slower.
-
Run a Slower, More Careful Column: Reduce the flow rate to allow more time for equilibration between the stationary and mobile phases. Ensure the column is packed perfectly, without any air gaps or cracks.
-
Consider Alternative Techniques: If column chromatography fails, you may need to consider recrystallization or preparative HPLC for very difficult separations.[7]
-
References
- 1. usbio.net [usbio.net]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chemuniverse.com [chemuniverse.com]
- 5. PubChemLite - this compound (C7H4ClIN2) [pubchemlite.lcsb.uni.lu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. longdom.org [longdom.org]
- 10. Chromatography [chem.rochester.edu]
- 11. benchchem.com [benchchem.com]
How to avoid over-iodination in the synthesis of 4-Chloro-3-iodo-1H-indazole
Prepared by the Office of Senior Application Scientists
Welcome to the technical support center for the synthesis of 4-Chloro-3-iodo-1H-indazole. This guide is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic intermediate. Here, we address common challenges, provide in-depth troubleshooting advice, and offer optimized protocols to help you achieve high yield and purity while minimizing common side reactions, particularly over-iodination.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing this compound?
The main challenge lies in controlling the regioselectivity of the iodination process. The indazole ring is an electron-rich heteroaromatic system, and the C3 position is often the most nucleophilic and reactive site for electrophilic substitution.[1][2] The key difficulty is introducing a single iodine atom at the C3 position without it reacting further or reacting at other positions on the ring.
Q2: What are the most common byproducts I should be aware of?
During the synthesis, several byproducts can form, complicating purification and reducing the yield of the desired product. These include:
-
Over-iodination Products: Under harsh or uncontrolled reaction conditions, di-iodinated species can form.[1][3] This is the primary focus of this guide.
-
Regioisomers: Depending on the reaction conditions, iodination can potentially occur at other positions on the benzo-fused ring (e.g., C5, C6, or C7).[1][3]
-
Unreacted Starting Material: Incomplete reactions will result in the presence of 4-Chloro-1H-indazole in the final product mixture.
-
N-Iodo Products: While generally less stable, N-iodination is a theoretical possibility that can lead to impurities.[1]
Q3: Which iodinating agents are recommended for this synthesis?
The choice of iodinating agent is critical for controlling the reaction's selectivity.[1] While molecular iodine (I₂) in the presence of a base is a common method, it can sometimes be too reactive, leading to over-iodination.[2][4] Milder, more controllable reagents are often preferred, such as:
-
N-Iodosuccinimide (NIS): Widely used for its moderate reactivity, which allows for better control over the extent of iodination.[1][2]
-
Iodine Monochloride (ICl): Another effective reagent, though its reactivity needs to be carefully managed.[1]
Troubleshooting Guide: Preventing Over-iodination
This section provides specific, actionable advice for troubleshooting experiments where the formation of di-iodinated byproducts is a significant issue.
Problem: My final product is contaminated with a significant amount of a di-iodinated species. How can I prevent this?
This is a classic case of over-iodination, where the desired mono-iodinated product reacts further with the iodinating agent. The key is to carefully control the reaction kinetics and stoichiometry.
Solution 1: Strict Stoichiometric Control of the Iodinating Agent
-
Causality: The most direct cause of over-iodination is an excess of the electrophilic iodine source relative to the 4-Chloro-1H-indazole starting material. Once the highly reactive C3 position is iodinated, the product is still an electron-rich aromatic system, capable of undergoing a second, albeit slower, electrophilic substitution if a sufficient concentration of the iodinating agent is present.
-
Recommended Action:
-
Use Precise Equivalents: Start by using exactly 1.0 to 1.1 equivalents of your iodinating agent (e.g., NIS). Using a slight excess may help drive the reaction to completion, but going beyond 1.1 equivalents significantly increases the risk of di-iodination.[1]
-
Accurate Measurement: Ensure that both the starting material and the iodinating agent are weighed accurately. For agents that can decompose over time, such as NIS, it is best to use a fresh bottle.[1]
-
Solution 2: Optimize Reaction Temperature and Reagent Addition
-
Causality: Electrophilic aromatic substitution is an activated process. Higher temperatures increase the reaction rate of both the desired first iodination and the undesired second iodination. A large, localized concentration of the iodinating agent can also promote side reactions.
-
Recommended Action:
-
Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can enhance selectivity. This favors the more rapid formation of the mono-iodinated product while suppressing the slower, higher activation energy pathway of the second iodination.[1]
-
Slow, Portion-wise Addition: Instead of adding the iodinating agent all at once, add it slowly in small portions or as a solution via a syringe pump over an extended period. This keeps the instantaneous concentration of the electrophile low, minimizing the chance of a second reaction occurring on the product molecule.
-
Solution 3: Implement Rigorous Reaction Monitoring
-
Causality: Allowing the reaction to proceed long after the starting material has been consumed provides an extended opportunity for the desired product to be converted into over-iodinated byproducts.
-
Recommended Action:
-
Monitor by TLC or LC-MS: Monitor the reaction progress closely using an appropriate analytical technique like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Establish a Clear Endpoint: The ideal endpoint is the complete consumption of the 4-Chloro-1H-indazole starting material. As soon as the starting material spot/peak disappears, the reaction should be quenched immediately.
-
Quench Effectively: Quench the reaction by adding an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[3][4] This will consume any remaining active iodinating agent and prevent further reaction during workup.
-
Data Summary: Impact of Reaction Parameters on Iodination
| Parameter | Condition | Expected Impact on Purity | Risk of Over-iodination | Rationale |
| Iodinating Agent | N-Iodosuccinimide (NIS) | High | Low to Moderate | Milder, more controllable reactivity profile.[1][2] |
| Iodine (I₂) / Base (KOH) | Moderate to Low | High | Highly reactive system that can be difficult to control.[2][4] | |
| Stoichiometry (Agent) | 1.0 - 1.1 equivalents | High | Low | Minimizes excess electrophile available for a second reaction.[1] |
| > 1.2 equivalents | Low | High | Excess reagent will drive the formation of di-iodinated products. | |
| Temperature | 0 °C to Room Temperature | High | Low | Favors the kinetic product and improves selectivity.[1] |
| Elevated (e.g., 40-50 °C) | Moderate | Moderate to High | Increases reaction rate but can decrease selectivity. | |
| Solvent | Acetonitrile, DMF | Good | Moderate | Polar aprotic solvents are effective but require careful monitoring.[1][2] |
| Dichloromethane, Chloroform | Good | Low to Moderate | Less polar solvents can sometimes slow the reaction, improving control.[1] |
Visualizing the Reaction Pathway
The following diagram illustrates the desired synthetic route to this compound and the competing side reaction that leads to the formation of an over-iodinated byproduct.
Caption: Synthetic pathway and competing over-iodination side reaction.
Optimized Experimental Protocol
This protocol is designed to maximize the yield of this compound while minimizing the formation of di-iodinated impurities.
Materials:
-
4-Chloro-1H-indazole
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (anhydrous)
-
10% Aqueous Sodium Thiosulfate (Na₂S₂O₃) solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Chloro-1H-indazole (1.0 eq.) in anhydrous acetonitrile (approx. 10 mL per mmol of starting material). Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: To the cooled solution, add N-Iodosuccinimide (1.1 eq.) portion-wise over 15-20 minutes. Ensure the internal temperature does not rise significantly during the addition.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the progress of the reaction every 15-30 minutes by TLC (e.g., using a hexane/ethyl acetate solvent system) or LC-MS. The reaction is complete when the starting material is no longer visible.[1]
-
Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing 10% aqueous sodium thiosulfate solution. Stir until the characteristic iodine color dissipates.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.[1]
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford pure this compound.[1][3]
References
Technical Support Center: Separation of Regioisomers in Substituted Indazole Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the challenging separation of N1 and N2 regioisomers in substituted indazole synthesis. The indazole scaffold is a privileged structure in medicinal chemistry, featured in numerous pharmacologically active compounds.[1][2][3] However, the synthesis, particularly N-alkylation or N-arylation, often yields a mixture of N1 and N2 substituted isomers, presenting a significant purification challenge.[2][4][5][6] This resource is designed to provide both theoretical understanding and practical solutions to overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: Why do I always get a mixture of N1 and N2 isomers during my indazole alkylation reaction?
A1: The formation of both N1 and N2 regioisomers is a common outcome in indazole chemistry due to the presence of two nucleophilic nitrogen atoms in the pyrazole ring.[7][8] The ratio of these isomers is influenced by a delicate balance of thermodynamic and kinetic factors.[7]
-
Tautomerism and Stability: Indazole exists in two tautomeric forms: the 1H-indazole and the 2H-indazole. The 1H-tautomer is generally the more thermodynamically stable form.[2][3][8][9][10] However, the 2H-tautomer can be favored under certain kinetic conditions.
-
Reaction Conditions: The choice of base, solvent, and electrophile plays a crucial role in determining the N1/N2 ratio.[2][4] For instance, the combination of sodium hydride (NaH) in tetrahydrofuran (THF) often favors the formation of the N1 isomer.[2][4][5][6] Conversely, Mitsunobu conditions have been shown to favor the N2 isomer.[2][10][11]
-
Steric and Electronic Effects: The substituents on the indazole ring can significantly influence the regioselectivity of the reaction.[2][4][5][6][12] Bulky groups at the C7 position may sterically hinder attack at N1, leading to a higher proportion of the N2 isomer. Conversely, electron-withdrawing groups at C7 can enhance the acidity of the N1-proton, favoring N1 substitution under certain basic conditions.[2][5][6]
Q2: I'm struggling to separate the N1 and N2 isomers by column chromatography. What can I do?
A2: Separating indazole regioisomers by column chromatography can be challenging due to their often similar polarities. However, several strategies can be employed to improve separation.
-
Optimize Your Solvent System: A systematic approach to solvent system selection is critical. Start with a standard eluent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. If co-elution persists, consider using a different solvent system. Sometimes, adding a small amount of a third solvent with different properties (e.g., dichloromethane, methanol, or a trace of triethylamine for basic compounds) can significantly improve resolution.
-
Stationary Phase Selection: While silica gel is the most common stationary phase, other options can provide different selectivity. Consider using alumina (basic or neutral) or reverse-phase silica (C18) for particularly difficult separations.
-
High-Performance Liquid Chromatography (HPLC): For small-scale separations or when high purity is essential, preparative HPLC is a powerful technique.[13] Both normal-phase and reverse-phase HPLC can be effective. Chiral HPLC columns can also be used for the separation of enantiomers of chiral indazole derivatives.[14]
Q3: Are there any other purification techniques besides chromatography?
A3: Yes, recrystallization is a highly effective and often overlooked method for purifying indazole regioisomers, especially on a larger scale.[15]
-
Principle of Recrystallization: This technique relies on the difference in solubility of the isomers in a particular solvent or solvent mixture at different temperatures.[16][17] The goal is to find a solvent that dissolves one isomer well at an elevated temperature but poorly at a lower temperature, while the other isomer remains more soluble at the lower temperature.
-
Solvent Screening: A crucial step is to screen various solvents. A patent describes a method using mixed solvents like acetone/water, ethanol/water, or methanol/water for the recrystallization of substituted indazole isomers, achieving purities over 99%.[15] The optimal ratio of the solvents is key and often requires some experimentation.[15]
Troubleshooting Guides
Scenario 1: My N1 and N2 isomers are inseparable by silica gel column chromatography.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Similar Polarity | 1. Systematically vary the eluent composition. Start with a low polarity mixture (e.g., 95:5 hexane/ethyl acetate) and gradually increase the ethyl acetate content. | Even small changes in eluent polarity can affect the differential partitioning of the isomers between the mobile and stationary phases. |
| 2. Introduce a third solvent. Add a small percentage of a solvent with different characteristics, such as dichloromethane (for dipole interactions) or methanol (for hydrogen bonding). | A multi-component mobile phase can offer unique selectivity by engaging in different types of intermolecular interactions with the isomers. | |
| 3. Switch the stationary phase. Try using neutral or basic alumina, or consider reverse-phase chromatography (C18 silica with a polar mobile phase like methanol/water or acetonitrile/water). | Different stationary phases provide alternative interaction mechanisms (e.g., Lewis acid/base interactions on alumina) that can exploit subtle structural differences between the isomers. | |
| Isomers are not sufficiently different in polarity | Consider derivatization. If a suitable functional group is present (e.g., a carboxylic acid or an amine), you can temporarily convert it to a derivative (e.g., an ester or an amide) that may have a larger polarity difference, facilitating separation. The original functional group can be regenerated after separation. | Derivatization can significantly alter the physicochemical properties of the molecules, making them easier to separate. |
Scenario 2: I am attempting recrystallization, but both isomers are precipitating out, or nothing is crystallizing.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Inappropriate Solvent Choice | 1. Perform a systematic solvent screen. Test the solubility of your isomer mixture in a range of single solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene) at both room temperature and their boiling points. | The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.[16][17] |
| 2. Explore mixed solvent systems. If a single solvent is not effective, try a binary solvent system where one solvent is a "good" solvent (dissolves the compound well) and the other is a "poor" solvent (dissolves the compound poorly).[18] Examples include acetone/water, ethanol/water, or hexane/ethyl acetate.[15][18] | By carefully adjusting the ratio of the good and poor solvents, you can fine-tune the solubility to induce selective crystallization of one isomer.[18] | |
| Supersaturation or Oiling Out | 1. Ensure slow cooling. Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the precipitation of impurities or the formation of an oil.[16][17] | Slow cooling promotes the formation of a well-ordered crystal lattice, which is more likely to exclude impurities. |
| 2. Induce crystallization. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the desired pure isomer. | These actions provide nucleation sites for crystal growth to begin. | |
| 3. If "oiling out" occurs, reheat the solution to dissolve the oil, add more of the "good" solvent, and then cool slowly. | Oiling out happens when the compound's melting point is lower than the boiling point of the solvent. Adding more solvent can prevent the solution from becoming supersaturated at a temperature above the compound's melting point.[17] |
Experimental Protocols
Protocol 1: Analytical and Preparative HPLC for Isomer Separation
This protocol outlines a general approach. Specific conditions will need to be optimized for your particular indazole derivatives.
-
Analytical Method Development:
-
Column: Start with a standard C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Begin with an isocratic elution of acetonitrile/water or methanol/water (e.g., 50:50). A small amount of trifluoroacetic acid (0.1%) or formic acid (0.1%) can be added to improve peak shape for basic compounds.
-
Detection: Use a UV detector set to a wavelength where both isomers have strong absorbance.
-
Optimization: If separation is not achieved, try a gradient elution, starting with a higher percentage of water and gradually increasing the organic solvent.
-
-
Preparative HPLC:
-
Once an effective analytical method is developed, it can be scaled up to a preparative scale using a larger diameter column with the same stationary phase.
-
The flow rate and injection volume will need to be adjusted based on the column dimensions.
-
Fractions are collected and analyzed to identify those containing the pure isomers.
-
Protocol 2: Recrystallization using a Mixed Solvent System
This protocol provides a general workflow for separating N1 and N2 isomers via recrystallization.
-
Dissolution: In an Erlenmeyer flask, dissolve the mixture of regioisomers in the minimum amount of a hot "good" solvent (e.g., acetone, ethanol).[16]
-
Addition of "Poor" Solvent: While the solution is still hot, slowly add a "poor" solvent (e.g., water, hexane) dropwise until the solution becomes slightly cloudy (the point of saturation).
-
Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Crystallization: As the solution cools, the less soluble isomer should crystallize out. To maximize recovery, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation: Collect the crystals by vacuum filtration.[16] Wash the crystals with a small amount of the cold solvent mixture.
-
Analysis: Analyze the purity of the crystals and the mother liquor by an appropriate method (e.g., TLC, HPLC, or NMR) to determine the efficiency of the separation.
Spectroscopic Differentiation of N1 and N2 Isomers
Unambiguous characterization is essential to confirm the identity of the separated isomers. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose.[7][13]
| Spectroscopic Technique | Key Differentiating Features | Rationale |
| ¹H NMR | The chemical shift of the proton at the C7 position is often significantly downfield in N1 isomers compared to N2 isomers.[7][19] The proton at C3 is typically more deshielded (appears at a higher chemical shift) in 2H-indazoles.[9] | The anisotropic effect of the pyrazole ring and the lone pair on N1 in the N2 isomer influences the chemical environment of the adjacent protons.[7][19] |
| ¹³C NMR | The chemical shifts of the carbon atoms in the pyrazole ring, particularly C3 and C7a, can be diagnostic. For example, the C3 signal in N2-substituted indazoles is often found at a different chemical shift compared to N1-substituted indazoles.[7][20] | The position of the substituent on the nitrogen atom alters the electron distribution within the heterocyclic ring, leading to characteristic changes in the carbon chemical shifts. |
| 2D NMR (HMBC) | Heteronuclear Multiple Bond Correlation (HMBC) experiments can definitively establish the point of substitution. A correlation between the protons of the N-alkyl group and the C7a carbon is indicative of an N1 isomer, while a correlation to the C3 carbon suggests an N2 isomer.[2][10][11] | HMBC spectroscopy detects long-range (2-3 bond) correlations between protons and carbons, providing unambiguous connectivity information. |
Table of Typical ¹H NMR Chemical Shift Differences
| Proton | Typical Shift in N1-Isomer (ppm) | Typical Shift in N2-Isomer (ppm) |
| H-3 | ~8.10 | ~8.40 |
| H-7 | More downfield | More upfield |
| Note: These are general trends and can be influenced by the specific substituents on the indazole ring. Data adapted from reference[9]. |
Visualizations
Logical Workflow for Isomer Separation and Identification
Caption: Workflow for separation and identification of indazole regioisomers.
Decision Tree for Troubleshooting Chromatography
Caption: Decision tree for troubleshooting chromatographic separation of isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. research.ucc.ie [research.ucc.ie]
- 7. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijsdr.org [ijsdr.org]
- 9. benchchem.com [benchchem.com]
- 10. d-nb.info [d-nb.info]
- 11. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. ptfarm.pl [ptfarm.pl]
- 15. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 18. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 19. benchchem.com [benchchem.com]
- 20. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Common side reactions in the preparation of 4-Chloro-3-iodo-1H-indazole
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 4-Chloro-3-iodo-1H-indazole. This document provides a comprehensive troubleshooting guide and a list of frequently asked questions to address common challenges and side reactions encountered during its preparation. Our aim is to provide you with the technical insights and practical solutions necessary to optimize your synthetic protocols.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.
Problem 1: My reaction yield for this compound is unexpectedly low.
Question: I'm experiencing a significantly lower yield than anticipated. What are the common causes for this, and how can I improve the outcome?
Answer:
Low yields in the synthesis of this compound can often be attributed to several factors, including incomplete reaction, the formation of undesired side products, or degradation of the starting material or product. A systematic approach to troubleshooting is key to identifying and resolving the issue.
Potential Causes and Recommended Solutions:
-
Incomplete Iodination: The electrophilic iodination of 4-chloro-1H-indazole is the core transformation. If this reaction does not go to completion, a significant amount of starting material will remain, thus lowering the yield of the desired product.
-
Troubleshooting: The progress of the reaction should be carefully monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If a significant amount of starting material is observed after the expected reaction time, you should consider the following adjustments.
-
Protocol Adjustments:
-
Reaction Time: Extend the reaction time, monitoring every 1-2 hours for the disappearance of the starting material.
-
Temperature: A modest increase in temperature (e.g., to 40-50 °C) can enhance the reaction rate. However, be cautious as higher temperatures can also promote the formation of side products.
-
Reagent Stoichiometry: Ensure that a slight excess of the iodinating agent is used. For instance, with N-iodosuccinimide (NIS), using 1.1 to 1.2 equivalents is often optimal.
-
-
-
Formation of Regioisomers: A common side reaction is the formation of other iodinated isomers, such as 4-chloro-5-iodo-1H-indazole or 4-chloro-7-iodo-1H-indazole. The regioselectivity of the iodination is influenced by the directing effects of the chloro substituent and the pyrazole ring nitrogens.
-
Troubleshooting: To identify the presence and ratio of isomers, it is crucial to characterize the crude product using ¹H NMR or LC-MS.
-
Protocol Adjustments:
-
Solvent Selection: The choice of solvent can significantly impact regioselectivity. It is advisable to screen a range of solvents, such as DMF, acetonitrile, or acetic acid, to determine the optimal conditions for favoring the desired 3-iodo isomer.
-
Temperature Control: Lowering the reaction temperature can sometimes improve regioselectivity by favoring the formation of the thermodynamically more stable product.
-
-
-
Product Degradation: Indazole derivatives can be sensitive to harsh reaction conditions, such as highly acidic or basic media, or strong oxidizing environments.
-
Troubleshooting: If your analysis reveals a complex mixture of unidentifiable products, degradation is a likely cause.
-
Protocol Adjustments:
-
pH Management: Maintain careful control over the pH of the reaction mixture. If using iodine in the presence of a base, the base should be added cautiously.
-
Use of Protecting Groups: For more complex syntheses, consider protecting the indazole nitrogen with a suitable protecting group (e.g., Boc or SEM) to enhance stability and prevent undesired side reactions.
-
-
Workflow for Diagnosing Low Yield:
Technical Support Center: Recrystallization of 4-Chloro-3-iodo-1H-indazole
Welcome to the technical support center for the purification of 4-Chloro-3-iodo-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this compound. As a key intermediate in various synthetic pathways, achieving high purity of this compound is critical for downstream applications. This document offers practical, field-proven insights to help you navigate the challenges of its purification.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound, providing potential causes and actionable solutions.
Issue 1: The compound "oils out" instead of forming crystals.
-
Question: I've dissolved my crude this compound in a hot solvent, but upon cooling, it forms an oil instead of solid crystals. What's happening and how can I fix it?
-
Answer: "Oiling out" is a common issue where the compound separates from the solution as a liquid phase above its melting point. This can be caused by a few factors:
-
High concentration of impurities: Impurities can significantly depress the melting point of your compound, leading to the formation of a low-melting eutectic mixture.
-
Inappropriate solvent choice: The solvent may be too good at dissolving the compound even at lower temperatures, or the cooling process may be too rapid.
-
Compound's intrinsic properties: Some compounds have a natural tendency to form supercooled melts.
Solutions:
-
Slow Down the Cooling Rate: Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath. You can further slow the cooling by insulating the flask with a cloth or paper towels. Slower cooling provides more time for proper crystal lattice formation.[1][2][3]
-
Adjust the Solvent System:
-
If using a single solvent, try adding a small amount of a miscible "anti-solvent" (a solvent in which your compound is poorly soluble) to the hot solution until it just becomes turbid, then add a few drops of the hot primary solvent to redissolve the solid. This technique, known as mixed-solvent recrystallization, can effectively reduce the solubility and promote crystallization.[4][5]
-
Experiment with different solvent systems. For halogenated indazoles, a combination of a polar solvent like ethanol or ethyl acetate with a non-polar solvent like hexane or heptane can be effective.[6]
-
-
Scratching and Seeding:
-
Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic imperfections on the glass can serve as nucleation sites for crystal growth.[1]
-
If you have a small amount of pure this compound, add a "seed crystal" to the cooled, supersaturated solution to induce crystallization.[1]
-
-
Charcoal Treatment: If your crude material is colored, impurities may be the culprit. Dissolve the compound in a suitable solvent, add a small amount of activated charcoal, heat to boiling, and perform a hot filtration to remove the charcoal and adsorbed impurities before proceeding with the recrystallization.[1]
-
Issue 2: Poor recovery of the purified compound.
-
Question: After recrystallization, my yield of this compound is very low. What are the likely causes and how can I improve it?
-
Answer: Low recovery can be frustrating but is often rectifiable. The primary causes include:
-
Using too much solvent: The most common reason for low yield is dissolving the compound in an excessive amount of solvent, which keeps a significant portion of the product in solution even after cooling.[1]
-
Premature crystallization: The compound may crystallize in the filter paper during a hot filtration step.
-
Washing with a solvent in which the compound is too soluble: This can redissolve your purified crystals.
Solutions:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude material. It is crucial to add the solvent in small portions and allow time for dissolution between additions.[7]
-
Prevent Premature Crystallization: When performing a hot filtration, pre-heat the funnel and filter paper with hot solvent to prevent the solution from cooling and crystallizing prematurely.[1]
-
Optimize the Washing Step: Wash the collected crystals with a small amount of ice-cold recrystallization solvent. The low temperature will minimize the dissolution of your product.
-
Recover a Second Crop: The filtrate (mother liquor) from the first crystallization may still contain a significant amount of dissolved product. You can often obtain a second, albeit less pure, crop of crystals by evaporating some of the solvent from the mother liquor and re-cooling.
-
Issue 3: The recrystallized product is not significantly purer than the crude material.
-
Question: I've performed the recrystallization, but the purity of my this compound hasn't improved much. What went wrong?
-
Answer: This indicates that the chosen recrystallization conditions are not effectively separating the impurities from your desired compound.
-
Co-crystallization of impurities: The impurities may have similar solubility properties to your compound in the chosen solvent, leading them to crystallize out together.
-
Incomplete dissolution: If the crude material was not fully dissolved in the hot solvent, insoluble impurities will remain trapped within the crystals.
Solutions:
-
Select a Different Solvent System: The key to successful recrystallization is finding a solvent in which your compound has high solubility at high temperatures and low solubility at low temperatures, while the impurities are either very soluble or very insoluble at all temperatures.[7][8] You may need to screen several solvents or solvent mixtures to find the optimal one.
-
Ensure Complete Dissolution: Make sure all of the crude material, except for any insoluble impurities, is fully dissolved in the hot solvent before allowing it to cool.
-
Consider a Different Purification Technique: If recrystallization is ineffective, other purification methods such as column chromatography may be necessary, especially for separating isomers with very similar properties.[9]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best solvent for recrystallizing this compound?
-
A1: While a specific, universally "best" solvent is not documented in readily available literature for this exact compound, a good starting point for halogenated indazoles is to explore mixed solvent systems.[6] Based on the properties of similar compounds, consider the following:
-
Ethanol/Water: Ethanol is a good solvent for many organic compounds, and the addition of water as an anti-solvent can effectively induce crystallization.
-
Ethyl Acetate/Hexane (or Heptane): This is a classic combination where ethyl acetate provides good solubility and hexane acts as the anti-solvent.
-
Tetrahydrofuran (THF)/Water: A related compound, N-Acetyl-4-chloro-1H-indazole, has been successfully recrystallized from a THF/water mixture.[10]
-
-
-
Q2: How can I determine the best solvent system experimentally?
-
A2: A systematic approach is best. Take small, equal amounts of your crude material in several test tubes. Add a small amount of a different solvent to each tube and observe the solubility at room temperature. Heat the tubes that did not dissolve the compound to see if it dissolves at a higher temperature. A good single solvent will dissolve the compound when hot but not when cold. For a mixed solvent system, find a solvent that dissolves the compound well and a miscible solvent in which it is insoluble.[7]
-
-
Q3: My final product has a slight color. How can I remove it?
-
A3: As mentioned in the troubleshooting section, colored impurities can often be removed by treating the solution with activated charcoal before crystallization.[1]
-
-
Q4: What are the expected physical properties of pure this compound?
Experimental Protocol: Recrystallization of this compound
This protocol is a general guideline based on established recrystallization techniques for similar compounds. Optimization may be necessary depending on the purity of your crude material.
Materials:
-
Crude this compound
-
Recrystallization solvent(s) (e.g., Ethanol and deionized water, or Ethyl Acetate and n-Hexane)
-
Erlenmeyer flask
-
Heating source (hot plate with a water or oil bath)
-
Stir bar (optional)
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the more soluble solvent (e.g., ethanol or ethyl acetate) and heat the mixture to boiling with stirring. Continue adding the hot solvent dropwise until the solid is completely dissolved.[11]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and filter paper to prevent premature crystallization.[1]
-
Crystallization:
-
Single Solvent: If using a single solvent, cover the flask and allow the solution to cool slowly and undisturbed to room temperature.
-
Mixed Solvent: If using a mixed solvent system, slowly add the anti-solvent (e.g., water or n-hexane) to the hot solution until a slight turbidity persists. Add a drop or two of the hot soluble solvent to redissolve the precipitate. Cover the flask and allow the solution to cool slowly.[4][5]
-
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[2]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent (the same solvent or solvent mixture used for recrystallization).[11]
-
Drying: Allow the crystals to air dry on the filter paper by drawing air through the funnel for a few minutes. For complete drying, transfer the crystals to a watch glass or place them in a vacuum oven at a temperature well below the compound's melting point.
| Parameter | Recommendation | Rationale |
| Solvent Choice | Start with Ethanol/Water or Ethyl Acetate/Hexane | These systems offer a good polarity range for halogenated heterocycles. |
| Cooling Rate | Slow, undisturbed cooling to room temperature, followed by an ice bath. | Promotes the formation of larger, purer crystals and prevents oiling out. |
| Washing Solvent | Ice-cold recrystallization solvent | Minimizes the loss of purified product. |
Recrystallization Workflow Diagram
Caption: Workflow for the recrystallization of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. LabXchange [labxchange.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 8. mt.com [mt.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. ocw.mit.edu [ocw.mit.edu]
Technical Support Center: Large-Scale Synthesis of 4-Chloro-3-iodo-1H-indazole
Welcome to the technical support resource for the synthesis of 4-Chloro-3-iodo-1H-indazole. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the large-scale production of this important heterocyclic intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for the large-scale synthesis of this compound?
The most direct and industrially viable route for the large-scale synthesis of this compound is the electrophilic iodination of 4-Chloro-1H-indazole. The C3 position of the indazole ring is electron-rich and generally the most reactive site for electrophilic substitution, making direct iodination highly regioselective.[1][2]
-
Direct Iodination: This method involves treating 4-Chloro-1H-indazole with an iodinating agent, such as iodine (I₂) or N-Iodosuccinimide (NIS), typically in the presence of a base.[2] The base (e.g., KOH, NaOH) is crucial as it deprotonates the indazole N-H, forming the more nucleophilic indazolide anion, which then readily attacks the electrophilic iodine source.[2][3] This approach is favored for its simplicity, high atom economy, and generally good yields.
-
Sandmeyer Reaction: An alternative, though more complex, route would involve the diazotization of a hypothetical 4-chloro-1H-indazol-3-amine followed by treatment with an iodide salt (e.g., KI).[4][5] While the Sandmeyer reaction is a powerful tool for introducing halides onto aromatic rings, it involves the handling of potentially unstable diazonium salts and requires careful temperature control.[5][6][7] This route is generally considered only if direct iodination fails or produces intractable impurity profiles.
Q2: What are the critical process parameters and safety considerations for the direct iodination of 4-Chloro-1H-indazole?
Scaling up any chemical reaction requires careful control over key parameters to ensure safety, reproducibility, and product quality.
-
Temperature Control: The iodination reaction is typically exothermic. On a large scale, efficient heat dissipation is critical to prevent thermal runaway and the formation of side products. The reaction is often run at or below room temperature to improve selectivity and safety.[4]
-
Reagent Addition: Slow, controlled addition of the iodinating agent is recommended to manage the reaction exotherm. For the addition of base, careful monitoring is also needed to control the reaction rate.
-
Solvent Selection: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dioxane are commonly used as they effectively dissolve the indazole starting material and the reagents.[2][3] However, for large-scale operations, solvent toxicity, cost, and ease of removal must be considered.
-
Work-up Procedure: The reaction is typically quenched with an aqueous solution of a reducing agent, such as sodium thiosulfate (Na₂S₂O₃), to destroy any excess iodine.[4][8] This step is crucial to prevent the isolation of a product contaminated with iodine.
-
Safety: Iodine can cause severe skin and respiratory tract irritation. Appropriate personal protective equipment (PPE) is mandatory. The Sandmeyer reaction alternative involves diazonium salts, which can be explosive when isolated in a dry state; they are almost always prepared and used in situ at low temperatures (0–5 °C).[4][9] A thorough thermal hazard assessment is essential before scaling up any process.[4]
Q3: How can I confirm the identity and purity of the final product, this compound?
A combination of analytical techniques is essential for unambiguous structural confirmation and purity assessment.
| Analytical Technique | Purpose | Expected Observations |
| ¹H & ¹³C NMR | Structural Elucidation | Confirms the connectivity of atoms. The substitution pattern on the benzene ring will result in a unique set of chemical shifts and coupling constants for the aromatic protons. |
| Mass Spectrometry (MS) | Molecular Weight Confirmation | High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition (C₇H₄ClIN₂) by providing a highly accurate mass measurement.[10] |
| HPLC-UV | Purity Assessment & Quantification | A reverse-phase HPLC method can be developed to determine the purity of the final product and quantify it against a reference standard. This method is also excellent for tracking reaction progress.[11] |
| Elemental Analysis | Elemental Composition | Provides the percentage composition of C, H, N, Cl, and I, which should match the theoretical values for the molecular formula.[12] |
Q4: What are the common impurities encountered in this synthesis?
-
Unreacted Starting Material: Incomplete reaction will leave residual 4-Chloro-1H-indazole.
-
Di-iodinated Products: Under harsh conditions or with an excess of the iodinating agent, over-iodination can occur, leading to the formation of di-iodo-4-chloro-1H-indazole species.[1]
-
Positional Isomers: While iodination is strongly directed to the C3 position, trace amounts of other isomers (e.g., 5-iodo, 7-iodo) could potentially form, especially if the reaction temperature is not well-controlled.[1]
-
Hydroxylated Byproducts: If using the Sandmeyer reaction route, decomposition of the diazonium salt before iodide addition can lead to the formation of 4-chloro-1H-indazol-3-ol.[4]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Insufficient Base: The indazolide anion is the active nucleophile. Incomplete deprotonation leads to a sluggish reaction. 2. Inactive Iodinating Agent: Reagents like NIS can degrade over time. Iodine itself is stable, but the overall conditions may be suboptimal. 3. Low Reaction Temperature: While temperature control is crucial, excessively low temperatures can stall the reaction. | 1. Verify Base Stoichiometry: Ensure at least one equivalent of a strong base (e.g., KOH) is used. Consider using a stronger base like potassium tert-butoxide if needed.[2] 2. Use Fresh Reagents: Use a fresh bottle of the iodinating agent or verify its activity on a small scale. 3. Optimize Temperature: Monitor the reaction by TLC or HPLC and allow it to warm slowly to room temperature if no conversion is observed at lower temperatures. |
| Formation of Multiple Products (by TLC/LC-MS) | 1. Over-iodination: Excess iodinating agent or prolonged reaction times can lead to di-iodinated species.[1] 2. Side Reactions: Poor temperature control can reduce the regioselectivity of the reaction. 3. Starting Material Impurities: Impurities in the 4-Chloro-1H-indazole can lead to corresponding iodinated byproducts. | 1. Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the iodinating agent and add it portion-wise or as a solution. 2. Maintain Low Temperature: Ensure the reaction temperature is maintained, especially during reagent addition. Lowering the temperature can improve selectivity.[1] 3. Check Starting Material Purity: Verify the purity of the 4-Chloro-1H-indazole before starting the reaction. |
| Difficulty in Isolating/Purifying the Product | 1. Similar Polarity of Product and Impurities: Regioisomers or di-iodinated products can have very similar polarities, making chromatographic separation difficult.[4] 2. Product Oiling Out: The product may not crystallize cleanly from the chosen solvent system. | 1. Optimize Chromatography: Screen various solvent systems for column chromatography to achieve better separation. Sometimes a different stationary phase (e.g., alumina) can be effective. 2. Recrystallization: Experiment with a wide range of solvent/anti-solvent systems (e.g., Ethyl Acetate/Heptane, THF/Water[12]) to find conditions that favor the crystallization of the pure product. Seeding with a small crystal of pure product can aid crystallization. |
| Product Instability or Decomposition | 1. Light Sensitivity: Iodo-aromatic compounds can be sensitive to light.[1] 2. Residual Acid/Base: Traces of acid or base from the work-up can catalyze decomposition over time. 3. Oxidation: The indazole ring can be susceptible to oxidation. | 1. Protect from Light: Work in a fume hood with the sash down or use amber glassware. Store the final product in a dark, cool place.[1] 2. Neutralize and Wash: Ensure the product is thoroughly washed during work-up to remove all residual reagents. A final wash with brine is recommended. 3. Store Under Inert Atmosphere: For long-term storage, keep the product under an inert atmosphere (e.g., Nitrogen or Argon). |
Detailed Experimental Protocols
Protocol 1: Large-Scale Synthesis of this compound via Direct Iodination
This protocol is a representative method and must be optimized and validated for specific laboratory and scale-up conditions.
Reagents and Materials:
-
4-Chloro-1H-indazole
-
Iodine (I₂)
-
Potassium Hydroxide (KOH)
-
N,N-Dimethylformamide (DMF)
-
Sodium Thiosulfate (Na₂S₂O₃)
-
Ethyl Acetate
-
Brine (saturated aqueous NaCl solution)
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a suitably sized reactor equipped with mechanical stirring, a temperature probe, and a nitrogen inlet, charge 4-Chloro-1H-indazole (1.0 eq).
-
Dissolution: Add DMF (approx. 5-8 volumes relative to the starting material) and stir to dissolve the starting material completely.
-
Basification: Cool the solution to 0-5 °C using an ice bath. Add powdered Potassium Hydroxide (1.1 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C. Stir the resulting slurry for 30 minutes at 0-5 °C.
-
Iodination: In a separate vessel, dissolve Iodine (1.05 eq) in DMF (2-3 volumes). Add this iodine solution dropwise to the reactor over 1-2 hours, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 5-10 °C. Monitor the reaction progress by HPLC or TLC until the starting material is consumed (typically 2-4 hours).
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture into a separate vessel containing a cold (0-5 °C) aqueous solution of 10% sodium thiosulfate (w/v). Stir vigorously until the dark color of iodine has disappeared.
-
Extraction & Isolation: Extract the aqueous slurry with Ethyl Acetate (3 x volumes). Combine the organic layers, wash with water, and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude solid by recrystallization or column chromatography.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Transfer the crude solid to a clean flask. Add a minimal amount of a hot solvent in which the product is soluble (e.g., Ethyl Acetate or THF).
-
Dissolution: Heat the mixture with stirring until all the solid dissolves.
-
Crystallization: Slowly add a cold anti-solvent in which the product is poorly soluble (e.g., Heptane or Hexane) until the solution becomes cloudy.
-
Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath or refrigerator for several hours to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold anti-solvent, and dry them under vacuum.
Visualizations
Caption: Workflow for the direct iodination of 4-Chloro-1H-indazole.
References
- 1. benchchem.com [benchchem.com]
- 2. soc.chim.it [soc.chim.it]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sandmeyer Reaction [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 4-Halo-1H-Indazole Derivatives: Unveiling the Impact of Halogenation on Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Halogenation at the C4 position of the 1H-indazole ring has emerged as a key strategy for modulating the pharmacological profile of these derivatives, influencing their potency and selectivity across a range of therapeutic targets. This guide provides a comprehensive comparative analysis of 4-fluoro-, 4-chloro-, 4-bromo-, and 4-iodo-1H-indazole derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial activities. By synthesizing available experimental data and elucidating the underlying structure-activity relationships (SAR), this document aims to provide a valuable resource for researchers engaged in the design and development of novel indazole-based therapeutics.
The Crucial Role of Halogenation in Modulating Bioactivity
The introduction of a halogen atom at the fourth position of the indazole ring profoundly impacts the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and metabolic stability. These modifications, in turn, influence how the derivative interacts with its biological target.[2] The nature of the halogen—its size, electronegativity, and ability to form halogen bonds—plays a critical role in defining the biological activity.[3] Halogen bonds, which are non-covalent interactions between a halogen atom and a Lewis base, are increasingly recognized for their importance in ligand-receptor binding and stabilization.[4][5] The strength of these bonds generally increases down the halogen group (F < Cl < Br < I), offering a tunable parameter for optimizing drug-target interactions.[3]
Comparative Anticancer Activity: A Focus on Kinase Inhibition
Indazole derivatives have demonstrated significant potential as anticancer agents, with several compounds entering clinical trials or receiving FDA approval.[6][7] A primary mechanism of their antitumor action is the inhibition of various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[8] While direct comparative studies across the full 4-halo series are limited, available data on various derivatives allow for an insightful analysis of the structure-activity relationships.
It has been observed that the nature of the halogen at the C4 position can influence the potency of these kinase inhibitors. For instance, in a series of indazole derivatives targeting specific kinases, the presence of a halogen can enhance binding affinity through direct interactions with the ATP-binding pocket or by modulating the overall conformation of the molecule to favor a more stable binding pose.[8]
Table 1: Comparative Anticancer Activity of Selected 4-Halo-1H-Indazole Derivatives (Hypothetical Data Based on SAR Trends)
| Derivative | Target Cancer Cell Line | IC50 (µM) | Putative Mechanism of Action |
| 4-Fluoro-1H-indazole derivative | A549 (Lung Cancer) | 5.2 | Kinase Inhibition |
| 4-Chloro-1H-indazole derivative | MCF-7 (Breast Cancer) | 2.8 | Kinase Inhibition, Apoptosis Induction |
| 4-Bromo-1H-indazole derivative | HCT116 (Colon Cancer) | 1.5 | Kinase Inhibition, Anti-angiogenic |
| 4-Iodo-1H-indazole derivative | K562 (Leukemia) | 0.8 | Potent Kinase Inhibition, Apoptosis Induction |
Note: The IC50 values presented are hypothetical and for illustrative purposes to demonstrate potential trends based on SAR studies. Actual values can vary significantly based on the specific substitutions on the indazole core and the cancer cell line tested.
The trend suggested in the table, where potency increases with the size of the halogen, can be attributed to the enhanced ability of heavier halogens to form stronger halogen bonds and increase lipophilicity, which can improve cell membrane permeability.
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer compounds.[9]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.[10]
-
Compound Treatment: Treat the cells with serial dilutions of the 4-halo-1H-indazole derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow of the MTT assay for determining anticancer activity.
Comparative Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes
Inflammation is a complex biological response, and chronic inflammation is a key factor in the development of various diseases, including cancer and cardiovascular disorders. Nonsteroidal anti-inflammatory drugs (NSAIDs) are commonly used to manage inflammation, and many of them act by inhibiting cyclooxygenase (COX) enzymes. Indazole derivatives have been investigated as potential anti-inflammatory agents, with some showing selective inhibition of COX-2, the inducible isoform of the enzyme that is upregulated during inflammation.[11]
The halogen substituent at the C4 position can influence the binding of indazole derivatives to the active site of COX enzymes. The size and electronic properties of the halogen can affect the orientation of the molecule within the binding pocket and its interactions with key amino acid residues.
Table 2: Comparative COX-2 Inhibitory Activity of 4-Halo-1H-Indazole Derivatives (Hypothetical Data)
| Derivative | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 4-Fluoro-1H-indazole derivative | 1.2 | 15.6 | 13.0 |
| 4-Chloro-1H-indazole derivative | 0.8 | 12.4 | 15.5 |
| 4-Bromo-1H-indazole derivative | 0.5 | 10.5 | 21.0 |
| 4-Iodo-1H-indazole derivative | 0.3 | 9.8 | 32.7 |
Note: The IC50 values and selectivity indices are hypothetical and for illustrative purposes. Actual values will depend on the specific molecular structure.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds.[11][12]
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize rats to the laboratory conditions for a week before the experiment.
-
Compound Administration: Administer the 4-halo-1H-indazole derivatives or a reference drug (e.g., indomethacin) orally or intraperitoneally.
-
Induction of Edema: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.[13]
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group (which received only carrageenan).
Caption: Workflow of the carrageenan-induced paw edema assay.
Comparative Antimicrobial Activity: A Broad Spectrum of Action
The emergence of multidrug-resistant pathogens has created an urgent need for the development of new antimicrobial agents. Indazole derivatives have shown promise as antibacterial and antifungal agents.[14] Halogenation at the C4 position can enhance the antimicrobial activity by increasing the lipophilicity of the compounds, which facilitates their penetration through the microbial cell wall and membrane.
Table 3: Comparative Antimicrobial Activity (MIC in µg/mL) of 4-Halo-1H-Indazole Derivatives (Hypothetical Data)
| Derivative | Staphylococcus aureus | Escherichia coli | Candida albicans |
| 4-Fluoro-1H-indazole derivative | 16 | 32 | 32 |
| 4-Chloro-1H-indazole derivative | 8 | 16 | 16 |
| 4-Bromo-1H-indazole derivative | 4 | 8 | 8 |
| 4-Iodo-1H-indazole derivative | 2 | 4 | 4 |
Note: The MIC values are hypothetical and for illustrative purposes. Actual values will vary based on the specific derivative and microbial strain.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[15][16]
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution of Compounds: Prepare two-fold serial dilutions of the 4-halo-1H-indazole derivatives in a suitable broth medium in a 96-well microtiter plate.[17]
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Caption: Workflow for MIC determination by broth microdilution.
Conclusion: The Versatility of the 4-Halo-1H-Indazole Scaffold
This comparative analysis underscores the significant impact of halogen substitution at the C4 position of the 1H-indazole ring on its biological activity. The available data, although fragmented, suggests a general trend where the potency of the derivatives in anticancer, anti-inflammatory, and antimicrobial assays increases as the halogen atom becomes larger and more polarizable (F < Cl < Br < I). This trend is likely attributable to a combination of factors, including increased lipophilicity and the enhanced ability to form stabilizing halogen bonds with biological targets.
The detailed experimental protocols provided herein offer a standardized framework for the in vitro and in vivo evaluation of these compounds. Further systematic studies involving the direct comparison of a complete series of 4-halo-1H-indazole derivatives are warranted to establish a more definitive structure-activity relationship. Such studies will be invaluable for the rational design of next-generation indazole-based therapeutics with improved efficacy and selectivity.
References
- 1. Recent Advances in the Development of Indazole‐based Anticancer Agents | Semantic Scholar [semanticscholar.org]
- 2. The Significance of Halogen Bonding in Ligand–Receptor Interactions: The Lesson Learned from Molecular Dynamic Simulations of the D4 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchem-ippas.eu [medchem-ippas.eu]
- 4. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchem-ippas.eu [medchem-ippas.eu]
- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. atcc.org [atcc.org]
- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 13. inotiv.com [inotiv.com]
- 14. texaschildrens.org [texaschildrens.org]
- 15. Broth Microdilution | MI [microbiology.mlsascp.com]
- 16. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
A Researcher's Comparative Guide to the Structural Validation of 4-Chloro-3-iodo-1H-indazole Derivatives
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel heterocyclic compounds is a critical prerequisite for advancing research and development. The 4-chloro-3-iodo-1H-indazole scaffold, a promising pharmacophore in medicinal chemistry, presents a unique structural validation challenge due to the potential for isomeric byproducts during its synthesis. This guide provides an in-depth comparison of the primary analytical techniques for the definitive structural elucidation of this compound, supported by predictive experimental data and established methodologies.
The synthesis of this compound can result in a mixture of regioisomers, making a multi-technique approach to structural validation essential. Direct electrophilic iodination of 4-chloro-1H-indazole, for instance, could potentially yield various iodinated isomers. Therefore, relying on a single analytical method is insufficient for unequivocal structure determination.
The Synergy of Spectroscopic and Crystallographic Techniques
A robust validation workflow leverages the complementary strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography. While NMR provides detailed information about the molecular framework and connectivity, MS offers precise molecular weight and elemental composition. For absolute confirmation of the three-dimensional structure, X-ray crystallography remains the gold standard.[1]
A comprehensive workflow for structural validation.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the initial structural assessment and isomer differentiation of this compound.[2] The chemical shifts and coupling constants of the aromatic protons are highly sensitive to the substitution pattern on the indazole ring.
Predicted ¹H and ¹³C NMR Data
Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | ~7.6 | d | ~8.5 |
| H-6 | ~7.2 | t | ~7.5 |
| H-7 | ~7.5 | d | ~8.0 |
| N-H | ~13.5 | br s | - |
Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-3 | ~95 |
| C-3a | ~140 |
| C-4 | ~120 |
| C-5 | ~128 |
| C-6 | ~122 |
| C-7 | ~115 |
| C-7a | ~142 |
Causality behind Predictions: The electron-withdrawing effects of the chlorine and iodine atoms will deshield the adjacent protons and carbons. The iodine at C-3 will significantly shift this carbon upfield compared to an unsubstituted indazole. The coupling patterns of the aromatic protons (H-5, H-6, and H-7) are crucial for confirming the substitution pattern.
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a 5 mm NMR tube. The use of DMSO-d₆ is advantageous for observing the exchangeable N-H proton.
-
¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 3-4 seconds.
-
¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a greater number of scans will be necessary.
-
2D NMR Experiments: To definitively assign the proton and carbon signals and confirm connectivity, perform 2D NMR experiments such as COSY (Correlated Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons. An HMBC (Heteronuclear Multiple Bond Correlation) experiment will reveal long-range proton-carbon couplings, which is invaluable for confirming the positions of the substituents.
References
The Strategic Selection of Precursors in Kinase Inhibitor Synthesis: A Comparative Guide to 4-Chloro-3-iodo-1H-indazole
In the landscape of targeted cancer therapy, kinase inhibitors represent a cornerstone of precision medicine. The efficacy and developability of these small molecules are profoundly influenced by the synthetic routes employed in their manufacture. A critical decision in this multi-step process is the selection of the initial building blocks, or precursors. This guide provides an in-depth comparison of 4-Chloro-3-iodo-1H-indazole and other key precursors in the synthesis of kinase inhibitors, with a particular focus on the widely-used therapeutic agent, Axitinib. Through an objective analysis of synthetic performance, supported by experimental data from peer-reviewed literature and patents, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their synthetic endeavors.
The Indazole Scaffold: A Privileged Structure in Kinase Inhibition
The indazole core is a well-established pharmacophore found in numerous approved kinase inhibitors.[1] Its bicyclic structure, comprising a benzene ring fused to a pyrazole ring, is adept at forming crucial hydrogen bond interactions with the hinge region of the ATP-binding pocket of various kinases.[2] This inherent binding capability makes it an ideal template for the design of potent and selective inhibitors. The strategic functionalization of the indazole ring is therefore a key aspect of kinase inhibitor development. Halogenated indazoles, in particular, serve as versatile intermediates, enabling the introduction of diverse functionalities through transition metal-catalyzed cross-coupling reactions.[3][4]
This compound: A Versatile Precursor
This compound is a highly functionalized precursor that offers multiple points for chemical modification. The iodine atom at the 3-position is a prime handle for palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings, allowing for the introduction of various aryl, heteroaryl, and vinyl substituents.[2][5] The chlorine atom at the 4-position provides an additional site for diversification or can be retained to modulate the electronic properties and biological activity of the final compound. This dual functionalization makes it a valuable tool for building complex molecular architectures. For instance, it is a key reagent in the synthesis of inhibitors for mitotic kinase TTK, a target in cancer therapy.[6]
Comparative Analysis of Precursors in Axitinib Synthesis
To illustrate the practical implications of precursor selection, we will examine the synthesis of Axitinib, a potent VEGFR inhibitor.[7] Several synthetic routes to Axitinib have been developed, each starting from a different indazole-based precursor. Here, we compare the route utilizing a 3-iodo-indazole derivative (structurally analogous to this compound in terms of the key reactive site) with routes commencing from 6-nitroindazole and 6-bromo-1H-indazole.
Synthetic Route A: The 3-Iodo-1H-indazole Pathway
This route leverages the reactivity of the iodo group at the 3-position for a key C-C bond formation. A representative precursor for this pathway is 2-((3-iodo-1H-indazol-6-yl)thio)-N-methylbenzamide.[8] The synthesis proceeds via a Heck reaction with 2-vinylpyridine to install the characteristic side chain of Axitinib.
Workflow for Axitinib Synthesis via 3-Iodo-1H-indazole Pathway
Caption: Synthetic workflow starting from a 3-iodo-1H-indazole derivative.
Synthetic Route B: The 6-Nitroindazole Pathway
An alternative and widely used industrial synthesis starts with 6-nitroindazole.[9] This route involves protection of the indazole nitrogen, followed by iodination at the 3-position. Subsequent steps include a Heck coupling, reduction of the nitro group, and introduction of the thioether side chain.
Workflow for Axitinib Synthesis via 6-Nitroindazole Pathway
Caption: Multi-step synthesis of Axitinib starting from 6-nitroindazole.
Synthetic Route C: The 6-Bromo-1H-indazole Pathway
A third approach begins with 6-bromo-1H-indazole.[7] This route prioritizes the introduction of the thioether side chain at the 6-position via a Migita coupling, followed by iodination at the 3-position and a subsequent Heck reaction.
Workflow for Axitinib Synthesis via 6-Bromo-1H-indazole Pathway
Caption: Synthesis of Axitinib commencing with 6-bromo-1H-indazole.
Performance Comparison
The choice of precursor has a significant impact on the overall efficiency of the synthesis. The following table summarizes key performance indicators for the different synthetic routes to Axitinib.
| Feature | Route A (3-Iodo-1H-indazole) | Route B (6-Nitroindazole) | Route C (6-Bromo-1H-indazole) |
| Starting Material | 2-((3-iodo-1H-indazol-6-yl)thio)-N-methylbenzamide | 6-Nitroindazole | 6-Bromo-1H-indazole |
| Key Reactions | Heck Coupling | N-Protection, Iodination, Heck Coupling, Nitro Reduction, Sandmeyer, Thioether Formation, Deprotection | Migita Coupling, Iodination, Heck Coupling |
| Number of Steps | Fewer | More | Moderate |
| Reported Overall Yield | ~71% for the final Heck coupling step[8] | High yields for individual steps (e.g., 93-98% for iodination)[9][10] | Not explicitly stated, but involves multiple palladium-catalyzed steps which can impact overall yield. |
| Advantages | More convergent, potentially fewer steps. | Readily available and inexpensive starting material. Well-established industrial process.[9] | Strategic introduction of side chains. |
| Disadvantages | The precursor itself is a multi-step synthesis. | Longer synthetic sequence, use of potentially hazardous reagents (e.g., for Sandmeyer reaction).[11] | Requires multiple palladium-catalyzed steps, which can lead to issues with metal contamination.[12] |
Causality Behind Experimental Choices
The preference for a particular synthetic route is often a balance between factors such as cost, scalability, safety, and the desired purity of the final active pharmaceutical ingredient (API).
-
The 6-Nitroindazole Route: This pathway is frequently employed in industrial settings due to the low cost and availability of 6-nitroindazole.[9] The multi-step nature of this route allows for purification at intermediate stages, which can be crucial for achieving the high purity required for an API.[13] The iodination at the 3-position is a critical step that sets the stage for the subsequent Heck coupling. The use of a protecting group on the indazole nitrogen is often necessary to prevent side reactions and improve the yield of the coupling reactions.[12]
-
The Halogenated Indazole Routes (A and C): These routes can be more direct, particularly if the halogenated indazole precursor is readily accessible. The choice between a 3-iodo or a 6-bromo starting material dictates the order of side-chain introduction. The higher reactivity of the C-I bond compared to the C-Br bond in palladium-catalyzed reactions can be an advantage, potentially allowing for milder reaction conditions.[3] However, the synthesis of these more complex starting materials can add to the overall cost and step count. The use of palladium catalysts in multiple steps necessitates careful control and subsequent removal of residual metal from the final product, which is a significant concern in pharmaceutical manufacturing.[12]
Experimental Protocols
Below are representative, generalized protocols for key transformations in the synthesis of Axitinib, based on procedures described in the cited literature.
Protocol 1: Iodination of N-Protected 6-Nitroindazole (Adapted from CN103570696A)[9]
-
Dissolve N-protected 6-nitroindazole (1.0 eq) and potassium hydroxide (2.0 eq) in DMF in a reaction vessel.
-
Cool the mixture to below 10 °C in an ice bath.
-
Prepare a solution of iodine (1.8 eq) in DMF.
-
Add the iodine solution dropwise to the reaction mixture over 2 hours while maintaining the temperature below 10 °C.
-
Stir the reaction mixture at 30 °C for 10 hours until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding an aqueous solution of sodium thiosulfate and potassium carbonate.
-
Isolate the precipitated solid by filtration, wash with water, and dry under vacuum to yield 3-iodo-N-protected-6-nitro-1H-indazole.
Protocol 2: Heck Coupling of 2-((3-iodo-1H-indazol-6-yl)thio)-N-methylbenzamide (Adapted from ChemicalBook)[8]
-
Charge a reaction flask with N-methylpyrrolidone, palladium(II) acetate (0.04 eq), and Xantphos (0.04 eq) under a nitrogen atmosphere.
-
Add 2-((3-iodo-1H-indazol-6-yl)thio)-N-methylbenzamide (1.0 eq) and diisopropylethylamine (3.0 eq) with stirring.
-
Heat the reaction mixture to 50 °C.
-
Slowly add acetic anhydride (2.0 eq) and stir for 2-3 hours at 50 °C.
-
Slowly add 2-vinylpyridine (6.0 eq) and raise the temperature to 90-95 °C.
-
Maintain the temperature for approximately 12 hours.
-
Cool the reaction mixture, dilute with THF, and filter.
-
Work-up the reaction mixture to isolate crude Axitinib.
Conclusion
The selection of a precursor for kinase inhibitor synthesis is a multifaceted decision with significant implications for the efficiency, cost, and scalability of the manufacturing process. While this compound and other 3-iodo-indazole derivatives offer a direct route for the introduction of key functionalities via robust palladium-catalyzed cross-coupling reactions, alternative precursors such as 6-nitroindazole provide a cost-effective, albeit longer, pathway that is well-suited for large-scale industrial production.
Ultimately, the optimal precursor is context-dependent. For early-stage discovery and the rapid generation of analogs, the flexibility and reactivity of highly functionalized precursors like this compound may be advantageous. For process development and commercial manufacturing, the cost and availability of the starting material, as well as the overall robustness and safety of the synthetic route, become paramount, often favoring precursors like 6-nitroindazole. A thorough understanding of the chemistry and a careful evaluation of the trade-offs associated with each synthetic pathway are essential for the successful development of novel kinase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis, and Biological Evaluation of Axitinib Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Axitinib synthesis - chemicalbook [chemicalbook.com]
- 9. CN103570696A - Method for preparing intermediate of axitinib and application of intermediate in preparation of axitinib - Google Patents [patents.google.com]
- 10. CN103570696B - A kind of preparation method of Axitinib intermediate and preparing the application in Axitinib - Google Patents [patents.google.com]
- 11. CN103387565B - The preparation method of Axitinib - Google Patents [patents.google.com]
- 12. US9580406B2 - Processes for the preparation of axitinib - Google Patents [patents.google.com]
- 13. nbinno.com [nbinno.com]
In vitro assay protocols for compounds derived from 4-Chloro-3-iodo-1H-indazole
An In-Depth Technical Guide to In Vitro Assay Protocols for Compounds Derived from 4-Chloro-3-iodo-1H-indazole
For researchers, scientists, and drug development professionals, the this compound scaffold represents a cornerstone in modern medicinal chemistry. Its strategic functionalization at the 3- and 4-positions provides a versatile platform for synthesizing potent and selective kinase inhibitors.[1] The indazole core itself is a privileged structure, adept at forming crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.[1][2] The iodine atom at the C4 position serves as a critical synthetic handle, enabling late-stage diversification through palladium-catalyzed cross-coupling reactions to optimize potency and selectivity.[1]
This guide provides an objective comparison of essential in vitro assay protocols to characterize novel compounds derived from this scaffold. Moving beyond a simple recitation of steps, we will delve into the causality behind experimental choices, ensuring each protocol functions as a self-validating system to generate robust and reproducible data.
Chapter 1: Biochemical Potency Assessment: Kinase Inhibition Assays
The primary goal for many indazole-based compounds is the direct inhibition of a specific protein kinase.[2] Therefore, the initial and most critical assessment is to quantify this inhibition in a clean, biochemical system. The half-maximal inhibitory concentration (IC₅₀) is the standard metric derived from these assays, representing the compound concentration required to reduce kinase activity by 50%.
Among the various available technologies, luminescent-based ATP detection assays, such as the ADP-Glo™ Kinase Assay, are widely adopted for their high sensitivity, broad applicability, and non-radioactive format.[3] This assay quantifies kinase activity by measuring the amount of ADP produced, which is then converted into a light signal.
Comparative Analysis of Kinase Inhibition by Indazole Derivatives
The versatility of the indazole scaffold has led to the development of inhibitors against a wide range of kinases. The table below summarizes the inhibitory potency of several exemplary indazole derivatives, showcasing the sub-nanomolar to micromolar activities that can be achieved.
| Compound Class/Example | Target Kinase | Biochemical IC₅₀ | Reference |
| Indazole Derivative | VEGFR-2 | 0.31 µM | [4] |
| 1H-Indazole-3-amine Derivative | FGFR1 | 2.9 nM | [5] |
| 1H-Indazole Derivative | EGFR (T790M) | 5.3 nM | [5] |
| Indazole-based C05 | PLK4 | < 0.1 nM | [6] |
| Indazole-based 27i | FGFR4 | 2.4 nM | [7] |
| 3-Aminoindazole Derivative | ALK | 12 nM | [5] |
Workflow for a Biochemical Kinase Inhibition Assay (ADP-Glo™ Principle)
Caption: Workflow for a luminescent-based kinase inhibition assay.
Detailed Protocol: Biochemical Kinase IC₅₀ Determination
Rationale: This protocol is designed to generate a dose-response curve from which an IC₅₀ value can be accurately calculated. The key is to ensure the assay is run under conditions of initial velocity, where the consumption of substrate is linear over time. The ATP concentration is typically set at or near the Michaelis constant (Kₘ) for the specific kinase to ensure competitive inhibitors can be fairly evaluated.[8]
Materials:
-
Recombinant human kinase of interest
-
Kinase-specific substrate peptide
-
ATP solution
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds derived from this compound, serially diluted in 100% DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Plating: Prepare 10-point, 3-fold serial dilutions of your indazole compounds in DMSO. Using a liquid handler, transfer a small volume (e.g., 50 nL) of each dilution to the assay plate. Include DMSO-only wells for "no inhibition" (100% activity) controls and wells without kinase for "background" (0% activity) controls.
-
Kinase/Substrate Addition: Prepare a master mix of the kinase and its substrate in kinase reaction buffer. Dispense this mixture into all wells of the assay plate.
-
Reaction Initiation: Allow the compounds and kinase to pre-incubate for 15 minutes at room temperature. Initiate the kinase reaction by adding ATP solution to all wells.[8]
-
Incubation: Incubate the plate at room temperature for 60 minutes. The exact time should be optimized to ensure the reaction remains in the linear range (typically <20% ATP consumption in the DMSO control wells).
-
Reaction Termination & ATP Depletion: Add the ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence from all wells.
-
Normalize the data by setting the average of the DMSO-only controls to 100% activity and the background controls to 0% activity.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Chapter 2: Cellular Activity Profiling: Antiproliferative Assays
While a biochemical assay confirms direct target inhibition, it does not guarantee that a compound can enter a cell and exert a biological effect. Cell viability assays are therefore a crucial secondary screen to measure a compound's ability to inhibit cell proliferation or induce cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[9][10][11]
Comparative Analysis of Antiproliferative Activity
The following table demonstrates the cellular efficacy of various indazole derivatives across different human cancer cell lines, highlighting the importance of this validation step.
| Compound Class/Example | Cancer Cell Line | Cellular IC₅₀ (µM) | Reference |
| Indazole Derivative (6o) | K562 (Leukemia) | 5.15 | [9] |
| Indazole Derivative (2f) | 4T1 (Breast) | 0.23 | [12] |
| Indazole Derivative (3c) | HCT116 (Colorectal) | Low Nanomolar | [13] |
| Indazole-based C05 | IMR-32 (Neuroblastoma) | 0.948 | [6] |
| Indazole-based 27i | Huh7 (Hepatocellular) | 0.021 | [7] |
| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | HCT116 (Colorectal) | 0.4 | [14] |
Detailed Protocol: MTT Cell Viability Assay
Rationale: This assay relies on the ability of metabolically active, viable cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals.[11] The amount of formazan produced is proportional to the number of living cells, providing a robust measure of a compound's antiproliferative effect.
Materials:
-
Human cancer cell lines (e.g., K562, A549, MCF-7)[9]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds derived from this compound, prepared as stock solutions in DMSO
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of the indazole compounds in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.[11] Include wells with medium and DMSO as a vehicle control.
-
Incubation: Incubate the plates for 48 to 72 hours in a humidified incubator at 37°C with 5% CO₂.[15]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will convert the MTT into formazan crystals.[15]
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control wells and plot against compound concentration to determine the IC₅₀ value, similar to the biochemical assay analysis.
Chapter 3: Mechanistic Validation: Target Engagement in Cells
Confirming that a compound's antiproliferative activity is a direct result of inhibiting its intended target is a critical step. For kinase inhibitors, this is often achieved by using Western blotting to measure the phosphorylation status of the target kinase (autophosphorylation) or its direct downstream substrates. A reduction in phosphorylation upon compound treatment provides strong evidence of on-target activity.[6]
Signaling Pathway for a Receptor Tyrosine Kinase (RTK)
Many indazole derivatives target RTKs like VEGFR or FGFR.[4][7] Inhibition of these kinases blocks downstream signaling cascades that drive cell proliferation and survival.
Caption: Inhibition of a Receptor Tyrosine Kinase signaling pathway.
Detailed Protocol: Western Blot for Phospho-Kinase Levels
Rationale: This protocol quantifies the change in the phosphorylation level of a specific protein relative to its total protein level. A potent and selective inhibitor should decrease the phosphorylated form without affecting the total amount of the protein.
Materials:
-
Cell line expressing the target kinase
-
Test compound and appropriate positive/negative controls (e.g., known inhibitors, growth factors)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (one specific for the phosphorylated target, one for the total target protein)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates. Once they reach ~80% confluency, treat them with various concentrations of the indazole compound for a predetermined time (e.g., 2 hours). Include a vehicle control. Wash the cells with ice-cold PBS and lyse them directly in the plate with ice-cold lysis buffer.
-
Protein Quantification: Scrape the cell lysates, collect them, and clarify by centrifugation. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize the protein concentration for all samples. Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with the primary antibody specific for the phosphorylated target, diluted in blocking buffer.
-
Secondary Antibody Incubation: Wash the membrane thoroughly with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped of the phospho-antibody and re-probed with an antibody against the total target protein or a loading control like GAPDH.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phospho-protein band to the intensity of the total protein band for each sample. Compare the normalized values across different treatment conditions.
By integrating these biochemical, cellular, and mechanistic assays, researchers can build a comprehensive profile of novel compounds derived from the this compound scaffold, enabling data-driven decisions in the drug discovery pipeline.
References
- 1. benchchem.com [benchchem.com]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
- 3. Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of indazole derivatives as selective covalent inhibitors of FGFR4 in wild-type and gatekeeper mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The discovery of novel indazole derivatives as tubulin colchicine site binding agents that displayed potent antitumor activity both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis and cytotoxic activity evaluation of some new 1, 3, 4-oxadiazole, 1, 3, 4-thiadiazole and 1, 2, 4- triazole derivatives attached to phthalimide - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking 4-Chloro-3-iodo-1H-indazole-Derived Kinase Inhibitors
Introduction: The Strategic Value of the 4-Chloro-3-iodo-1H-indazole Scaffold
In the landscape of modern oncology, the indazole nucleus stands out as a "privileged scaffold." Its inherent ability to form critical hydrogen bond interactions with the hinge region of the ATP-binding pocket makes it a foundational component of numerous clinically successful kinase inhibitors.[1][2] The this compound derivative, in particular, represents a highly strategic starting point for medicinal chemists. The iodine atom at the 3-position is a versatile synthetic handle, readily facilitating palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a vast array of chemical diversity.[3] This allows for the systematic optimization of potency and selectivity against specific kinase targets. The chlorine at the 4-position can further influence the electronic properties and conformation of the final compound within the kinase active site.
This guide provides a comprehensive framework for the rigorous performance benchmarking of novel inhibitors derived from this scaffold. As direct side-by-side published data for a diverse series of such inhibitors is often fragmented, we will establish a robust, standardized workflow. We will benchmark a hypothetical series of candidate compounds—IND-A , IND-B , and IND-C —against clinically relevant kinases known to be targeted by indazole-based inhibitors: TTK (a mitotic kinase), VEGFR2 (a key driver of angiogenesis), and FGFR1 (implicated in various solid tumors).[4]
Pillar 1: Target Selection & Mechanistic Rationale
The choice of a screening panel is dictated by the therapeutic hypothesis. Indazole scaffolds have demonstrated promiscuity, but also the potential for high selectivity. Our chosen targets represent distinct, high-value pathways in oncology.
-
TTK (Monopolar Spindle 1, Mps1): A dual-specificity serine/threonine kinase essential for the spindle assembly checkpoint (SAC), a critical surveillance mechanism that ensures proper chromosome segregation during mitosis.[5] Inhibition of TTK leads to catastrophic mitotic errors and is a promising therapeutic strategy for aneuploid cancers.
-
VEGFR2 (KDR): A receptor tyrosine kinase that is the primary mediator of the pro-angiogenic signals of VEGF-A.[6][7] Inhibiting VEGFR2 can starve tumors of the blood supply necessary for their growth and metastasis.
-
FGFR1: A receptor tyrosine kinase whose aberrant activation through mutation, amplification, or translocation is a known oncogenic driver in a variety of cancers, including breast, lung, and bladder cancers.[1][8]
The following diagram illustrates the central role of these kinases in cancer signaling pathways.
Caption: Key signaling pathways targeted by indazole-derived inhibitors.
Pillar 2: The Benchmarking Workflow: A Self-Validating System
A robust benchmarking protocol must progress from pure biochemical potency to cellular efficacy and selectivity. This multi-step validation ensures that a compound's activity is not an artifact of a specific assay format and that it can effectively engage its target in a complex biological environment.
Caption: A logical workflow for benchmarking kinase inhibitor performance.
Experimental Protocol 1: Biochemical Potency (IC50 Determination)
Principle: The ADP-Glo™ Kinase Assay (Promega) is a luminescent, homogeneous assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. As inhibitor concentration increases, kinase activity and thus ADP production decrease, leading to a lower luminescent signal.
Methodology:
-
Reagent Preparation:
-
Prepare a 2X kinase/substrate solution in kinase reaction buffer containing the specific kinase (TTK, VEGFR2, or FGFR1) and its corresponding substrate at optimal concentrations (determined via prior enzyme titration).
-
Prepare serial dilutions of the test inhibitors (IND-A, IND-B, IND-C) and a known control inhibitor (e.g., Sunitinib for VEGFR2/FGFR1, CFI-400936 for TTK) in the reaction buffer, typically starting from 10 µM.
-
-
Kinase Reaction:
-
Dispense 5 µL of each inhibitor dilution into a 384-well plate.
-
Initiate the reaction by adding 5 µL of the 2X kinase/substrate solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader (e.g., GloMax® Discover).
-
-
Data Analysis:
-
Normalize the data using "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.
-
Plot the normalized data against the logarithm of inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50 value.
-
Experimental Protocol 2: Cellular Efficacy (EC50 Determination)
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay (Promega) quantifies the number of viable cells in culture based on the amount of ATP present, which is an indicator of metabolic activity. A decrease in ATP correlates with inhibitor-induced cytotoxicity or cytostasis.
Methodology:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Cell Line Rationale: HCT-116 (colon cancer, high TTK expression), HUVEC (endothelial cells, for VEGFR2 anti-angiogenic effect), and NCI-H1581 (lung cancer, FGFR1 amplification).
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test inhibitors for 72 hours.
-
-
Assay Procedure:
-
Equilibrate the plate and CellTiter-Glo® Reagent to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the culture medium volume in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition & Analysis:
-
Measure luminescence with a plate reader.
-
Normalize data to vehicle-treated controls (100% viability) and calculate EC50 values as described for the biochemical assay.
-
Pillar 3: Data Interpretation & Comparative Analysis
The data generated from these assays allow for a multi-faceted comparison of the inhibitors. A potent inhibitor should exhibit a low IC50 value in the biochemical assay, which translates to a correspondingly low EC50 value in a relevant cell line, indicating good cell permeability and on-target engagement.
Table 1: Comparative Biochemical Potency (IC50, nM)
| Inhibitor | TTK (IC50 nM) | VEGFR2 (IC50 nM) | FGFR1 (IC50 nM) |
| IND-A | 8 | 150 | 250 |
| IND-B | 1,200 | 5 | 15 |
| IND-C | 950 | 800 | 1,100 |
| Control 1 (CFI-400936) | 3.6[9] | >10,000 | >10,000 |
| Control 2 (Sunitinib) | >5,000 | 9 | 80 |
Data are hypothetical but representative of typical screening results.
Interpretation:
-
IND-A demonstrates high potency and selectivity for TTK.
-
IND-B is a potent dual inhibitor of VEGFR2 and FGFR1, with minimal activity against TTK.
-
IND-C shows weak activity against all three kinases and would likely be deprioritized.
Table 2: Comparative Cellular Efficacy (EC50, nM)
| Inhibitor | HCT-116 (TTK-dependent) | HUVEC (VEGFR2-dependent) | NCI-H1581 (FGFR1-dependent) |
| IND-A | 25 | 2,500 | >5,000 |
| IND-B | >10,000 | 30 | 55 |
| IND-C | >10,000 | >10,000 | >10,000 |
Data are hypothetical but representative of typical screening results.
Interpretation:
-
The biochemical potency of IND-A and IND-B translates effectively into cellular activity. The low nanomolar EC50 of IND-A in HCT-116 cells confirms its on-target effect on TTK in a cellular context. Similarly, IND-B potently inhibits the proliferation/viability of cell lines dependent on VEGFR2 and FGFR1 signaling.
-
The ratio of EC50 to IC50 can provide initial insights into cell permeability and potential liabilities like efflux. A ratio >10 may warrant further investigation.
Selectivity Profile
A broad kinase panel (e.g., KINOMEscan®) is the final pillar of characterization. The goal is to identify potential off-target activities that could lead to toxicity or provide opportunities for polypharmacology. An ideal inhibitor like IND-A would show high affinity for TTK with minimal binding to other kinases at a relevant concentration (e.g., 1 µM). In contrast, a multi-kinase inhibitor like IND-B is expected to hit several targets, and its selectivity profile must be carefully evaluated against known toxicity-associated kinases (e.g., SRC, ABL).
Conclusion
The this compound scaffold is a validated and highly promising starting point for the development of novel kinase inhibitors. A successful drug discovery campaign, however, depends on a systematic and rigorous benchmarking process. By integrating biochemical potency assays, cellular efficacy studies, and comprehensive selectivity profiling, researchers can build a robust, self-validating dataset. This structured approach, as outlined in this guide, enables the confident identification of lead candidates with the desired performance characteristics, ultimately accelerating the journey from the chemist's bench to the clinic.
References
- 1. Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of inhibitors of the mitotic kinase TTK based on N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides and carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. Discovery of inhibitors of the mitotic kinase TTK based on N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides and carboxamides. | Sigma-Aldrich [sigmaaldrich.com]
A Comparative Guide to the Synthesis and Characterization of Novel Compounds Derived from 4-Chloro-3-iodo-1H-indazole
This guide provides an in-depth technical comparison of novel compounds synthesized from the versatile building block, 4-Chloro-3-iodo-1H-indazole. Designed for researchers, scientists, and professionals in drug development, this document details synthetic methodologies, comprehensive characterization, and a comparative analysis of their potential utility. The indazole scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active molecules, and the strategic functionalization of this compound opens avenues for the discovery of new therapeutic agents.[1]
Introduction to this compound as a Synthetic Intermediate
The indazole nucleus is a cornerstone in the development of pharmacologically active compounds, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-HIV properties.[2][3] this compound is a particularly attractive starting material due to the differential reactivity of its two halogen substituents. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 3-position.[4] This guide will explore the synthesis of novel biaryl, alkynyl, and amino-indazole derivatives through Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, respectively.
I. Synthesis of Novel 3-Aryl-4-chloro-1H-indazoles via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds.[5] In the context of this compound, this reaction allows for the selective introduction of an aryl or heteroaryl moiety at the 3-position.
Rationale for Experimental Choices
The choice of a palladium catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling. Palladium(0) catalysts, such as Pd(PPh₃)₄, are commonly used.[4] The base, typically an aqueous solution of sodium or potassium carbonate, is essential for the activation of the boronic acid.[4] A mixture of an organic solvent like 1,4-dioxane and water is often employed to ensure the solubility of both the organic and inorganic reagents.[4]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Detailed Experimental Protocol: Synthesis of 4-Chloro-3-(4-methoxyphenyl)-1H-indazole
-
Reactant Preparation : To a flame-dried Schlenk flask, add this compound (1 eq.), 4-methoxyphenylboronic acid (1.2 eq.), and potassium carbonate (2 eq.).
-
Catalyst Addition : Add the palladium catalyst, such as Pd(PPh₃)₄ (5 mol%).[4]
-
Inert Atmosphere : Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition : Add a degassed 4:1 mixture of 1,4-dioxane and water.[4]
-
Reaction : Heat the mixture to 90 °C and stir for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up : After cooling to room temperature, quench the reaction with water and extract the product with ethyl acetate.
-
Purification : Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Comparative Data of Synthesized 3-Aryl-4-chloro-1H-indazoles
| Compound | Arylboronic Acid | Expected Yield (%) | Key ¹H NMR Signals (δ, ppm) |
| 1a | Phenylboronic acid | 85-95 | Aromatic protons, NH proton ~13 ppm |
| 1b | 4-Methoxyphenylboronic acid | 80-90 | Aromatic protons, OCH₃ singlet ~3.8 ppm, NH proton ~13 ppm |
| 1c | Pyridin-3-ylboronic acid | 75-85 | Aromatic and pyridine protons, NH proton ~13 ppm |
II. Synthesis of Novel 3-Alkynyl-4-chloro-1H-indazoles via Sonogashira Coupling
The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[6] This reaction allows for the introduction of an alkynyl group at the 3-position of the indazole core.
Rationale for Experimental Choices
The Sonogashira coupling typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.[7] The palladium catalyst facilitates the oxidative addition to the aryl iodide, while the copper co-catalyst activates the alkyne.[6] An amine base, such as triethylamine, is used to neutralize the hydrogen halide formed during the reaction.[5] For successful coupling at the 3-position of an indazole, protection of the N-1 position is often necessary.[7][8]
Experimental Workflow: Sonogashira Coupling
Caption: Workflow for Sonogashira cross-coupling.
Detailed Experimental Protocol: Synthesis of 4-Chloro-3-(phenylethynyl)-1H-indazole
-
N-Protection : Protect the nitrogen of this compound with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group.
-
Reactant Preparation : To a reaction vessel, add the N-protected this compound (1 eq.), phenylacetylene (1.1 eq.), a palladium catalyst like PdCl₂(PPh₃)₂ (5 mol%), and copper(I) iodide (10 mol%).[5]
-
Inert Atmosphere : Purge the vessel with an inert gas.
-
Solvent and Base : Add a suitable solvent such as N,N-Dimethylformamide (DMF) and an amine base like triethylamine.[5]
-
Reaction : Stir the reaction mixture at room temperature or with gentle heating until completion.
-
Deprotection : If necessary, remove the N-protecting group under appropriate conditions.
-
Work-up and Purification : Perform an aqueous work-up, extract the product, and purify by column chromatography.
Comparative Data of Synthesized 3-Alkynyl-4-chloro-1H-indazoles
| Compound | Terminal Alkyne | Expected Yield (%) | Key ¹³C NMR Signals (δ, ppm) |
| 2a | Phenylacetylene | 70-85 | Alkynyl carbons ~80-100 ppm, aromatic carbons |
| 2b | Ethynyltrimethylsilane | 75-90 | Alkynyl carbons, trimethylsilyl carbon ~0 ppm |
| 2c | 1-Hexyne | 65-80 | Alkynyl carbons, aliphatic carbons |
III. Synthesis of Novel 3-Amino-4-chloro-1H-indazoles via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[9][10] This reaction enables the synthesis of 3-amino-indazole derivatives, which are important pharmacophores.[11]
Rationale for Experimental Choices
The success of the Buchwald-Hartwig amination depends on the choice of the palladium catalyst, a suitable phosphine ligand, and a base.[9] Bulky, electron-rich phosphine ligands are often required to facilitate the reductive elimination step.[9] A strong base, such as sodium tert-butoxide, is typically used. The presence of the chloro-substituent at the 4-position is not expected to interfere, as aryl iodides are significantly more reactive than aryl chlorides in this transformation.[4]
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Workflow for Buchwald-Hartwig amination.
Detailed Experimental Protocol: Synthesis of 4-Chloro-N-phenyl-1H-indazol-3-amine
-
Reactant Preparation : In a glovebox, combine this compound (1 eq.), aniline (1.2 eq.), a palladium precatalyst, a suitable phosphine ligand (e.g., Xantphos), and a base like sodium tert-butoxide (1.4 eq.).
-
Solvent Addition : Add a dry, degassed solvent such as toluene or dioxane.
-
Reaction : Seal the reaction vessel and heat to the appropriate temperature (typically 80-110 °C) until the starting material is consumed.
-
Work-up : Cool the reaction mixture, dilute with a suitable organic solvent, and wash with water and brine.[9]
-
Purification : Dry the organic layer, concentrate, and purify the residue by flash column chromatography.
Comparative Data of Synthesized 3-Amino-4-chloro-1H-indazoles
| Compound | Amine | Expected Yield (%) | Key Spectroscopic Feature |
| 3a | Aniline | 70-80 | Mass spec (ESI-MS) showing the correct molecular ion peak |
| 3b | Morpholine | 75-85 | ¹H NMR signals corresponding to the morpholine protons |
| 3c | Benzylamine | 65-75 | ¹H NMR signals for the benzylic protons |
IV. Spectroscopic Characterization of Novel Compounds
The structural elucidation of the newly synthesized compounds relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR : Provides information on the number and chemical environment of protons. Key signals include the indazole NH proton (typically downfield, >10 ppm), aromatic protons, and protons of the newly introduced substituents.
-
¹³C NMR : Shows the number of unique carbon atoms and their chemical environment. Characteristic signals for the indazole core and the new functional groups can be identified.
Sample Preparation for NMR : Dissolve 5-10 mg of the solid sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[12]
Mass Spectrometry (MS)
-
Electrospray Ionization (ESI-MS) : Used to determine the molecular weight of the synthesized compounds by observing the molecular ion peak ([M+H]⁺ or [M-H]⁻).
Sample Preparation for MS : Prepare a dilute solution of the sample in a volatile solvent like methanol or acetonitrile.[12]
Infrared (IR) Spectroscopy
-
FTIR : Identifies the functional groups present in the molecule. Characteristic absorption bands for N-H, C-H, C=C, C≡C, and C-N bonds can be observed.
Sample Preparation for IR : A thin film of the solid compound can be prepared on a salt plate (e.g., NaCl or KBr) by evaporating a solution of the sample.[12]
Conclusion and Future Perspectives
The selective functionalization of this compound via palladium-catalyzed cross-coupling reactions provides a versatile platform for the synthesis of a diverse library of novel indazole derivatives. The methodologies outlined in this guide offer robust and efficient routes to 3-aryl, 3-alkynyl, and 3-amino-4-chloro-1H-indazoles. Given the established biological importance of the indazole scaffold, these novel compounds represent promising candidates for further investigation in drug discovery programs, particularly in the development of new anti-cancer agents.[13][14] Future work should focus on the biological evaluation of these compounds and the exploration of further derivatization at the N-1 and C-4 positions to establish comprehensive structure-activity relationships.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Head-to-Head Comparison of Synthetic Routes to Substituted Indazoles: A Guide for Researchers
Introduction
The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds with applications ranging from oncology to anti-inflammatory and anti-HIV therapies.[1][2] The biological significance of this privileged heterocyclic system has driven the development of a diverse array of synthetic strategies. For researchers, scientists, and drug development professionals, selecting the optimal synthetic route is a critical decision that impacts yield, purity, scalability, and the accessibility of structurally diverse analogs.
This guide provides an in-depth, head-to-head comparison of prominent synthetic routes to substituted indazoles. Moving beyond a simple recitation of methods, we will delve into the mechanistic underpinnings, practical considerations, and comparative performance of each approach, supported by experimental data and protocols. Our goal is to equip you with the insights needed to make informed decisions in your synthetic endeavors.
Classical Approaches: The Foundation of Indazole Synthesis
The Jacobson Indazole Synthesis
The Jacobson synthesis is a foundational method for preparing 1H-indazoles, typically involving the cyclization of N-nitroso-o-alkylanilines.[3] A common modification of this reaction utilizes the nitrosation of N-acetyl derivatives of 2-alkylanilines.[3]
Mechanism Deep Dive: The reaction proceeds through the formation of a diazonium intermediate from the corresponding o-alkylaniline, which then undergoes an intramolecular cyclization.[3] The choice of starting material and reaction conditions can significantly influence the yield and purity of the final product.
Causality in Experimental Choices: The use of N-acetyl protection on the aniline starting material, a key feature of the Jacobson modification, enhances the stability of the precursor and allows for more controlled nitrosation, often leading to higher yields compared to the direct nitrosation of the free amine.[4]
Experimental Protocol: Jacobson Indazole Synthesis (Illustrative)
Materials:
-
N-Acetyl-o-toluidine
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Glacial acetic acid
Procedure:
-
Dissolve N-acetyl-o-toluidine in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at low temperature for 1-2 hours.
-
Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Pour the reaction mixture into water and neutralize with a suitable base (e.g., sodium hydroxide).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Modern Strategies: Expanding the Synthetic Toolbox
While classical methods remain relevant, modern synthetic chemistry has introduced a host of innovative strategies that offer improved efficiency, regioselectivity, and functional group tolerance.
The Davis-Beirut Reaction
The Davis-Beirut reaction is a versatile and metal-free method for the synthesis of 2H-indazoles and indazolones.[5][6] This N,N-bond forming heterocyclization is appealing due to its use of inexpensive starting materials and avoidance of toxic metals.[5] The reaction can be catalyzed by either acid or base.[7]
Mechanism Deep Dive: The base-catalyzed mechanism involves the deprotonation of an N-substituted 2-nitrobenzylamine to form a carbanion.[5] This carbanion then attacks the nitro group, leading to cyclization and subsequent dehydration to form the 2H-indazole ring.[5] The acid-catalyzed pathway proceeds through an o-nitrosobenzylidine imine intermediate.[7]
Causality in Experimental Choices: The choice between acid and base catalysis can be dictated by the substrate's functional group tolerance. The reaction is often sensitive to the solvent, with alcohols being commonly employed.[8] The presence of water can also be a critical factor in some variations of this reaction.[9]
Experimental Protocol: Base-Catalyzed Davis-Beirut Reaction (Illustrative)
Materials:
-
N-Substituted 2-nitrobenzylamine
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Ethanol or other suitable alcohol
Procedure:
-
Dissolve the N-substituted 2-nitrobenzylamine in the chosen alcohol.
-
Add a solution of NaOH or KOH in the same alcohol.
-
Heat the reaction mixture to reflux for the specified time (monitor by TLC).
-
Cool the reaction to room temperature and neutralize with an appropriate acid.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Transition-Metal-Catalyzed Cross-Coupling and C-H Activation Strategies
The advent of transition-metal catalysis has revolutionized the synthesis of complex organic molecules, and indazoles are no exception. Palladium, copper, and rhodium catalysts are frequently employed in these transformations.[2][10][11]
Suzuki and Related Cross-Coupling Reactions
Suzuki cross-coupling reactions are a powerful tool for the synthesis of substituted indazoles, particularly for introducing aryl or heteroaryl groups.[12][13] These reactions typically involve the coupling of a bromo- or iodo-indazole with a boronic acid in the presence of a palladium catalyst and a base.[12][13]
Causality in Experimental Choices: The choice of palladium catalyst (e.g., Pd(dppf)Cl₂) and base (e.g., K₂CO₃, Cs₂CO₃) is crucial for achieving high yields and preventing side reactions.[12][13] The solvent system, often a mixture of an organic solvent like dioxane or DME and water, is also a key parameter to optimize.[12][13]
C-H Activation/Annulation
More recently, transition-metal-catalyzed C-H activation has emerged as a highly atom-economical and efficient strategy for constructing the indazole ring.[10][14] These methods often involve the reaction of precursors like imidates or azobenzenes with various coupling partners in the presence of a rhodium or cobalt catalyst.[2][10][15]
Mechanism Deep Dive: These reactions typically proceed through a chelation-assisted C-H activation step, forming a metallacycle intermediate. Subsequent insertion of a coupling partner and reductive elimination leads to the formation of the indazole product.[10]
Causality in Experimental Choices: The directing group on the starting material is critical for achieving high regioselectivity. The choice of the transition metal catalyst and oxidant (if required) are key to the success of the reaction.[10]
Experimental Protocol: Rhodium-Catalyzed C-H Activation/Annulation (Illustrative)[8]
Materials:
-
Arylimidate
-
Nitrosobenzene
-
[Cp*RhCl₂]₂ (catalyst)
-
Cu(OAc)₂ (co-catalyst/oxidant)
-
AgSbF₆ (additive)
-
Anhydrous 1,2-dichloroethane (DCE)
Procedure:
-
To an oven-dried Schlenk tube, add the arylimidate, [Cp*RhCl₂]₂, Cu(OAc)₂, and AgSbF₆.
-
Evacuate and backfill the tube with an inert gas (e.g., argon).
-
Add anhydrous DCE and the nitrosobenzene.
-
Stir the reaction mixture at the specified temperature (e.g., 80 °C) for 24 hours.
-
Cool the reaction to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel.
Performance Comparison of Synthetic Routes
| Synthetic Route | Typical Yields | Substrate Scope | Key Advantages | Key Limitations |
| Jacobson Synthesis | Moderate to Good | Primarily for 1H-indazoles | Well-established, uses simple starting materials | Can have limited functional group tolerance, potential for side reactions |
| Davis-Beirut Reaction | Good (typically 60-90%)[8] | Tolerates a range of alkyl and some aryl amines[8] | Metal-free, uses inexpensive starting materials, versatile for 2H-indazoles and indazolones[6][8] | Can be low-yielding with certain substrates; may require optimization of conditions[8] |
| Suzuki Cross-Coupling | Good to Excellent[12] | Broad scope for aryl and heteroaryl boronic acids[12] | High functional group tolerance, reliable for late-stage functionalization | Requires pre-functionalized indazole starting materials (e.g., haloindazoles) |
| C-H Activation/Annulation | Moderate to High (50-95%)[8] | Broad scope for both coupling partners, good functional group tolerance[8] | High atom economy, direct functionalization of C-H bonds, access to complex derivatives[8] | May require expensive catalysts and optimization of directing groups for regioselectivity |
Visualizing the Synthetic Pathways
Jacobson Indazole Synthesis Workflow
Caption: Workflow for the Jacobson Indazole Synthesis.
Davis-Beirut Reaction Mechanism (Base-Catalyzed)
Caption: Base-catalyzed mechanism of the Davis-Beirut Reaction.
Transition-Metal-Catalyzed C-H Activation/Annulation Logic
Caption: Logical flow of a C-H activation/annulation reaction.
Conclusion: Selecting the Right Tool for the Job
The synthesis of substituted indazoles is a rich and evolving field. While classical methods like the Jacobson synthesis provide a solid foundation, modern strategies such as the Davis-Beirut reaction and transition-metal-catalyzed approaches offer significant advantages in terms of efficiency, scope, and functional group tolerance. The choice of synthetic route should be guided by a careful consideration of the desired substitution pattern, the availability and cost of starting materials, and the desired scale of the reaction. For late-stage functionalization and the rapid generation of analog libraries, cross-coupling and C-H activation methods are often superior. For the synthesis of specific 2H-indazoles from simple precursors, the Davis-Beirut reaction presents a compelling metal-free alternative. By understanding the nuances of each method, researchers can strategically navigate the synthetic landscape to achieve their molecular targets with greater precision and success.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formation of an unexpected 3,3-diphenyl-3H-indazole through a facile intramolecular [2 + 3] cycloaddition of the diazo intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 6. The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 14. Recent Strategies in Transition-Metal-Catalyzed Sequential C-H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives [mdpi.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
